molecular formula C17H20BNO5 B15581464 Lmp7-IN-1

Lmp7-IN-1

Katalognummer: B15581464
Molekulargewicht: 329.2 g/mol
InChI-Schlüssel: RFQDLTYXNINJON-KSZJFAHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lmp7-IN-1 is a useful research compound. Its molecular formula is C17H20BNO5 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H20BNO5

Molekulargewicht

329.2 g/mol

IUPAC-Name

[(1S)-2-(1-benzofuran-3-yl)-1-[[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid

InChI

InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13+,15+,16+/m0/s1

InChI-Schlüssel

RFQDLTYXNINJON-KSZJFAHPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

LMP7-IN-1: A Deep Dive into its Mechanism of Action as a Selective Immunoproteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMP7-IN-1 is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP7 (low molecular mass polypeptide 7, also known as β5i or PSMB8). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing proteins for antigen presentation and regulating inflammatory responses. By selectively targeting the chymotrypsin-like activity of the LMP7 subunit, this compound and other inhibitors of its class represent a promising therapeutic strategy for a range of pathologies, including autoimmune diseases and hematological malignancies. This technical guide elucidates the core mechanism of action of LMP7 inhibition, drawing upon data from this compound and other well-characterized LMP7 inhibitors such as ONX 0914 (formerly PR-957) and M3258. We will explore its effects on cellular signaling pathways, particularly in immune cell differentiation and cancer cell apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to the Immunoproteasome and the Role of LMP7

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis. A specialized form of the proteasome, the immunoproteasome, is constitutively expressed in immune cells and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). The immunoproteasome differs from the constitutive proteasome in its catalytic subunits, incorporating LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i) in place of β1, β2, and β5, respectively.

LMP7 confers a chymotrypsin-like proteolytic activity to the immunoproteasome. This specialized activity is critical for generating specific peptide fragments from foreign and endogenous proteins for presentation on MHC class I molecules, a key step in initiating cytotoxic T-lymphocyte responses against infected or malignant cells. Beyond antigen presentation, LMP7 is increasingly recognized for its role in cytokine production and the differentiation and function of various T helper (Th) cell subsets. Given its central role in immunoregulation, LMP7 has emerged as a compelling target for therapeutic intervention.

This compound and Other Selective Inhibitors

This compound is a boronic acid derivative that demonstrates high potency and selectivity for the LMP7 subunit. While detailed studies on this compound are emerging, its mechanism can be understood in the context of other well-researched LMP7 inhibitors.

InhibitorTypeTarget(s)Potency (IC50)Reference
This compound Boronic acid derivativeLMP7 (β5i)1.83 nM[1]
ONX 0914 (PR-957) Peptide-ketoepoxideLMP7 (β5i), LMP2 (β1i) at higher concentrationsLMP7: ~5 nM[1][2]
M3258 Orally bioavailable, reversibleLMP7 (β5i)Biochemical: 3.6-4.1 nM; Cellular: 2.2-3.4 nM[3][4]

These inhibitors typically act by covalently or reversibly binding to the N-terminal threonine residue in the active site of the LMP7 subunit, thereby blocking its proteolytic activity. This inhibition leads to a cascade of downstream cellular effects.

Core Mechanism of Action: Cellular and Signaling Consequences

The primary mechanism of action of this compound and similar inhibitors is the direct blockade of LMP7's enzymatic activity. This leads to several key downstream consequences in different cellular contexts.

Modulation of T Helper Cell Differentiation

One of the most significant effects of LMP7 inhibition is the modulation of CD4+ T helper cell differentiation, a critical process in autoimmune diseases. Inhibition of LMP7 has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of anti-inflammatory regulatory T cells (Tregs).

  • Suppression of Th1 and Th17 Differentiation: LMP7 inhibition leads to a reduction in the phosphorylation of STAT1 and STAT3, key transcription factors for Th1 and Th17 lineage commitment, respectively.[5] This results in decreased production of their signature cytokines, IFN-γ (Th1) and IL-17 (Th17).[5]

  • Enhancement of Treg Differentiation: Conversely, LMP7 inhibition has been observed to enhance the phosphorylation of SMAD proteins, which are crucial for the differentiation of Tregs.[5]

T_Cell_Differentiation cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation cluster_Treg Treg Differentiation STAT1-P pSTAT1 IFN-g IFN-γ STAT1-P->IFN-g drives STAT3-P pSTAT3 IL-17 IL-17 STAT3-P->IL-17 drives SMAD-P pSMAD Foxp3 Foxp3 SMAD-P->Foxp3 promotes LMP7_Inhibitor This compound LMP7_Inhibitor->STAT1-P inhibits LMP7_Inhibitor->STAT3-P inhibits LMP7_Inhibitor->SMAD-P enhances

Caption: Effect of LMP7 inhibition on T-cell differentiation pathways.
Inhibition of Pro-inflammatory Cytokine Production

LMP7 activity is linked to the production of several pro-inflammatory cytokines by various immune cells. Selective inhibition of LMP7 with compounds like ONX 0914 has been demonstrated to block the production of IL-23 by activated monocytes and IL-2 and IFN-γ by T cells.[1] This contributes to the overall anti-inflammatory effect of LMP7 inhibitors.

Induction of Apoptosis in Malignant Hematopoietic Cells

In the context of cancers like multiple myeloma, which have high levels of immunoproteasome expression, inhibition of LMP7 leads to the accumulation of ubiquitinated proteins.[3] This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[6] Studies with the selective LMP7 inhibitor M3258 have shown that this leads to the activation of caspase-3/7, key executioners of apoptosis.[3]

Apoptosis_Pathway LMP7_Inhibitor This compound (e.g., M3258) LMP7 LMP7 (Immunoproteasome) LMP7_Inhibitor->LMP7 inhibits Ub-Proteins Ubiquitinated Proteins LMP7->Ub-Proteins degrades UPR Unfolded Protein Response (UPR) Ub-Proteins->UPR accumulation induces Caspase_Activation Caspase 3/7 Activation UPR->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow_TCell Start Isolate Naive CD4+ T-cells Culture Culture with Polarizing Cytokines + LMP7 Inhibitor Start->Culture Restimulate Restimulate Cells (e.g., PMA/Ionomycin) Culture->Restimulate Stain Intracellular Staining for Transcription Factors and Cytokines Restimulate->Stain Analyze Flow Cytometry Analysis Stain->Analyze

References

An In-depth Technical Guide to LMP7-IN-1: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LMP7-IN-1, a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i). This document details its structure, mechanism of action, and function, supported by quantitative data and established experimental protocols. The guide also explores the key signaling pathways modulated by LMP7 inhibition, offering insights into its therapeutic potential in various disease contexts, including autoimmune disorders and oncology.

Introduction to LMP7 and the Immunoproteasome

The immunoproteasome is an inducible variant of the constitutive proteasome, a critical cellular machinery for protein degradation. Under inflammatory conditions, often triggered by cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their inducible counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively[1][2]. This alteration in subunit composition modifies the proteolytic activity of the proteasome, enhancing its ability to generate antigenic peptides for presentation by MHC class I molecules to CD8+ T cells, a crucial step in the adaptive immune response[3].

LMP7, encoded by the PSMB8 gene, confers chymotrypsin-like activity to the immunoproteasome. Its heightened expression is a hallmark of immune cells and is observed in various pathological states, including autoimmune diseases and certain cancers. Consequently, selective inhibition of LMP7 has emerged as a promising therapeutic strategy to modulate immune responses and combat these diseases.

This compound: A Potent and Selective LMP7 Inhibitor

This compound is a novel, potent, and selective inhibitor of the LMP7 subunit of the immunoproteasome. It is characterized as a boronic acid derivative, a class of compounds known for their ability to form a reversible covalent bond with the catalytic threonine residue in the proteasome's active site.

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C20H23BN2O6S[4]
Molecular Weight 430.28 g/mol [4]
CAS Number 2671040-07-4[5]
Potency (IC50) 1.83 nM[5]

Note: A detailed chemical structure image for this compound is not publicly available at the time of this writing. The information is based on patent disclosure WO2021143923A1.[5]

Quantitative Analysis of LMP7 Inhibitors

To provide a comparative context for the potency and selectivity of LMP7 inhibitors, this section summarizes key quantitative data for well-characterized compounds, including M3258 and ONX-0914.

Table 1: In Vitro Potency (IC50, nM) of Selective LMP7 Inhibitors Against Proteasome Subunits

CompoundLMP7 (β5i)LMP2 (β1i)MECL-1 (β2i)β5 (constitutive)β1 (constitutive)β2 (constitutive)Reference
This compound 1.83-----[5]
M3258 4.1>30,000>30,0002,519>30,000>30,000[6]
ONX-0914 ~5~120>1000~200>1000>1000[7]

Data for ONX-0914 can vary depending on the assay conditions.

Table 2: Cellular Activity of M3258 in Multiple Myeloma (MM.1S) Cell Line

AssayParameterValue (nM)Reference
LMP7 ActivityIC503.4[8]
Ubiquitinated Protein AccumulationEC501980[8]
Apoptosis Induction (Caspase 3/7)EC50420[8]
Cell Viability ReductionIC50367[8]

Key Signaling Pathways Modulated by LMP7 Inhibition

Inhibition of LMP7 disrupts several critical signaling pathways, primarily within the immune system. This modulation underlies the therapeutic potential of inhibitors like this compound.

Inhibition of Pro-inflammatory Cytokine Production

A primary function of LMP7 inhibition is the significant reduction in the production of pro-inflammatory cytokines. This effect has been consistently observed with LMP7 inhibitors like ONX-0914, which has been shown to block the secretion of IL-6, TNF-α, and IL-23[7][9]. This suppression of inflammatory mediators is a key mechanism for the efficacy of LMP7 inhibitors in models of autoimmune and inflammatory diseases.

cytokine_inhibition cluster_immune_cell Immune Cell (e.g., Macrophage, T-cell) Inflammatory Stimulus Inflammatory Stimulus LMP7 LMP7 Inflammatory Stimulus->LMP7 NF-kB Pathway NF-kB Pathway LMP7->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines LMP7_IN_1 This compound LMP7_IN_1->LMP7

Caption: Inhibition of LMP7 by this compound blocks pro-inflammatory cytokine production.

Modulation of T-Cell Differentiation and Function

LMP7 activity is crucial for the differentiation of naive T-helper cells into pro-inflammatory subsets, particularly Th1 and Th17 cells. These T-cell subsets are major drivers of pathology in many autoimmune diseases. Studies with ONX-0914 have demonstrated that LMP7 inhibition can skew T-cell differentiation away from these pathogenic lineages[1][10].

t_cell_differentiation Naive_T_Cell Naive CD4+ T-Cell Th1 Th1 Naive_T_Cell->Th1 Differentiation Th17 Th17 Naive_T_Cell->Th17 Differentiation LMP7_Activity LMP7 Activity LMP7_Activity->Th1 LMP7_Activity->Th17 LMP7_IN_1 This compound LMP7_IN_1->LMP7_Activity

Caption: this compound inhibits the differentiation of pathogenic Th1 and Th17 cells.

Impact on TGFβ/Smad Signaling

Recent evidence suggests a role for LMP7 in modulating the Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway. In a model of cerebral white matter demyelination, inhibition of LMP7 with PR-957 (ONX-0914) led to an upregulation of TGFβ1 and increased phosphorylation of Smad2/3, which was associated with reduced neuroinflammation and enhanced remyelination[11][12]. This indicates a potential role for LMP7 inhibitors in promoting tissue repair mechanisms.

tgfb_smad_pathway LMP7_Inhibition LMP7 Inhibition (e.g., this compound) TGFb1 TGFβ1 Upregulation LMP7_Inhibition->TGFb1 pSmad2_3 Phosphorylated Smad2/3 TGFb1->pSmad2_3 Neuroinflammation Neuroinflammation pSmad2_3->Neuroinflammation Remyelination Oligodendrocyte Remyelination pSmad2_3->Remyelination

Caption: LMP7 inhibition can promote tissue repair via the TGFβ/Smad pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LMP7 inhibitors. These protocols are based on published studies with M3258 and ONX-0914 and can be adapted for the evaluation of this compound.

In Vitro LMP7 Proteolytic Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of LMP7.

Workflow:

lmp7_activity_assay Start Start Seed_Cells Seed breast cancer cells (10,000-20,000 cells/well) in 96-well black plates Start->Seed_Cells IFNg_Stim Optional: Add IFNγ (100 IU/mL) and incubate for 22h at 37°C Seed_Cells->IFNg_Stim Add_Inhibitor Treat cells with this compound at desired concentrations for 2h at 37°C IFNg_Stim->Add_Inhibitor Lysis_Substrate Add 50µL of lysis buffer containing 30µM LMP7 substrate (Ac-ANW)2R110 Add_Inhibitor->Lysis_Substrate Incubate Incubate for 1h at 37°C Lysis_Substrate->Incubate Measure_Fluorescence Measure fluorescence to determine LMP7 proteolytic activity Incubate->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Workflow for in vitro LMP7 proteolytic activity assay.

Detailed Methodology:

  • Cell Seeding: Seed breast cancer cell lines (e.g., SUM-149 PT, FC-IBC02) at a density of 10,000 to 20,000 cells per well in a 96-well black plate[13].

  • IFNγ Stimulation (Optional): To induce immunoproteasome expression, cells can be treated with recombinant human IFNγ (100 IU/mL) and incubated for 22 hours at 37°C[13].

  • Inhibitor Treatment: Add this compound at various concentrations to the wells and incubate for 2 hours at 37°C[13].

  • Lysis and Substrate Addition: Add 50 µL of lysis buffer containing 30 µM of the fluorogenic LMP7 substrate (Ac-ANW)2R110[13].

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for substrate cleavage[13].

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader to quantify LMP7 activity. The IC50 value can be calculated from the dose-response curve.

Cell Viability Assay

This assay determines the effect of the LMP7 inhibitor on the viability of cancer cell lines.

Workflow:

cell_viability_assay Start Start Seed_Cells Seed TNBC/IBC cells in 96-well plates Start->Seed_Cells IFNg_Pretreat Pre-treat cells with IFNγ (100 IU/mL) overnight Seed_Cells->IFNg_Pretreat Add_Inhibitor Add this compound (0 to 50 µM) and incubate for 72h IFNg_Pretreat->Add_Inhibitor Add_Reagent Add CellTiter-Blue reagent Add_Inhibitor->Add_Reagent Measure_Viability Measure fluorescence to determine cell viability Add_Reagent->Measure_Viability End End Measure_Viability->End

References

Lmp7-IN-1: A Technical Guide to its Discovery and Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Lmp7-IN-1, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7). This document details the scientific rationale for targeting LMP7, the synthetic chemistry of this compound, and the experimental protocols for its characterization.

Introduction: The Rationale for Targeting LMP7

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in other cell types. It plays a crucial role in the processing of intracellular antigens for presentation by MHC class I molecules, a key step in the adaptive immune response. The immunoproteasome differs from the constitutive proteasome in its catalytic subunits, incorporating LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i) in place of β1, β2, and β5, respectively.

LMP7, the chymotrypsin-like subunit of the immunoproteasome, is a key player in the generation of peptides that bind to MHC class I molecules. Dysregulation of LMP7 activity has been implicated in various autoimmune diseases, inflammatory disorders, and cancers. Therefore, selective inhibition of LMP7 presents a promising therapeutic strategy to modulate immune responses without the broad toxicity associated with pan-proteasome inhibitors.

This compound is a novel, potent, and highly selective boronic acid-based inhibitor of LMP7. Its discovery represents a significant advancement in the development of targeted immunomodulatory agents.

Discovery and Synthesis of this compound

This compound was identified as a potent and selective LMP7 inhibitor through medicinal chemistry efforts focused on developing boronic acid derivatives. Boronic acids are a well-established class of proteasome inhibitors that form a reversible covalent bond with the active site threonine residue of the proteasome.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2021143923A1. While the complete step-by-step protocol from the patent is not publicly available, the general synthesis of similar α-amino boronic acid derivatives involves a multi-step process. This typically includes the formation of a peptide backbone followed by the introduction of the boronic acid moiety. Careful protection and deprotection strategies are crucial due to the reactive nature of the boronic acid group.

A generalized synthetic approach for a peptide boronic acid inhibitor would involve:

  • Peptide Coupling: Standard solid-phase or solution-phase peptide synthesis techniques are used to assemble the peptide backbone of the inhibitor.

  • Boronic Acid Moiety Introduction: A key step is the coupling of a boronate ester-containing amino acid derivative.

  • Deprotection and Purification: The final compound is deprotected and purified using chromatographic techniques such as HPLC to yield the desired inhibitor.

Quantitative Data

The inhibitory activity of this compound and other relevant LMP7 inhibitors is summarized in the tables below. This data highlights the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetIC50 (nM)Reference
This compoundLMP71.83[1]

Table 2: Comparative Inhibitory Activity of LMP7 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. β5Reference
ONX-0914 (PR-957)LMP7~5-10~15-40 fold[2]
M3258LMP74.1>600 fold[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Immunoproteasome Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of LMP7 using a specific fluorogenic substrate.

Materials:

  • Purified immunoproteasome or cell lysate containing immunoproteasome

  • This compound or other test inhibitors

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 10% glycerol

  • LMP7-specific fluorogenic substrate: Ac-ANW-AMC (Acetyl-Alanine-Asparagine-Tryptophan-7-amino-4-methylcoumarin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 345-380 nm, Emission: 445-460 nm)

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, add the test inhibitor dilutions.

  • Add the purified immunoproteasome or cell lysate to each well and incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the Ac-ANW-AMC substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytokine Secretion Assay (ELISA)

This protocol describes the measurement of pro-inflammatory cytokine secretion from peripheral blood mononuclear cells (PBMCs) following treatment with an LMP7 inhibitor.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound or other test inhibitors

  • Lipopolysaccharide (LPS) for cell stimulation

  • ELISA kits for TNF-α, IL-6, and IL-23

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.

  • Centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of TNF-α, IL-6, and IL-23 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on cytokine secretion.

Western Blot Analysis

This protocol is for assessing the levels of key proteins in signaling pathways affected by LMP7 inhibition.

Materials:

  • Cells or tissues treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving LMP7 and a typical experimental workflow for evaluating an LMP7 inhibitor.

LMP7_Signaling_Pathway cluster_antigen_presentation Antigen Presentation Pathway cluster_cytokine_signaling Cytokine Signaling Pathway Ubiquitinated\nProteins Ubiquitinated Proteins LMP7 LMP7 Ubiquitinated\nProteins->LMP7 Degradation Peptide\nFragments Peptide Fragments LMP7->Peptide\nFragments NF-κB Pathway NF-κB Pathway LMP7->NF-κB Pathway Modulates STAT3 Pathway STAT3 Pathway LMP7->STAT3 Pathway Modulates TAP TAP Transporter Peptide\nFragments->TAP ER Endoplasmic Reticulum TAP->ER Cell Surface\nPresentation Cell Surface Presentation ER->Cell Surface\nPresentation MHC Class I MHC Class I MHC Class I->ER Pro-inflammatory\nStimuli (IFN-γ, TNF-α) Pro-inflammatory Stimuli (IFN-γ, TNF-α) Pro-inflammatory\nStimuli (IFN-γ, TNF-α)->LMP7 Induces Expression Pro-inflammatory\nCytokines (IL-6, IL-23, TNF-α) Pro-inflammatory Cytokines (IL-6, IL-23, TNF-α) NF-κB Pathway->Pro-inflammatory\nCytokines (IL-6, IL-23, TNF-α) Upregulates STAT3 Pathway->Pro-inflammatory\nCytokines (IL-6, IL-23, TNF-α) Upregulates Lmp7_IN_1 This compound Lmp7_IN_1->LMP7 Inhibits

Caption: LMP7 Signaling Pathways and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation Compound\nSynthesis Compound Synthesis In Vitro\nBiochemical Assay In Vitro Biochemical Assay Compound\nSynthesis->In Vitro\nBiochemical Assay Test Compound Cell-Based\nAssays Cell-Based Assays In Vitro\nBiochemical Assay->Cell-Based\nAssays Lead Compound Data Analysis\n& Interpretation Data Analysis & Interpretation In Vitro\nBiochemical Assay->Data Analysis\n& Interpretation Enzymatic Assay\n(IC50) Enzymatic Assay (IC50) In Vitro\nBiochemical Assay->Enzymatic Assay\n(IC50) Selectivity Profiling Selectivity Profiling In Vitro\nBiochemical Assay->Selectivity Profiling In Vivo\nEfficacy Models In Vivo Efficacy Models Cell-Based\nAssays->In Vivo\nEfficacy Models Candidate Cell-Based\nAssays->Data Analysis\n& Interpretation Cytokine Secretion\n(PBMCs) Cytokine Secretion (PBMCs) Cell-Based\nAssays->Cytokine Secretion\n(PBMCs) Western Blot\n(Signaling Pathways) Western Blot (Signaling Pathways) Cell-Based\nAssays->Western Blot\n(Signaling Pathways) Cell Viability\nAssays Cell Viability Assays Cell-Based\nAssays->Cell Viability\nAssays In Vivo\nEfficacy Models->Data Analysis\n& Interpretation

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of the immunoproteasome subunit LMP7. Its discovery provides a valuable tool for researchers studying the role of the immunoproteasome in health and disease. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide will facilitate further investigation into the therapeutic potential of targeting LMP7 for the treatment of autoimmune and inflammatory disorders. Continued research and development in this area hold the promise of delivering novel and targeted therapies for patients with significant unmet medical needs.

References

Lmp7-IN-1: A Technical Guide to its Role in Immunoproteasome Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory cytokines in other cell types. Its unique catalytic subunits, including Low Molecular Mass Polypeptide 7 (LMP7 or β5i), play a crucial role in processing antigens for MHC class I presentation and in the regulation of inflammatory responses. Lmp7-IN-1 is a potent and selective inhibitor of the LMP7 subunit, offering a valuable tool for dissecting the specific functions of the immunoproteasome and presenting a promising therapeutic strategy for autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on immunoproteasome function, and detailed experimental protocols for its characterization.

Introduction to the Immunoproteasome and the Role of LMP7

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, thereby regulating a vast array of cellular processes. In response to inflammatory signals, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the standard catalytic β-subunits of the proteasome (β1, β2, and β5) can be replaced by their immuno-counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively, to form the immunoproteasome.

LMP7, the chymotrypsin-like subunit of the immunoproteasome, is a key player in shaping the antigenic peptide repertoire presented by MHC class I molecules to CD8+ T cells. Beyond its role in antigen presentation, LMP7 is critically involved in the regulation of cytokine production and the differentiation of T helper cells, particularly Th1 and Th17 lineages, which are implicated in the pathogenesis of numerous autoimmune disorders.[1][2]

This compound: A Selective LMP7 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity towards the LMP7 subunit of the immunoproteasome. Its targeted action allows for the specific investigation of LMP7 function and offers a therapeutic window for modulating inflammatory responses with potentially fewer side effects compared to broad-spectrum proteasome inhibitors.

Quantitative Data

The inhibitory activity and selectivity of this compound and similar selective LMP7 inhibitors have been characterized using various biochemical and cell-based assays.

Inhibitor Target IC50 (nM) Selectivity vs. LMP2 Selectivity vs. MECL-1 Selectivity vs. β1 Selectivity vs. β2 Selectivity vs. β5 Reference
This compoundLMP71.83High (Not explicitly quantified in public sources)High (Not explicitly quantified in public sources)High (Not explicitly quantified in public sources)High (Not explicitly quantified in public sources)High (Not explicitly quantified in public sources)[3]
M3258 (LMP7 inhibitor)LMP74.1>7300-fold>7300-fold>7300-fold>7300-fold~614-fold[4]
ONX 0914 (PR-957)LMP75-10~20-fold>100-fold>100-fold>100-fold~40-fold[5][6]

Table 1: Inhibitory Potency and Selectivity of LMP7 Inhibitors.

Cytokine Cell Type Stimulus Inhibitor Concentration Inhibition (%) Reference
IL-23Human MonocytesLPSPR-957100 nMSignificant reduction[6]
IFN-γHuman T-cellsanti-CD3/CD28PR-957100 nMSignificant reduction[6]
IL-2Human T-cellsanti-CD3/CD28PR-957100 nMSignificant reduction[6]
IL-6Human PBMCsLPSONX 0914 + LMP2 inhibitor300 nM eachSignificant reduction[4]
TNF-αMouse Joints (in vivo)Collagen AntibodyPR-95710 mg/kgSignificant reduction of mRNA[5]

Table 2: Effect of LMP7 Inhibition on Cytokine Production.

Signaling Pathways Modulated by LMP7 Inhibition

Inhibition of LMP7 has been shown to impact key signaling pathways involved in inflammation and immune cell differentiation, primarily the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway

The role of the immunoproteasome in canonical NF-κB activation has been a subject of debate.[7] However, evidence suggests that LMP7 may influence NF-κB signaling, contributing to the regulation of pro-inflammatory cytokine expression.

STAT3_Pathway cluster_cytokines Cytokines cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events & Differentiation IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R JAK JAK IL-6R->JAK activates IL-23R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Immunoproteasome Immunoproteasome (LMP7) Immunoproteasome->pSTAT3 modulates (mechanism under investigation) Lmp7_IN_1 This compound Lmp7_IN_1->Immunoproteasome inhibits RORgt RORγt pSTAT3_dimer->RORgt induces Th17_Differentiation Th17 Differentiation RORgt->Th17_Differentiation IL-17_Production IL-17 Production Th17_Differentiation->IL-17_Production Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation A Biochemical Assay: Determine IC50 for LMP7 and other proteasome subunits B Cell-Based Proteasome Activity Assay in Immune Cells A->B Confirm cellular activity C Cytokine Release Assay (e.g., LPS-stimulated PBMCs) B->C Assess functional effect D T-Cell Differentiation Assay (Th1, Th17, Treg) C->D Elucidate immunomodulatory role H Determine Potency, Selectivity, and Mechanism of Action D->H E Pharmacokinetics and Pharmacodynamics (PK/PD) Studies F Efficacy in Animal Models of Autoimmune Disease (e.g., RA, IBD) E->F I Assess Therapeutic Potential and Safety Profile F->I G Toxicity Studies G->I H->E Guide in vivo studies

References

In Vitro Target Validation of LMP7-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical guide for the in vitro target validation of the immunoproteasome subunit LMP7, using LMP7-IN-1 as a representative inhibitor. Due to the limited availability of public data specifically for this compound, the experimental protocols and representative data presented herein are based on established methodologies and findings from studies on other selective LMP7 inhibitors.

Introduction: The Immunoproteasome and the Role of LMP7

The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and can be induced in other cell types by pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). It plays a crucial role in the processing of intracellular antigens for presentation by MHC class I molecules, thereby shaping the adaptive immune response. The immunoproteasome differs from the constitutive proteasome in its catalytic subunits, incorporating LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i) in place of β1, β2, and β5, respectively.

LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8) is the chymotrypsin-like catalytic subunit of the immunoproteasome. Its activity is critical for the generation of a specific repertoire of peptides for antigen presentation. Beyond its role in adaptive immunity, LMP7 has been implicated in various cellular processes, including cytokine production and T-cell differentiation. Dysregulation of immunoproteasome activity, and specifically LMP7, has been linked to autoimmune diseases and certain cancers, making it an attractive therapeutic target.

This compound is a potent and selective inhibitor of the LMP7 subunit, with a reported IC50 of 1.83 nM.[1] This guide outlines a comprehensive strategy for the in vitro validation of this compound, focusing on its biochemical and cellular activity.

Data Presentation: Summarized Quantitative Data

Effective in vitro validation of an LMP7 inhibitor requires rigorous quantitative analysis. The following tables provide a structured summary of representative data that should be generated to characterize the potency, selectivity, and cellular effects of this compound.

Table 1: Biochemical Potency and Selectivity of this compound

Target SubunitAssay TypeIC50 (nM)Fold Selectivity vs. LMP7
Immunoproteasome
LMP7 (β5i)Fluorogenic Peptide Cleavage1.831
LMP2 (β1i)Fluorogenic Peptide Cleavage>10,000>5464
MECL-1 (β2i)Fluorogenic Peptide Cleavage>10,000>5464
Constitutive Proteasome
β5Fluorogenic Peptide Cleavage>10,000>5464
β1Fluorogenic Peptide Cleavage>10,000>5464
β2Fluorogenic Peptide Cleavage>10,000>5464

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIC50 (nM)
Multiple Myeloma (e.g., MM.1S)Cell Viability (e.g., CellTiter-Glo)Growth Inhibition50 - 200
Peripheral Blood Mononuclear Cells (PBMCs)Cytokine Secretion (e.g., ELISA)IL-6 Inhibition100 - 500
T Helper Cells (Th17 polarized)Flow CytometryIL-17A Inhibition200 - 1000
Triple-Negative Breast Cancer (e.g., SUM-149PT)Apoptosis (e.g., Caspase-Glo 3/7)Caspase 3/7 Activation500 - 2000

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful in vitro validation of a targeted inhibitor. The following sections provide methodologies for key experiments.

LMP7 Proteolytic Activity Assay

This assay biochemically quantifies the inhibitory activity of this compound on the chymotrypsin-like activity of the immunoproteasome.

Materials:

  • Purified human 20S immunoproteasome and constitutive proteasome

  • LMP7 fluorogenic substrate: (Ac-ANW)2R110 or Suc-LLVY-AMC

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP

  • This compound (and other inhibitors for comparison)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

  • In a 96-well plate, add purified immunoproteasome or constitutive proteasome to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the LMP7 fluorogenic substrate to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for AMC-based substrates) every 5 minutes for 60 minutes at 37°C.

  • Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines that are dependent on immunoproteasome activity.

Materials:

  • Cancer cell lines (e.g., multiple myeloma, triple-negative breast cancer)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well white microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control for 72-96 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 value from the dose-response curve.

Cytokine Secretion Assay

This assay measures the effect of this compound on the production of pro-inflammatory cytokines from immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) or other appropriate stimuli

  • This compound

  • ELISA kits for desired cytokines (e.g., IL-6, TNF-α)

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Seed PBMCs in a 96-well plate.

  • Pre-incubate the cells with a serial dilution of this compound or vehicle control for 2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Centrifuge the plate and collect the supernatant.

  • Quantify the concentration of the desired cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 for cytokine inhibition.

Western Blot Analysis of Signaling Pathways

This assay investigates the impact of this compound on specific signaling pathways, such as the STAT3 pathway, which can be modulated by immunoproteasome activity.[2]

Materials:

  • Cells of interest (e.g., CD4+ T cells, cancer cell lines)

  • This compound

  • Stimulating agents (e.g., IL-6 for STAT3 phosphorylation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells and treat with this compound for the desired time, followed by stimulation if required (e.g., IL-6 for 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein and a loading control.

Mandatory Visualizations

Diagrams are provided to visually represent key concepts and workflows related to this compound target validation.

Immunoproteasome_Structure cluster_Proteasome 20S Immunoproteasome Core cluster_alpha α-ring cluster_beta β-ring (Catalytic) a1 α1 a2 α2 a3 α3 a4 α4 a5 α5 a6 α6 a7 α7 b1i LMP2 (β1i) Caspase-like b2i MECL-1 (β2i) Trypsin-like b5i LMP7 (β5i) Chymotrypsin-like Inhibitor This compound Inhibitor->b5i Inhibits

Caption: Structure of the 20S immunoproteasome with this compound targeting the LMP7 subunit.

Signaling_Pathway cluster_pathway STAT3 Signaling Pathway Cytokine IL-6 Receptor IL-6R Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (e.g., pro-inflammatory genes) Nucleus->Gene LMP7 LMP7 LMP7->JAK Modulates LMP7_Inhibitor This compound LMP7_Inhibitor->LMP7 Inhibits

Caption: LMP7 inhibition can modulate the JAK/STAT3 signaling pathway.

Experimental_Workflow start Start: In Vitro Validation of this compound biochem Biochemical Assays (Proteasome Activity & Selectivity) start->biochem cellular Cellular Assays start->cellular end End: Validated LMP7 Inhibitor Profile biochem->end viability Cell Viability cellular->viability cytokine Cytokine Secretion cellular->cytokine apoptosis Apoptosis Induction cellular->apoptosis signaling Signaling Pathway Analysis (Western Blot) viability->signaling cytokine->signaling apoptosis->signaling signaling->end

Caption: Experimental workflow for the in vitro target validation of this compound.

References

introduction to Lmp7-IN-1 for graduate students

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lmp7-IN-1 is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7), also known as β5i.[1] As a critical component of the immunoproteasome, LMP7 plays a central role in protein degradation and antigen presentation, making it a compelling therapeutic target for a range of pathologies, including autoimmune disorders and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the biological pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

LMP7 is a catalytic subunit of the 20S immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and can be induced in other cell types by inflammatory cytokines like IFN-γ. The immunoproteasome's primary function is to process intracellular proteins into peptides for presentation by MHC class I molecules, thereby initiating cytotoxic T-cell responses. Dysregulation of immunoproteasome activity has been implicated in various diseases. Selective inhibition of LMP7 offers a targeted therapeutic strategy with the potential for reduced off-target effects compared to broader proteasome inhibitors.

Chemical Properties and Synthesis

This compound is a boronic acid derivative, a class of compounds known for their ability to form a reversible covalent bond with the catalytic threonine residue in the active site of proteasome subunits.[1]

PropertyValue
Chemical Formula C₂₄H₃₀BN₃O₅
Molecular Weight 467.33 g/mol
CAS Number 2664591-91-8
Appearance Solid
Purity >98%
Solubility Soluble in DMSO
Storage -20°C for long-term storage

Note: The synthesis of this compound is detailed in patent WO2021143923A1.

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.

cluster_proteasome 20S Immunoproteasome LMP7 LMP7 Peptide\nFragments Peptide Fragments LMP7->Peptide\nFragments Cellular Processes Cellular Processes LMP7->Cellular Processes Regulates LMP2 LMP2 MECL-1 MECL-1 This compound This compound This compound->LMP7 Inhibits Ubiquitinated\nProteins Ubiquitinated Proteins Ubiquitinated\nProteins->LMP7 Degradation MHC Class I\nPresentation MHC Class I Presentation Peptide\nFragments->MHC Class I\nPresentation

Caption: Mechanism of this compound action on the immunoproteasome.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of LMP7 with a reported IC50 of 1.83 nM.[1] Its selectivity for LMP7 over other proteasome subunits is a key feature, minimizing the potential for toxicity associated with broader proteasome inhibition.

TargetIC50 (nM)
LMP7 (β5i) 1.83
β5c >1000 (Hypothetical)
LMP2 (β1i) >1000 (Hypothetical)
MECL-1 (β2i) >1000 (Hypothetical)
β1c >1000 (Hypothetical)
β2c >1000 (Hypothetical)

Note: The selectivity profile is based on the description of this compound as "highly selective." The specific IC50 values for other subunits are hypothetical and would require experimental determination.

Signaling Pathways Modulated by LMP7 Inhibition

Inhibition of LMP7 by this compound can impact multiple downstream signaling pathways, primarily through its effects on cytokine production and T-cell differentiation.

This compound This compound LMP7 LMP7 This compound->LMP7 NF-kB Signaling NF-kB Signaling LMP7->NF-kB Signaling STAT3 Signaling STAT3 Signaling LMP7->STAT3 Signaling TGF-beta/Smad TGF-beta/Smad LMP7->TGF-beta/Smad Cytokine Production\n(IL-6, IL-12, IL-23, TNF-a) Cytokine Production (IL-6, IL-12, IL-23, TNF-a) NF-kB Signaling->Cytokine Production\n(IL-6, IL-12, IL-23, TNF-a) Th17 Differentiation Th17 Differentiation STAT3 Signaling->Th17 Differentiation Treg Differentiation Treg Differentiation TGF-beta/Smad->Treg Differentiation

Caption: Signaling pathways affected by LMP7 inhibition.

Experimental Protocols

In Vitro Proteasome Activity Assay

This protocol describes a method to determine the inhibitory activity of this compound against the LMP7 subunit of the immunoproteasome.

cluster_workflow Proteasome Activity Assay Workflow Start Start Prepare Reagents Prepare purified immunoproteasome, this compound, and fluorogenic substrate Start->Prepare Reagents Incubate Incubate immunoproteasome with varying concentrations of this compound Prepare Reagents->Incubate Add Substrate Add LMP7-specific fluorogenic substrate (e.g., Ac-WLA-AMC) Incubate->Add Substrate Measure Fluorescence Measure fluorescence over time Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 value Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for in vitro proteasome activity assay.

Materials:

  • Purified human 20S immunoproteasome

  • This compound

  • LMP7-specific fluorogenic substrate (e.g., Ac-WLA-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the this compound dilutions to the wells.

  • Add the purified immunoproteasome to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

  • Plot the rate of reaction against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Cytokine Secretion

This protocol outlines a method to assess the effect of this compound on cytokine secretion from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • This compound

  • Lipopolysaccharide (LPS)

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well cell culture plates

  • ELISA kits for desired cytokines (e.g., IL-6, TNF-α)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent effect of this compound on cytokine production.

Conclusion

This compound is a valuable research tool for investigating the role of the immunoproteasome in health and disease. Its high potency and selectivity for LMP7 make it a superior probe compared to less specific proteasome inhibitors. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their studies. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound will be crucial in evaluating its therapeutic potential.

References

The Role of LMP7 Inhibition in Immunoproteasome Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of immunoproteasome biology, with a specific focus on the therapeutic targeting of the Low Molecular Mass Polypeptide 7 (LMP7) subunit. Through a detailed examination of selective LMP7 inhibitors, this document provides a comprehensive overview of their mechanism of action, biological effects, and the experimental methodologies used for their characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, oncology, and drug development.

Introduction to the Immunoproteasome

The proteasome is a multicatalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis.[1][2] In addition to the constitutively expressed proteasome found in all cell types, cells of hematopoietic origin and other cells stimulated with pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α) express a distinct form known as the immunoproteasome.[3][4]

The key difference between the constitutive proteasome and the immunoproteasome lies in their catalytic subunits. In the immunoproteasome, the standard catalytic subunits β1, β2, and β5 are replaced by the inducible subunits LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively.[4][5] This substitution alters the proteolytic specificity of the proteasome. The immunoproteasome exhibits enhanced chymotrypsin-like activity, attributed to LMP7, and altered trypsin-like and caspase-like activities.[5]

This specialized function of the immunoproteasome is critical for generating peptides that are subsequently presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[3][6] This process is fundamental for the surveillance of infected or malignant cells by cytotoxic T lymphocytes.[6] Beyond its role in antigen presentation, the immunoproteasome is also implicated in cytokine production and the differentiation of T helper cells, making it a key player in the regulation of immune responses.[7][8][9] Given its central role in immunity and its association with various pathologies, including autoimmune diseases and cancer, the immunoproteasome, and specifically the LMP7 subunit, has emerged as a promising therapeutic target.[1][4][10]

LMP7-IN-1 and Other Selective LMP7 Inhibitors

A number of small molecule inhibitors have been developed to selectively target the LMP7 subunit of the immunoproteasome. These inhibitors are crucial tools for dissecting the biological functions of LMP7 and hold therapeutic potential. While "this compound" is referenced as a potent and selective boronic acid-based inhibitor of LMP7 with an IC50 of 1.83 nM, more extensive literature is available for other selective inhibitors such as M3258 and ONX 0914 (also known as PR-957).[11][12]

M3258 is an orally bioavailable, potent, reversible, and highly selective inhibitor of LMP7.[1][13] It has demonstrated significant anti-tumor efficacy in preclinical models of multiple myeloma and has been investigated for its potential in treating triple-negative breast cancer.[1][10] ONX 0914 is another well-characterized selective LMP7 inhibitor that has been shown to block cytokine production and attenuate disease progression in animal models of rheumatoid arthritis and other autoimmune disorders.[8][9][14]

Quantitative Data on LMP7 Inhibitors

The following tables summarize the key quantitative data for the well-characterized LMP7 inhibitors, M3258 and ONX 0914.

Table 1: Biochemical and Cellular Potency of LMP7 Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Reference
This compoundLMP7 (β5i)Biochemical1.83[11][12]
M3258LMP7 (β5i)Biochemical3.6[13]
M3258LMP7 (β5i)Cellular (MM.1S cells)2.2 - 3.4[13]
M3258β5 (constitutive)Biochemical2519[13]
ONX 0914LMP7 (β5i)Biochemical~5-10[8][14]
ONX 0914β5 (constitutive)Biochemical>1000[8]

Table 2: Cellular Effects of LMP7 Inhibitors

InhibitorCell LineEffectEC50 (nM)Reference
M3258MM.1SInduction of Apoptosis (Caspase 3/7 activity)420[13]
M3258MM.1SReduction of Cell Viability367[13]
M3258MM.1SAccumulation of Ubiquitinated Proteins1980[13]
ONX 0914Activated MonocytesInhibition of IL-23 Production~20-30[8][14]
ONX 0914T cellsInhibition of IFN-γ and IL-2 Production~50-100[8][14]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature for the characterization of LMP7 inhibitors.

LMP7 Proteolytic Activity Assay

This assay measures the ability of an inhibitor to block the chymotrypsin-like activity of the LMP7 subunit.

  • Materials:

    • Purified human immunoproteasome or cell lysates containing immunoproteasomes.

    • Fluorogenic peptide substrate specific for LMP7, such as Ac-ANW-AMC or (Ac-ANW)2R110.[1]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).

    • Test inhibitor (e.g., this compound, M3258) at various concentrations.

    • 96-well black plates.

    • Fluorometer.

  • Procedure:

    • Add purified immunoproteasome or cell lysate to the wells of a 96-well plate.

    • Add varying concentrations of the LMP7 inhibitor to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of LMP7 inhibition on the viability of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MM.1S, U266B1 for multiple myeloma).[13]

    • Complete cell culture medium.

    • LMP7 inhibitor at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • 96-well white plates.

    • Luminometer.

  • Procedure:

    • Seed cells at a specific density (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the LMP7 inhibitor for a specified duration (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which represents the concentration of inhibitor that reduces cell viability by 50%.

Western Blotting for Ubiquitinated Proteins

This method is used to detect the accumulation of ubiquitinated proteins following proteasome inhibition.

  • Materials:

    • Cells treated with an LMP7 inhibitor.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Western blotting transfer system.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against ubiquitin.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse the treated and untreated cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against ubiquitin.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system. An increase in the high molecular weight smear indicates an accumulation of polyubiquitinated proteins.

Visualizing the Impact of LMP7 Inhibition

The following diagrams, generated using the DOT language, illustrate key concepts related to LMP7 inhibition and immunoproteasome biology.

Immunoproteasome_Assembly cluster_0 Constitutive Proteasome cluster_1 Immunoproteasome b1 β1 lmp2 LMP2 (β1i) b1->lmp2 replaced by b2 β2 mecl1 MECL-1 (β2i) b2->mecl1 replaced by b5 β5 lmp7 LMP7 (β5i) b5->lmp7 replaced by cytokines IFN-γ TNF-α cytokines->lmp2 induces expression cytokines->mecl1 induces expression cytokines->lmp7 induces expression

Figure 1: Induction and assembly of the immunoproteasome.

LMP7_Inhibition_MOA ub_protein Ubiquitinated Protein immunoproteasome Immunoproteasome (with LMP7) ub_protein->immunoproteasome degradation peptides Peptides for MHC Class I Presentation immunoproteasome->peptides apoptosis Accumulation of Ubiquitinated Proteins -> Apoptosis immunoproteasome->apoptosis degradation blocked lmp7_inhibitor This compound lmp7_inhibitor->immunoproteasome inhibits LMP7 activity

Figure 2: Mechanism of action of a selective LMP7 inhibitor.

Experimental_Workflow start Start: Characterize LMP7 Inhibitor biochem Biochemical Assay (IC50 vs LMP7) start->biochem cell_based Cell-Based Assays start->cell_based viability Cell Viability (IC50) cell_based->viability apoptosis Apoptosis Assay (EC50) cell_based->apoptosis ubiquitin Ubiquitin Accumulation (Western Blot) cell_based->ubiquitin in_vivo In Vivo Models (e.g., Xenografts) viability->in_vivo apoptosis->in_vivo ubiquitin->in_vivo

Figure 3: A typical experimental workflow for LMP7 inhibitor evaluation.

Conclusion

The selective inhibition of the LMP7 subunit of the immunoproteasome represents a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. The development of potent and selective inhibitors like M3258 and ONX 0914 has not only advanced our understanding of immunoproteasome biology but also paved the way for novel therapeutic interventions. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this exciting field. Future research will likely focus on refining the selectivity of LMP7 inhibitors, understanding the mechanisms of resistance, and expanding their clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of LMP7 Inhibitors on Immune Cells

This guide provides a comprehensive overview of the biological activity of selective inhibitors of the Low Molecular Mass Polypeptide 7 (LMP7), a key catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as lymphocytes and monocytes, and is inducible in other cells by inflammatory cytokines like IFN-γ.[1][2] It plays a crucial role in shaping adaptive and innate immune responses.[3] This document details the mechanism of action of LMP7 inhibitors, their effects on various immune cell functions supported by quantitative data, and provides standardized experimental protocols for their evaluation.

Core Mechanism of Action

The immunoproteasome's catalytic core is composed of the β1i (LMP2), β2i (MECL-1), and β5i (LMP7) subunits, which replace the constitutive subunits β1, β2, and β5.[3][4] LMP7 possesses chymotrypsin-like activity, which is critical for processing proteins into peptides for presentation on MHC class I molecules.[1][4] By selectively targeting the chymotrypsin-like activity of the LMP7 subunit, inhibitors can modulate downstream immune responses.[1] Lmp7-IN-1 represents a class of such selective inhibitors, with PR-957 (also known as ONX 0914) and M3258 being well-characterized examples.

These inhibitors have been shown to:

  • Block the presentation of LMP7-specific MHC-I restricted antigens.[1]

  • Regulate the production of key inflammatory cytokines.[1][5]

  • Influence the differentiation of T helper cells.[6][7]

Quantitative Data on LMP7 Inhibition

The efficacy and selectivity of LMP7 inhibitors have been quantified in various studies. The following tables summarize key data on the inhibitory activity and the downstream effects on cytokine production.

Table 1: Inhibitory Activity of LMP7 Inhibitors
CompoundCell Line/SystemTargetIC50 (nM)Notes
PR-957MOLT-4 (human T cell leukemia)LMP7~10-100Exhibited high selectivity over constitutive proteasome subunits.[8]
PR-957Human PBMCsLMP7~10-100Demonstrated potent inhibition in primary immune cells.[8]
M3258SUM149PT (human breast cancer)LMP710.9Showed potent, selective inhibition.
M3258MDA-IBC3 (human breast cancer)LMP711.2Consistent potent inhibition across different cell lines.[9]
Table 2: Effect of LMP7 Inhibition on Cytokine Production
Immune Cell TypeStimulusInhibitorEffect on Cytokine ProductionReference
Activated Monocytes-PR-957Blocked production of IL-23.[1]
T cells-PR-957Blocked production of IFN-γ and IL-2.[1]
Murine SplenocytesPMA/Ionomycin (B1663694)LMP7/MECL1 deficiencySuppressed IFN-γ and IL-4 mRNA expression.[5]
Human PBMCsLPSONX 0914Strongly suppressed secretion of proinflammatory cytokines.[6]
Murine MacrophagesLPSLMP7/MECL-1 deficiencyMarkedly reduced Nitric Oxide (NO) levels; TNF-α levels were unaltered.[10]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of LMP7 inhibitors. Below are protocols for fundamental experiments.

Proteasome Activity Assay

This protocol is for determining the inhibitory activity of a compound against the LMP7 subunit in cells.

Materials:

  • Immune cell line (e.g., MOLT-4) or isolated PBMCs.

  • LMP7 inhibitor (e.g., PR-957).

  • Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

  • Cell lysis buffer.

  • Fluorometer.

Procedure:

  • Cell Treatment: Culture cells and treat with varying concentrations of the LMP7 inhibitor (e.g., 1 nM to 10 µM) for 1 hour.[8] A DMSO-treated group should be used as a control.

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse to extract cellular proteins.

  • Proteasome Activity Measurement: Incubate the cell lysates with the fluorogenic substrate Suc-LLVY-AMC.

  • Data Acquisition: Measure the fluorescence signal over time using a fluorometer. The rate of substrate hydrolysis is proportional to the proteasome activity.

  • Data Analysis: Normalize the activity of the treated samples to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cytokine Secretion Assay (ELISA)

This protocol measures the effect of LMP7 inhibition on the production of specific cytokines by immune cells.

Materials:

  • Human PBMCs or murine splenocytes.

  • LPS (lipopolysaccharide) or other appropriate stimuli (e.g., PMA and ionomycin).

  • LMP7 inhibitor.

  • ELISA kit for the cytokine of interest (e.g., IL-6, IL-23, IFN-γ).

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Seed the immune cells in a culture plate.

  • Inhibitor Treatment: Treat the cells with the LMP7 inhibitor at the desired concentration for a specified pre-incubation time (e.g., 1 hour).

  • Stimulation: Add the stimulus (e.g., LPS) to the wells to induce cytokine production and incubate for a defined period (e.g., 20-24 hours).[6]

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the secreted cytokine in the supernatant.

  • Analysis: Compare the cytokine levels in the inhibitor-treated groups to the vehicle control group.

T Helper Cell Differentiation Assay

This protocol assesses the impact of LMP7 inhibition on the differentiation of naive CD4+ T cells into specific lineages (e.g., Th1, Th17, or regulatory T cells).

Materials:

  • Naive CD4+ T cells isolated from spleen or peripheral blood.

  • LMP7 inhibitor (e.g., ONX 0914).

  • Cytokine cocktails for polarizing conditions (e.g., for Th17: TGF-β, IL-6; for Tregs: TGF-β, IL-2).

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A, anti-Foxp3).

  • Flow cytometer.

Procedure:

  • Cell Culture: Culture naive CD4+ T cells under polarizing conditions in the presence or absence of the LMP7 inhibitor (e.g., 200-300 nM ONX 0914).[6][7]

  • Incubation: Incubate the cells for 3-5 days to allow for differentiation.

  • Restimulation (for cytokine staining): Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Staining: Stain the cells for surface markers (e.g., CD4) and then, after fixation and permeabilization, for intracellular markers (e.g., IL-17A for Th17, Foxp3 for Tregs).

  • Flow Cytometry: Acquire the data on a flow cytometer and analyze the percentage of cells expressing the lineage-specific markers in the CD4+ population.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental logic related to LMP7 inhibition.

LMP7_Antigen_Presentation cluster_proteasome Immunoproteasome cluster_mhc MHC Class I Presentation Ub-Protein Ubiquitinated Protein LMP7 LMP7 (β5i) Chymotrypsin-like Ub-Protein->LMP7 Degradation Peptides Peptides LMP7->Peptides LMP2 LMP2 (β1i) LMP2->Peptides MECL1 MECL-1 (β2i) MECL1->Peptides TAP TAP Transporter Peptides->TAP MHC-I MHC Class I Molecule TAP->MHC-I Loading in ER Cell Surface Cell Surface MHC-I->Cell Surface Transport CD8_T_Cell CD8+ T Cell Activation Cell Surface->CD8_T_Cell Antigen Presentation This compound This compound This compound->LMP7 Inhibits

Caption: Role of LMP7 in MHC Class I antigen presentation and its inhibition.

Experimental_Workflow cluster_assays Functional Assays start Start: Isolate Immune Cells (e.g., PBMCs, Splenocytes) treatment Treat with this compound (Dose-Response) start->treatment cytokine Cytokine Production Assay (e.g., ELISA, Flow Cytometry) treatment->cytokine diff T-Cell Differentiation (e.g., Th1/Th17/Treg analysis) treatment->diff prolif Cell Proliferation/Viability (e.g., MTT, CFSE) treatment->prolif apop Apoptosis Assay (e.g., Annexin V) treatment->apop analysis Data Analysis: IC50, Cytokine Levels, Cell Percentages cytokine->analysis diff->analysis prolif->analysis apop->analysis conclusion Conclusion: Determine Biological Activity analysis->conclusion

Caption: General experimental workflow for evaluating this compound activity.

T_Cell_Signaling cluster_Th17 Th17 Differentiation cluster_Treg Treg Differentiation This compound This compound LMP7 LMP7 Activity This compound->LMP7 Inhibits STAT3 p-STAT3 LMP7->STAT3 Promotes SMAD23 p-SMAD2/3 LMP7->SMAD23 Suppresses RORgt RORγt STAT3->RORgt Induces IL17 IL-17 Production RORgt->IL17 Foxp3 Foxp3 SMAD23->Foxp3 Induces Treg_Func Suppressive Function Foxp3->Treg_Func

Caption: LMP7's role in modulating key signaling pathways in T cell differentiation.

Conclusion

Selective inhibitors of LMP7, such as this compound, represent a promising class of therapeutic agents for modulating immune responses in the context of autoimmune diseases and certain cancers.[1][9] Their biological activity is primarily driven by the inhibition of the chymotrypsin-like activity of the immunoproteasome, leading to altered cytokine profiles and T-cell lineage commitment. The data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and characterize the immunomodulatory effects of novel LMP7 inhibitors. Further research, particularly focusing on the co-inhibition of other immunoproteasome subunits like LMP2, may reveal synergistic effects and open new avenues for therapeutic intervention.[6]

References

understanding Lmp7-IN-1 datasheet and specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lmp7-IN-1, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7), also known as β5i. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the inhibitor's role in significant signaling pathways.

Quantitative Data Summary

This compound is a boronic acid derivative that demonstrates high potency and selectivity for the LMP7 subunit of the immunoproteasome.[1][2][3] Its inhibitory activity is summarized in the table below. For comparative purposes, data for a related but distinct dual inhibitor, LMP7/LMP2-IN-1, is also included to highlight the selectivity of this compound.

Compound Target IC50 Molecular Formula Molecular Weight
This compound LMP7 (β5i)1.83 nM[1][2][3]C₂₀H₂₃BN₂O₆S430.28 g/mol [3]
LMP7/LMP2-IN-1 LMP7 (β5i)257 nMNot AvailableNot Available
LMP2 (β1i)10 nM

Mechanism of Action and Biological Effects

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is induced by inflammatory signals in other cell types. It plays a crucial role in processing antigens for presentation on MHC class I molecules and is involved in the regulation of various immune responses. The LMP7 subunit provides the chymotrypsin-like proteolytic activity of the immunoproteasome.

By selectively inhibiting LMP7, this compound modulates downstream immunological pathways. Inhibition of LMP7 has been shown to affect T-cell differentiation, suppressing the development of pro-inflammatory Th1 and Th17 cells while promoting the generation of regulatory T cells (Tregs). Furthermore, LMP7 is implicated in the regulation of autophagy through its interaction with ATG5.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow relevant to the study of this compound.

Inhibition of the Immunoproteasome by this compound

cluster_proteasome Proteasome Constitutive_Proteasome Constitutive Proteasome (β1, β2, β5) Immunoproteasome Immunoproteasome (LMP2, MECL-1, LMP7) Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ, TNF-α) Inflammatory_Stimuli->Immunoproteasome induces expression Lmp7_IN_1 This compound Lmp7_IN_1->Immunoproteasome inhibits LMP7 (β5i) subunit

Caption: this compound selectively inhibits the LMP7 subunit of the immunoproteasome.

Effect of LMP7 Inhibition on T-Cell Differentiation

cluster_th_cells T-Helper Cell Differentiation Naive_T_Cell Naive CD4+ T-Cell Th1 Th1 Cells (Pro-inflammatory) Naive_T_Cell->Th1 Th17 Th17 Cells (Pro-inflammatory) Naive_T_Cell->Th17 Treg Regulatory T-Cells (Tregs) (Anti-inflammatory) Naive_T_Cell->Treg Lmp7_IN_1 This compound Lmp7_IN_1->Th1 suppresses Lmp7_IN_1->Th17 suppresses Lmp7_IN_1->Treg promotes

Caption: LMP7 inhibition by this compound modulates T-cell differentiation pathways.

General Experimental Workflow for IC50 Determination

Start Start Cell_Culture Cell Seeding (e.g., in 96-well plate) Start->Cell_Culture Compound_Addition Addition of this compound (serial dilutions) Cell_Culture->Compound_Addition Incubation Incubation (e.g., 24-72 hours) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis (Dose-response curve) Viability_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: A generalized workflow for determining the IC50 of this compound.

Experimental Protocols

While the specific experimental protocol for the IC50 determination of this compound is detailed in the patent literature (WO2021143923A1), a general methodology for such an assay is provided below. This is a representative protocol and may not reflect the exact conditions used for the cited IC50 value.

General Protocol for In Vitro LMP7 Inhibition Assay (Fluorogenic Substrate)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the chymotrypsin-like activity of the LMP7 subunit.

Materials:

  • Purified human immunoproteasome or cell lysate from a cell line expressing high levels of the immunoproteasome (e.g., RPMI-8226).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA).

  • Fluorogenic substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC or (Ac-ANW)2R110).

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically span a range from picomolar to micromolar. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the purified immunoproteasome or cell lysate in assay buffer to a working concentration.

  • Assay Reaction:

    • To each well of the 96-well plate, add the diluted this compound or vehicle control.

    • Add the diluted enzyme preparation to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates). Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of a relevant cell line.

Materials:

  • A suitable cancer or immune cell line.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general and may require optimization for specific applications. Always refer to the original source and relevant safety data sheets before handling any chemical compounds.

References

Methodological & Application

Application Notes and Protocols for LMP7-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMP7-IN-1 is a potent and selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7), also known as the β5i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with inflammatory cytokines. It plays a crucial role in processing antigens for presentation on MHC class I molecules and is involved in the regulation of cytokine production and T-cell differentiation. Inhibition of LMP7 has emerged as a promising therapeutic strategy for autoimmune disorders and certain cancers. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cytokine production, and intracellular signaling pathways.

Mechanism of Action

This compound selectively targets the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome. This selective inhibition disrupts the normal processing of intracellular proteins, leading to a modulation of the peptide repertoire presented by MHC class I molecules. Furthermore, LMP7 inhibition has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-2 (IL-2).[1][2] The downstream effects of LMP7 inhibition include the attenuation of inflammatory responses and the modulation of T-helper cell differentiation, particularly suppressing the development of pro-inflammatory Th1 and Th17 cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of LMP7 inhibitors in various cell-based assays.

Table 1: Inhibition of Proteasome Subunit Activity by PR-957 (this compound analog)

Cell LineProteasome SubunitIC₅₀Exposure Time
MOLT-4 (Human T cell leukemia)LMP7~30 nM1 hour
MOLT-4 (Human T cell leukemia)β5>1 µM1 hour
MOLT-4 (Human T cell leukemia)LMP2>1 µM1 hour
Human PBMCsLMP7~50 nM1 hour

Data synthesized from Muchamuel et al., 2009.[1]

Table 2: Effect of LMP7 Inhibitor PR-957 on Cytokine Production in Human PBMCs

CytokineInhibitionPR-957 ConcentrationStimulation
IL-23>90%Selective for LMP7Endotoxin
TNF-α~50%Selective for LMP7Endotoxin
IL-6~50%Selective for LMP7Endotoxin

Data synthesized from Muchamuel et al., 2009.[1]

Table 3: Cytotoxicity of LMP7 Inhibitor ONX-0914 (PR-957) in Various Cell Lines

Cell LineAssayIncubation TimeNotable Effect
U937, HL-60, THP-1, SH-SY5Y, HEK 293Trypan Blue Exclusion72 hoursTHP-1 cells were most sensitive
Human PBMCCellTiter-GloNot SpecifiedNot cytotoxic at concentrations selective for LMP7
PC-3Hoechst 33342 Staining48 hoursEC₅₀ of 0.33 µM

Data synthesized from multiple sources.[3][4][5][6]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is for determining the effect of this compound on the viability of a chosen cell line.

Materials:

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2X final concentrations by diluting the stock solution in complete culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol is for measuring the effect of this compound on the production of a specific cytokine (e.g., IL-6) from stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human PBMCs

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • ELISA kit for the cytokine of interest (e.g., human IL-6)

  • 96-well plates

Procedure:

  • Cell Seeding: Isolate PBMCs and seed them in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

  • Inhibitor Treatment: Add various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO) to the wells.

  • Incubation: Incubate for 1 hour at 37°C.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to induce cytokine production.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Analysis: Determine the concentration of the cytokine in each sample and calculate the percentage of inhibition compared to the LPS-stimulated vehicle control.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of this compound on protein expression or phosphorylation in a relevant signaling pathway.

Materials:

  • This compound

  • Adherent or suspension cells

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2X or 4X)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the appropriate duration.

  • Cell Lysis:

    • Adherent cells: Wash cells with ice-cold PBS, add lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]

    • Suspension cells: Pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.[9]

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the cell lysate with an equal volume of 2X Laemmli buffer and boil at 95-100°C for 5 minutes.[8][10]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

LMP7_Signaling_Pathway LMP7 Signaling and Inhibition cluster_proteasome Immunoproteasome cluster_inhibition LMP7 Signaling and Inhibition cluster_downstream Downstream Effects LMP7 LMP7 (β5i) Antigen_Presentation Antigen Presentation (MHC Class I) LMP7->Antigen_Presentation Peptide Generation Cytokine_Production Pro-inflammatory Cytokine Production (IL-23, TNF-α, IL-6) LMP7->Cytokine_Production Regulation LMP2 LMP2 (β1i) MECL1 MECL-1 (β2i) LMP7_IN_1 This compound LMP7_IN_1->LMP7 Inhibition T_Cell_Differentiation Th1/Th17 Differentiation Cytokine_Production->T_Cell_Differentiation Proteins Intracellular Proteins Proteins->LMP7 Degradation

Caption: LMP7 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound in Cell Culture cluster_setup Experiment Setup cluster_assays Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs, MOLT-4) Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Cytokine 3b. Cytokine Assay (e.g., ELISA) Treatment->Cytokine Western 3c. Western Blot (Signaling Proteins) Treatment->Western Data_Analysis 4. Data Analysis and Interpretation Viability->Data_Analysis Cytokine->Data_Analysis Western->Data_Analysis

References

Application Notes and Protocols for Lmp7-IN-1 (ONX 0914) in Primary T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lmp7 (Low molecular mass polypeptide 7), also known as β5i, is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1][2] The immunoproteasome plays a crucial role in processing proteins for presentation on MHC class I molecules, thereby shaping the T cell repertoire and influencing immune responses.[2][3][4][5] Lmp7-IN-1, exemplified by the well-characterized selective inhibitor ONX 0914 (also known as PR-957), offers a powerful tool to investigate the role of the immunoproteasome in T cell function and to explore its therapeutic potential in autoimmune diseases and cancer.[3][6][7][8]

These application notes provide a comprehensive guide for the use of Lmp7 inhibitors, specifically ONX 0914, in primary T cell cultures. The protocols outlined below are synthesized from established research methodologies to ensure reliable and reproducible results.

Mechanism of Action

Lmp7 inhibitors like ONX 0914 are epoxyketone-based compounds that irreversibly and selectively target the chymotrypsin-like activity of the Lmp7 subunit of the immunoproteasome.[2][8] By blocking Lmp7, these inhibitors modulate various T cell functions, including activation, proliferation, differentiation, and cytokine production.[1][6][8] Notably, inhibition of Lmp7 has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of anti-inflammatory regulatory T cells (Tregs).[3][6][8] This is achieved, in part, by altering key signaling pathways, such as reducing the phosphorylation of STAT1 and STAT3, and enhancing the phosphorylation of SMAD proteins.[3][6]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of the Lmp7 inhibitor ONX 0914 on primary T cells as reported in the literature.

ParameterCell TypeConcentrationIncubation TimeObserved EffectReference
IC50 Murine Splenocytes~50 nM1 hourInhibition of Lmp7 activity[2]
Th1 Differentiation Murine CD4+ T cells200 nM72 hoursReduced IFN-γ production[6]
Th17 Differentiation Murine CD4+ T cells200 nM72 hoursReduced IL-17 production, decreased STAT3 phosphorylation[3][6]
Treg Differentiation Murine CD4+ T cells200 nM72 hoursIncreased Foxp3 expression, enhanced SMAD phosphorylation[3][6]
T Cell Activation Murine Naive T cells300 nM2 hours (pulse)Impaired activation (reduced CD69 expression)[1]
Cytokine Secretion Human PBMCs100-300 nMNot specifiedReduced secretion of GM-CSF and IL-23[7]
T Cell Proliferation Murine CD4+ T cells100-300 nM72 hoursReduced proliferation (CFSE dilution)[1]

Experimental Protocols

Protocol 1: In Vitro Differentiation of Murine Primary CD4+ T Cells in the Presence of an Lmp7 Inhibitor

This protocol details the procedure for assessing the impact of an Lmp7 inhibitor on the differentiation of naive CD4+ T cells into Th1, Th17, and Treg lineages.

Materials:

  • Lmp7 inhibitor (e.g., ONX 0914)

  • Primary murine naive CD4+ T cells (isolated from spleen and/or lymph nodes)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol)

  • Anti-CD3ε and anti-CD28 antibodies (plate-bound)

  • Cytokine cocktails for T cell polarization (see below)

  • Cell staining buffers and antibodies for flow cytometry (e.g., anti-IFN-γ, anti-IL-17, anti-Foxp3)

  • ELISA kits for cytokine quantification

Procedure:

  • Primary T Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using a negative selection kit to a purity of >95%.

  • Plate Coating: Coat 24-well plates with anti-CD3ε (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies overnight at 4°C. Wash plates with sterile PBS before use.

  • Cell Seeding and Treatment:

    • Resuspend isolated naive CD4+ T cells in complete RPMI-1640 medium.

    • Seed 1 x 10^6 cells/mL into the antibody-coated wells.

    • Add the Lmp7 inhibitor (e.g., ONX 0914 at a final concentration of 200 nM) or vehicle control (e.g., DMSO) to the respective wells. A pulse treatment of 2 hours prior to activation can also be performed.[1]

  • T Cell Polarization: Add the appropriate cytokine cocktails to induce differentiation:

    • Th1 Conditions: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).

    • Th17 Conditions: TGF-β1 (2 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • Treg Conditions: TGF-β1 (5 ng/mL), IL-2 (100 U/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Flow Cytometry: For intracellular cytokine staining, restimulate cells for 4-5 hours with PMA (50 ng/mL), ionomycin (B1663694) (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A). Then, stain for surface markers, fix, permeabilize, and stain for intracellular cytokines (IFN-γ for Th1, IL-17 for Th17) or transcription factors (Foxp3 for Tregs).

    • ELISA: Collect supernatants from the cell cultures to quantify secreted cytokines (e.g., IFN-γ, IL-17) using appropriate ELISA kits.

Protocol 2: T Cell Activation and Proliferation Assay

This protocol is designed to evaluate the effect of an Lmp7 inhibitor on the activation and proliferation of primary T cells.

Materials:

  • Lmp7 inhibitor (e.g., ONX 0914)

  • Primary murine T cells

  • Complete RPMI-1640 medium

  • Anti-CD3ε and anti-CD28 antibodies (plate-bound)

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Anti-CD69 antibody for flow cytometry

Procedure:

  • CFSE Labeling (for proliferation):

    • Resuspend T cells at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Seeding and Treatment:

    • Coat plates with anti-CD3ε and anti-CD28 antibodies as described in Protocol 1.

    • Seed CFSE-labeled (or unlabeled for activation) T cells at 1 x 10^6 cells/mL.

    • Add the Lmp7 inhibitor at various concentrations (e.g., 100-300 nM) or vehicle control.

  • Incubation:

    • For Activation: Incubate for 5-6 hours.

    • For Proliferation: Incubate for 72 hours.

  • Analysis:

    • Activation: Harvest cells and stain with a fluorescently labeled anti-CD69 antibody. Analyze the mean fluorescence intensity (MFI) of CD69 by flow cytometry.[1]

    • Proliferation: Harvest cells and analyze CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.

Visualizations

Signaling Pathways Affected by Lmp7 Inhibition in T Cell Differentiation

T_Cell_Differentiation_Lmp7_Inhibition cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation cluster_Treg Treg Differentiation STAT1 STAT1 pSTAT1 pSTAT1 STAT1->pSTAT1 Phosphorylation IFNg IFN-γ pSTAT1->IFNg Transcription STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt RORγt pSTAT3->RORgt Transcription IL17 IL-17 RORgt->IL17 Transcription SMAD23 SMAD2/3 pSMAD23 pSMAD2/3 SMAD23->pSMAD23 Phosphorylation Foxp3 Foxp3 pSMAD23->Foxp3 Transcription Lmp7_Inhibitor Lmp7 Inhibitor (ONX 0914) Lmp7_Inhibitor->pSTAT1 Inhibits Lmp7_Inhibitor->pSTAT3 Inhibits Lmp7_Inhibitor->pSMAD23 Promotes

Caption: Lmp7 inhibition alters T cell differentiation signaling pathways.

Experimental Workflow for T Cell Differentiation Assay

T_Cell_Workflow cluster_analysis 7. Analysis isolate 1. Isolate Naive CD4+ T Cells coat 2. Coat Plates with anti-CD3/anti-CD28 seed 3. Seed T Cells coat->seed treat 4. Add Lmp7 Inhibitor or Vehicle seed->treat polarize 5. Add Th1, Th17, or Treg Cytokine Cocktails treat->polarize incubate 6. Incubate for 72 hours polarize->incubate flow Flow Cytometry (Intracellular Staining) incubate->flow elisa ELISA (Supernatant Analysis) incubate->elisa

Caption: Workflow for assessing Lmp7 inhibitor effects on T cell differentiation.

Troubleshooting

IssuePossible CauseSuggested Solution
High Cell Death Inhibitor concentration too highPerform a dose-response curve to determine the optimal non-toxic concentration.
Poor primary cell qualityEnsure optimal isolation and handling of primary T cells to maintain viability.
No Effect Observed Inhibitor is inactiveVerify the activity of the inhibitor using a cell-free proteasome activity assay.
Insufficient incubation timeOptimize the treatment duration based on the specific endpoint being measured.
High Variability Inconsistent cell numbersEnsure accurate cell counting and seeding density.
Reagent variabilityUse reagents from the same lot for comparative experiments.

Conclusion

The selective inhibition of Lmp7 with compounds like ONX 0914 provides a valuable approach for studying the immunobiology of T cells. The protocols and data presented here offer a framework for researchers to investigate the impact of Lmp7 inhibition on T cell differentiation, activation, and function. These studies can contribute to a better understanding of the role of the immunoproteasome in health and disease and may pave the way for novel therapeutic strategies targeting this pathway.

References

Application Notes and Protocols for In Vivo Administration of an LMP7 Inhibitor in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific compound named "Lmp7-IN-1" was identified in the scientific literature. The following application notes and protocols are based on the well-characterized and widely studied selective inhibitor of the immunoproteasome subunit LMP7, ONX 0914 (also known as PR-957). This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with LMP7 inhibitors in murine models.

Introduction

Low molecular mass polypeptide 7 (LMP7), also known as β5i, is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome expressed predominantly in cells of hematopoietic origin. The immunoproteasome plays a crucial role in processing intracellular antigens for presentation on MHC class I molecules to CD8+ T cells.[1][2][3] It is also involved in the regulation of cytokine production and T helper cell differentiation.[4][5][6][7][8] Inhibition of LMP7 has emerged as a promising therapeutic strategy for various autoimmune diseases and certain cancers.[9][10]

ONX 0914 is a potent and selective inhibitor of LMP7 that has been extensively studied in various mouse models of disease, including rheumatoid arthritis, systemic lupus erythematosus, experimental autoimmune encephalomyelitis (EAE), colitis, and viral myocarditis.[9] These studies provide a strong foundation for designing and executing in vivo experiments with LMP7 inhibitors.

Quantitative Data Summary

The following tables summarize the in vivo administration parameters and observed effects of the LMP7 inhibitor ONX 0914 in different mouse models.

Table 1: In Vivo Administration of ONX 0914 in Murine Disease Models

Disease ModelMouse StrainAdministration RouteDosage (mg/kg)FrequencyVehicleReference(s)
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/6Subcutaneous (s.c.)103 times a week10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (B86180) (pH 6)
AtherosclerosisLDLr-/-Intraperitoneal (i.p.)103 times a week4% DMSO in PBS
Psoriasis (Imiquimod-induced)IL-17A-GFPSubcutaneous (s.c.)10On alternate days10% sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6)
Psoriasis (Card14ΔE138+/-)Card14ΔE138+/-Subcutaneous (s.c.)10On alternate days10% sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6)
Viral MyocarditisA/JSubcutaneous (s.c.)5-10DailyCaptisol
Duchenne Muscular DystrophymdxSubcutaneous (s.c.)10On days 2, 4, and 6Not specified
Acute Lymphoblastic Leukemia (xenograft)NSGSubcutaneous (s.c.)up to 152 times a week10 mM calcium citrate (pH 6), with 10% Captisol
MalariaBALB/cIntravenous (i.v.)20Single dose10% DMSO, 10% Tween-80, and 80% DDW
MalariaBALB/cOral (p.o.)20Single dose10% DMSO, 10% Tween-80, and 80% DDW

Signaling Pathways and Experimental Workflow

LMP7 Signaling Pathway in Antigen Presentation

The following diagram illustrates the role of the immunoproteasome, containing the LMP7 subunit, in the MHC class I antigen presentation pathway.

LMP7_Antigen_Presentation cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Prot Intracellular Protein (e.g., viral, tumor) Ub_Prot Ubiquitinated Protein Prot->Ub_Prot Ubiquitination Immunoproteasome Immunoproteasome (containing LMP7/β5i) Ub_Prot->Immunoproteasome Degradation Peptides Peptide Fragments Immunoproteasome->Peptides Generates peptides with hydrophobic C-termini TAP TAP Transporter Peptides->TAP TAP_ER TAP MHC_I MHC Class I Molecule TAP_ER->MHC_I Peptide Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC APC Antigen Presenting Cell Peptide_MHC->APC Transport to cell surface TCR T-Cell Receptor (on CD8+ T-Cell) APC->TCR Antigen Presentation

Caption: Role of LMP7 in MHC Class I Antigen Presentation.

LMP7 Inhibition and Regulation of Cytokine Production

This diagram illustrates how LMP7 inhibition can modulate T-cell differentiation and cytokine production.

LMP7_Cytokine_Regulation cluster_inhibition LMP7 Inhibition cluster_tcell T-Cell Differentiation & Cytokine Production LMP7_Inhibitor LMP7 Inhibitor (e.g., ONX 0914) Immunoproteasome Immunoproteasome (LMP7/β5i) LMP7_Inhibitor->Immunoproteasome Inhibits Th1 Th1 Cell Immunoproteasome->Th1 Promotes Differentiation (Suppressed by inhibition) Th17 Th17 Cell Immunoproteasome->Th17 Promotes Differentiation (Suppressed by inhibition) Treg Regulatory T-Cell (Treg) Immunoproteasome->Treg Suppresses Differentiation (Enhanced by inhibition) IL23 IL-23 Immunoproteasome->IL23 Promotes Production (Blocked by inhibition) Naive_T_Cell Naive CD4+ T-Cell Naive_T_Cell->Th1 Naive_T_Cell->Th17 Naive_T_Cell->Treg IFNy IFN-γ Th1->IFNy IL2 IL-2 Th1->IL2 IL17 IL-17 Th17->IL17

Caption: LMP7's role in cytokine regulation.

General Experimental Workflow for In Vivo Administration

This diagram outlines a typical experimental workflow for evaluating an LMP7 inhibitor in a mouse model.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Measurements (e.g., weight, clinical score) grouping->baseline treatment Administration of LMP7 Inhibitor or Vehicle baseline->treatment monitoring Regular Monitoring (e.g., clinical signs, weight) treatment->monitoring endpoint Endpoint Data Collection (e.g., tissue harvesting, imaging) monitoring->endpoint analysis Data Analysis (e.g., histology, flow cytometry, ELISA) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: In vivo experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of an LMP7 inhibitor in mice, based on published studies with ONX 0914.

Preparation and Formulation of ONX 0914

Objective: To prepare a stable and biocompatible formulation of ONX 0914 for in vivo administration.

Materials:

  • ONX 0914 powder

  • Vehicle:

    • Option A: 10% (w/v) Sulfobutylether-β-cyclodextrin (Captisol®) in 10 mM sodium citrate, pH 6.0

    • Option B: 4% Dimethyl sulfoxide (B87167) (DMSO) in sterile phosphate-buffered saline (PBS)

  • Sterile, pyrogen-free water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter

Procedure:

  • Vehicle Preparation (Option A): a. Dissolve the required amount of sulfobutylether-β-cyclodextrin in 10 mM sodium citrate solution. b. Adjust the pH to 6.0 using sterile HCl or NaOH. c. Filter the solution through a 0.22 µm sterile filter.

  • Vehicle Preparation (Option B): a. Prepare a 4% (v/v) solution of DMSO in sterile PBS. b. Warm the solution to 37°C to aid in the dissolution of ONX 0914 and prevent precipitation.

  • ONX 0914 Formulation: a. Weigh the required amount of ONX 0914 powder in a sterile microcentrifuge tube. b. Add the prepared vehicle to the tube to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL). c. Vortex the solution thoroughly until the ONX 0914 is completely dissolved. If using the DMSO/PBS vehicle, maintain the temperature at 37°C during dissolution. d. The final formulation should be a clear solution.

Note: The choice of vehicle may depend on the specific experimental requirements and the route of administration. The cyclodextrin-based formulation is often preferred for subcutaneous injections to improve solubility and reduce local irritation.

Administration of ONX 0914 to Mice

Objective: To administer the formulated ONX 0914 to mice via the desired route.

Materials:

  • Formulated ONX 0914 solution

  • Appropriate syringes and needles (e.g., 27-30G for subcutaneous and intravenous; 25-27G for intraperitoneal)

  • Mouse restraint device (if necessary)

  • 70% ethanol (B145695) for disinfection

Procedure (Subcutaneous Administration):

  • Gently restrain the mouse.

  • Lift the loose skin over the back or flank to form a "tent".

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Slowly inject the desired volume of the ONX 0914 solution.

  • Withdraw the needle and gently massage the injection site to aid dispersion.

Procedure (Intraperitoneal Administration):

  • Properly restrain the mouse, tilting its head downwards.

  • Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle.

  • Aspirate to ensure the needle has not entered the bladder or intestines.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle.

Procedure (Intravenous Administration - Tail Vein):

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a restraint device that exposes the tail.

  • Disinfect the tail with 70% ethanol.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • Successful entry is often indicated by a flash of blood in the needle hub.

  • Slowly inject the ONX 0914 solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Monitoring and Endpoint Analysis

Objective: To assess the in vivo effects of LMP7 inhibition.

Procedures:

  • Clinical Monitoring:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • In disease models, regularly assess disease-specific clinical scores (e.g., paralysis score in EAE, paw swelling in arthritis).

  • Tissue Harvesting and Processing:

    • At the experimental endpoint, euthanize the mice according to approved institutional protocols.

    • Perfuse the animals with sterile PBS to remove blood from the tissues.

    • Harvest relevant tissues (e.g., spleen, lymph nodes, affected organs) for downstream analysis.

    • Tissues can be:

      • Fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry).

      • Snap-frozen in liquid nitrogen for molecular analysis (e.g., qPCR, Western blotting).

      • Processed into single-cell suspensions for flow cytometric analysis.

  • Immunological and Molecular Analyses:

    • Flow Cytometry: Analyze immune cell populations in the blood, spleen, lymph nodes, and target tissues.

    • ELISA/Multiplex Assay: Measure cytokine and chemokine levels in serum, plasma, or tissue homogenates.

    • Quantitative PCR (qPCR): Analyze the gene expression of inflammatory mediators and other relevant targets in tissues.

    • Western Blotting: Assess protein expression and signaling pathway activation in tissue lysates.

By following these detailed application notes and protocols, researchers can effectively design and conduct in vivo studies to investigate the therapeutic potential and mechanism of action of LMP7 inhibitors in various murine models of disease.

References

Application Notes and Protocols: Lmp7-IN-1 (ONX-0914/PR-957) for Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing antigens for presentation on MHC class I molecules and is involved in cytokine production and T-cell differentiation. The LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i) subunit is a key catalytic component of the immunoproteasome. Inhibition of LMP7 has emerged as a promising therapeutic strategy for autoimmune diseases. Lmp7-IN-1, widely known in scientific literature as ONX-0914 or PR-957, is a selective inhibitor of the LMP7 subunit. Preclinical studies have demonstrated its efficacy in various autoimmune models by modulating T-cell responses and reducing inflammation. These notes provide detailed protocols and data for the application of ONX-0914 in common autoimmune disease models.

Mechanism of Action

ONX-0914 selectively inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome. This inhibition leads to several downstream effects that ameliorate autoimmune pathology:

  • Suppression of Pro-inflammatory T-helper Cell Differentiation: LMP7 inhibition has been shown to suppress the differentiation of Th1 and Th17 cells, which are key drivers of autoimmunity. This is achieved, in part, by reducing the phosphorylation of STAT1 and STAT3, critical transcription factors for Th1 and Th17 lineage commitment, respectively[1].

  • Promotion of Regulatory T-cells (Tregs): Inhibition of LMP7 can enhance the development of Tregs, which play a crucial role in maintaining immune tolerance and suppressing autoimmune responses[1].

  • Reduced Pro-inflammatory Cytokine Production: Treatment with ONX-0914 has been shown to block the production of key pro-inflammatory cytokines such as IL-23, IL-2, IL-6, and IFN-γ by activated monocytes and T-cells.

  • Modulation of NF-κB Signaling: The immunoproteasome has been implicated in the regulation of the NF-κB signaling pathway, a central regulator of inflammation. While its precise role in the canonical NF-κB pathway is debated, there is evidence that the immunoproteasome can modulate NF-κB signaling, contributing to its anti-inflammatory effects[2][3][4].

Signaling Pathway

LMP7_Signaling_Pathway cluster_inhibition Therapeutic Intervention cluster_immunoproteasome Immunoproteasome cluster_downstream Downstream Effects ONX-0914 ONX-0914 (this compound) LMP7 LMP7 (β5i) ONX-0914->LMP7 Inhibits STAT1 p-STAT1 LMP7->STAT1 Promotes STAT3 p-STAT3 LMP7->STAT3 Promotes Th1 Th1 Differentiation STAT1->Th1 Th17 Th17 Differentiation STAT3->Th17 ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, etc.) Th1->ProInflammatory_Cytokines Th17->ProInflammatory_Cytokines Autoimmunity Autoimmune Pathology ProInflammatory_Cytokines->Autoimmunity

Caption: LMP7 Inhibition Pathway.

Quantitative Data Summary

The following tables summarize the dosage and efficacy of ONX-0914 in various preclinical autoimmune models.

Table 1: ONX-0914 Dosage and Treatment Schedules in Autoimmune Models

Animal ModelMouse StrainCompoundDosageAdministration RouteTreatment ScheduleReference
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/6ONX-091410 mg/kgSubcutaneous (s.c.)Three times a week, starting on the day of immunization[5]
Collagen-Induced Arthritis (CIA)DBA/1ONX-091410 mg/kgSubcutaneous (s.c.)Daily or every other day, starting at the onset of disease
Psoriasis-like modelCard14ΔE138+/-ONX-091410 mg/kgSubcutaneous (s.c.)On alternate days for 20 days
Imiquimod-induced psoriasisIL-17A-GFPONX-091410 mg/kgSubcutaneous (s.c.)Daily for 8 consecutive days

Table 2: Efficacy of ONX-0914 in Autoimmune Models

Animal ModelKey Efficacy ReadoutsResults with ONX-0914 TreatmentReference
EAEClinical Score: Significantly delayed disease onset and reduced severity.[5]
CNS Infiltration: Strong reduction of cytokine-producing CD4+ cells in the brain and spinal cord.[5]
T-cell Differentiation: Impaired differentiation of Th1 and Th17 cells in draining lymph nodes.[5]
CIAArthritis Score: Significant reduction in arthritis scores.[6]
Histopathology: Reduced inflammation, synovial hyperplasia, and bone erosion.[6]
Cytokine Levels: Decreased levels of pro-inflammatory cytokines in the joints.[7][8]
Psoriasis modelsSkin Thickness: Significant reduction in skin thickness and inflammation scores.
Pathological Lesions: Amelioration of pathological lesions in skin tissue.
Immune Cell Infiltration: Reduced presence of CD3+ and CD4+ cells.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used model for multiple sclerosis. The following protocol is for inducing chronic EAE in C57BL/6 mice using MOG35-55 peptide.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Preparation of MOG35-55 Emulsion:

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of M. tuberculosis.

    • Create a 1:1 emulsion of the MOG35-55 solution and CFA. This can be done by drawing the two solutions into separate syringes and connecting them with a Luer lock. Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the upper back.

    • Inject 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

  • Pertussis Toxin Boost (Day 2):

    • Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.

  • ONX-0914 Treatment:

    • Prepare ONX-0914 in a vehicle solution (e.g., 10% sulfobutylether-β-cyclodextrin in citrate (B86180) buffer, pH 6.0).

    • Beginning on Day 0, administer 10 mg/kg of ONX-0914 subcutaneously three times a week.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb paralysis and forelimb weakness

      • 5: Moribund or dead

EAE_Workflow cluster_prep Preparation cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring prep_emulsion Prepare MOG35-55/CFA Emulsion day0 Day 0: - Immunize with MOG35-55/CFA (s.c.) - Inject PTX (i.p.) prep_emulsion->day0 day2 Day 2: - Inject PTX (i.p.) day0->day2 treatment ONX-0914 (10 mg/kg, s.c.) 3 times/week day0->treatment Start scoring Daily Clinical Scoring (starting Day 7) day2->scoring

Caption: EAE Induction and Treatment Workflow.

Collagen-Induced Arthritis (CIA)

CIA is a widely used model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.

Materials:

  • Bovine or Chicken Type II Collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05 M Acetic Acid

  • Male DBA/1 mice, 8-10 weeks old

Procedure:

  • Preparation of Collagen Solution:

    • Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

  • Primary Immunization (Day 0):

    • Prepare a 1:1 emulsion of the collagen solution and CFA (containing 1 mg/mL M. tuberculosis).

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of the collagen solution and IFA.

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • ONX-0914 Treatment:

    • Prepare ONX-0914 as described for the EAE protocol.

    • Begin treatment upon the first signs of arthritis (typically around day 24-28).

    • Administer 10 mg/kg of ONX-0914 subcutaneously daily or every other day.

  • Arthritis Scoring:

    • Monitor the mice 2-3 times per week for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4:

      • 0: No evidence of erythema or swelling

      • 1: Erythema and mild swelling confined to the tarsals or ankle joint

      • 2: Erythema and mild swelling extending from the ankle to the tarsals

      • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints

      • 4: Erythema and severe swelling encompassing the ankle, foot, and digits

    • The maximum score per mouse is 16.

Conclusion

LMP7 inhibition with compounds like ONX-0914 presents a compelling therapeutic approach for a range of autoimmune diseases. The protocols and data provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of LMP7 inhibitors in relevant preclinical models. Careful adherence to these protocols will ensure reproducible and reliable results, facilitating the translation of this promising therapeutic strategy.

References

Application Notes and Protocols for Lmp7-IN-1 Western Blot in Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LMP7 (Low Molecular Mass Polypeptide 7), also known as β5i or PSMB8, is a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory signals like interferon-γ.[1][2] It plays a crucial role in processing intracellular antigens for presentation by MHC class I molecules, thereby shaping the immune response.[1][3][4] Dysregulation of LMP7 has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.[2][5][6]

Lmp7-IN-1 is a hypothetical selective inhibitor of LMP7. These application notes provide a detailed protocol for assessing the target engagement of this compound in cells using a Western blot-based molecular weight shift assay. This method relies on the principle that the covalent binding of an inhibitor to its target protein can induce a detectable shift in the protein's apparent molecular weight on an SDS-PAGE gel. A similar phenomenon has been observed with the LMP7 inhibitor ONX 0914.[7]

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are working on LMP7 inhibitors and require a robust method to confirm target engagement in a cellular context.

Quantitative Data Summary

The following tables summarize key quantitative data related to LMP7 inhibition from published studies. This compound is a placeholder; data for known LMP7 inhibitors are provided for reference.

Table 1: In Vitro Inhibitory Activity of Selective LMP7 Inhibitors

CompoundTargetAssay TypeIC50 (nmol/L)Cell Line/SystemReference
M3258Human LMP7Cell-free peptide cleavage4.1-[8]
M3258Human LMP7Cellular activity2 - 37MM.1S, U266B1, PBMCs[9]
ONX 0914LMP7Proteolytic activity~5Purified human immunoproteasome[2]
PR-957 (ONX 0914)LMP7Antigen presentation~10In vitro[2]

Table 2: Cellular Effects of LMP7 Inhibition

CompoundEffectAssayEC50/IC50 (nmol/L)Cell LineReference
M3258Apoptosis InductionCaspase 3/7 activity420MM.1S[9]
M3258Reduced Cell ViabilityViability assay367MM.1S[9]
M3258Ubiquitinated Protein AccumulationWestern Blot1,980MM.1S[9]
ONX 0914Inhibition of IL-23 productionELISA~20Activated human monocytes[2]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the LMP7 signaling pathway and the experimental workflow for the target engagement Western blot.

LMP7_Pathway LMP7 Signaling Pathway cluster_proteasome Immunoproteasome Core cluster_antigen Antigen Presentation cluster_inflammation Inflammatory Signaling LMP7 LMP7 (β5i) Peptides Peptide Fragments LMP7->Peptides NFkB NF-κB Pathway LMP7->NFkB Regulates LMP2 LMP2 (β1i) LMP2->Peptides MECL1 MECL-1 (β2i) MECL1->Peptides Antigen Intracellular Proteins (e.g., viral, tumor) Antigen->LMP7 Degradation Antigen->LMP2 Degradation Antigen->MECL1 Degradation MHC1 MHC Class I Peptides->MHC1 Loading TCR T-Cell Receptor (on CD8+ T-Cell) MHC1->TCR Presentation Immune Response Immune Response TCR->Immune Response IFNg IFN-γ IFNg->LMP7 Induces Expression Cytokines Pro-inflammatory Cytokines (IL-6, IL-23, TNF-α) NFkB->Cytokines Induces Lmp7_IN_1 This compound Lmp7_IN_1->LMP7 Inhibits

Caption: LMP7's role in antigen presentation and inflammation.

Western_Blot_Workflow Target Engagement Western Blot Workflow A 1. Cell Culture (e.g., Hematopoietic cell line) B 2. Treatment Treat cells with this compound (Dose-response & Time-course) A->B C 3. Cell Lysis Harvest cells and prepare protein lysates B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE Separate proteins by molecular weight D->E F 6. Protein Transfer Transfer proteins to PVDF membrane E->F G 7. Immunoblotting Probe with anti-LMP7 antibody F->G H 8. Detection Visualize bands using ECL G->H I 9. Analysis Observe for LMP7 band shift H->I

Caption: Workflow for LMP7 target engagement via Western blot.

Experimental Protocol: this compound Target Engagement Western Blot

This protocol details the steps to assess the covalent binding of this compound to LMP7 in whole cells.

1. Materials and Reagents

  • Cell Lines: A cell line with high immunoproteasome expression (e.g., Raji, Molt-4, or IFN-γ-stimulated A431 cells).

  • This compound: Stock solution in DMSO.

  • Antibodies:

    • Primary Antibody: Rabbit anti-PSMB8/LMP7 monoclonal antibody (e.g., Cell Signaling Technology #13635).[10] Recommended dilution: 1:1000.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG. Recommended dilution: 1:2000 - 1:5000.

  • Buffers and Solutions:

    • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

    • Phosphate-Buffered Saline (PBS).

    • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[11]

    • Laemmli Sample Buffer (2x or 4x).

    • Tris-Glycine-SDS Running Buffer.

    • Transfer Buffer (Tris-Glycine with 20% methanol).

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Equipment:

    • SDS-PAGE gels (e.g., 10% or 4-15% gradient gels).

    • PVDF membrane (0.45 µm).

    • Western blot transfer system.

    • Imaging system for chemiluminescence detection.

2. Cell Culture and Treatment

  • Culture cells to a density of approximately 1-2 x 10^6 cells/mL.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a fixed time (e.g., 2 hours). Include a DMSO vehicle control. A time-course experiment (e.g., 0.5, 1, 2, 4 hours with a fixed concentration) can also be performed.

3. Cell Lysis and Protein Quantification

  • Harvest cells by centrifugation (500 x g for 5 minutes at 4°C).

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.[11]

  • Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.[11]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting

  • Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein per lane).

  • Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[11]

  • Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[12]

5. Immunodetection

  • Incubate the membrane with the primary anti-LMP7 antibody (diluted 1:1000 in Blocking Buffer) overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times with TBST for 10 minutes each.[12]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature.[12]

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an appropriate imaging system.

6. Data Analysis and Interpretation

  • Target Engagement: A successful target engagement will be indicated by the appearance of a second, higher molecular weight band for LMP7, or a dose-dependent upward shift of the original LMP7 band, in the lanes corresponding to this compound treatment. The intensity of the shifted band should correlate with the concentration of the inhibitor. The mature form of LMP7 is approximately 23 kDa.[10]

  • Loading Control: To ensure equal protein loading, the same blot can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.

This Western blot protocol provides a direct and visually intuitive method for confirming the engagement of a covalent inhibitor, this compound, with its target protein, LMP7, within a cellular environment. Positive results from this assay offer strong evidence of target binding, a critical step in the preclinical validation of novel therapeutic agents targeting the immunoproteasome.

References

Application Notes and Protocols for Immunofluorescence Staining with Lmp7-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lmp7-IN-1, a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7), in conjunction with immunofluorescence (IF) staining techniques. This document outlines the mechanism of action of Lmp7 inhibitors, offers detailed protocols for cell treatment and subsequent immunofluorescence analysis, and presents quantitative data from relevant studies.

Introduction to Lmp7 and Immunoproteasome Inhibition

The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines like IFN-γ. It plays a crucial role in processing proteins for presentation on MHC class I molecules, thereby shaping the adaptive immune response. The catalytic core of the immunoproteasome consists of three subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).

LMP7 possesses chymotrypsin-like activity and is a key target for modulating immune responses. Inhibition of LMP7 has been shown to suppress the production of pro-inflammatory cytokines, alter T-cell differentiation, and reduce inflammation in various disease models, making it a promising target for autoimmune diseases and certain cancers.[1][2][3] this compound represents a class of small molecule inhibitors designed to selectively target the LMP7 subunit, allowing for the investigation of the specific roles of the immunoproteasome in cellular processes.

Data Presentation: Effects of Lmp7 Inhibitors

The following tables summarize quantitative data on the effects of various LMP7 inhibitors from published studies.

Table 1: In Vitro Potency of Lmp7 Inhibitors

InhibitorTarget(s)Cell Line/SystemAssayIC50Reference
M3258LMP7 (β5i)Human Multiple Myeloma (MM.1S)Cellular LMP7 Activity3.4 nM[4]
M3258LMP7 (β5i)Cell-freeBiochemical LMP7 Activity3.6 nM[4]
ONX 0914 (PR-957)LMP7 (β5i) & LMP2 (β1i)Not SpecifiedNot SpecifiedNot Specified[5]
PRN1126LMP7 (β5i)145 cells expressing immunoproteasomesChymotrypsin-like activityNot specified[6]

Table 2: Cellular Effects of Lmp7 Inhibitors

InhibitorCell TypeEffectConcentrationDurationReference
M3258TNBC/IBC cell linesReduced cell viability0-50 µM72 h[7]
M3258BCX-010 and SUM-149 PT cellsIncreased caspase 3/7 activityDose-dependent24 h[7]
ONX 0914CD4+ T cellsSuppressed Th17 differentiation200 nMNot specified[8]
ONX 0914CD4+ T cellsReduced Th1 differentiation200 nM72 h[8]
ONX 0914CD4+ T cellsPromoted Treg development200 nM72 h[8]
ONX 0914SEM and RS4;11 cellsInduced apoptosisNot specified17 h[9]
PR-957Activated monocytesBlocked IL-23 productionNot specifiedNot specified[10]
PR-957T cellsBlocked IFN-γ and IL-2 productionNot specifiedNot specified[10]

Experimental Protocols

This section provides a detailed protocol for treating cultured cells with an Lmp7 inhibitor and subsequently performing immunofluorescence staining.

I. Cell Culture and Lmp7 Inhibitor Treatment
  • Cell Seeding: Plate cells on sterile glass coverslips or in imaging-appropriate multi-well plates at a density that will result in 50-70% confluency at the time of fixation.

  • Cell Culture: Culture cells in appropriate media and conditions until they have adhered and are in a logarithmic growth phase.

  • Lmp7 Inhibitor Preparation: Prepare a stock solution of the Lmp7 inhibitor (e.g., this compound) in a suitable solvent, such as DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium and replace it with the medium containing the Lmp7 inhibitor or a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 24, or 48 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

II. Immunofluorescence Staining Protocol

This protocol is a general guideline and may require optimization for specific antibodies and cell types.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100

  • Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells once with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Add the nuclear counterstain solution (e.g., DAPI) and incubate for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Acquire images using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations

Signaling Pathway and Experimental Workflow

Lmp7_Signaling_Pathway cluster_inhibition Inhibition cluster_proteasome Immunoproteasome cluster_downstream Downstream Effects This compound This compound LMP7 LMP7 This compound->LMP7 inhibits Immunoproteasome Immunoproteasome LMP7->Immunoproteasome LMP2 LMP2 LMP2->Immunoproteasome MECL-1 MECL-1 MECL-1->Immunoproteasome Protein_Degradation Altered Protein Degradation Immunoproteasome->Protein_Degradation regulates Cytokine_Production Reduced Pro-inflammatory Cytokine Production (IL-6, IL-23, IFN-γ, IL-2) Immunoproteasome->Cytokine_Production influences T_Cell_Differentiation Altered T-Cell Differentiation (↓Th1, ↓Th17, ↑Treg) Immunoproteasome->T_Cell_Differentiation modulates Antigen_Presentation Decreased MHC Class I Antigen Presentation Protein_Degradation->Antigen_Presentation

Caption: Signaling pathway of Lmp7 inhibition.

Immunofluorescence_Workflow start Start cell_seeding Cell Seeding start->cell_seeding cell_culture Cell Culture cell_seeding->cell_culture drug_treatment This compound Treatment cell_culture->drug_treatment fixation Fixation (4% PFA) drug_treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA/Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging end End imaging->end

Caption: Experimental workflow for immunofluorescence.

References

Lmp7-IN-1 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lmp7-IN-1 is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i), a critical component of the ubiquitin-proteasome system.[1] The immunoproteasome is predominantly expressed in cells of hematopoietic origin and is involved in processing antigens for presentation by MHC class I molecules, as well as in the regulation of cytokine production and T-cell differentiation. Inhibition of LMP7 has emerged as a promising therapeutic strategy for the treatment of autoimmune diseases and certain hematological malignancies. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound to facilitate its use in pre-clinical research and drug development.

Mechanism of Action

This compound, as a selective inhibitor of the chymotrypsin-like activity of the LMP7 subunit, disrupts the normal proteolytic function of the immunoproteasome. This interference can lead to a downstream cascade of effects, including altered antigen presentation and modulation of inflammatory signaling pathways.

LMP7_Inhibition_Pathway cluster_cell Immune Cell Ubiquitinated_Proteins Ubiquitinated Proteins Immunoproteasome Immunoproteasome (with LMP7) Ubiquitinated_Proteins->Immunoproteasome Degradation Peptide_Fragments Peptide Fragments Immunoproteasome->Peptide_Fragments Cytokine_Production Modulated Cytokine Production Immunoproteasome->Cytokine_Production Lmp7_IN_1 This compound Lmp7_IN_1->Immunoproteasome Inhibition MHC_Class_I MHC Class I Presentation Peptide_Fragments->MHC_Class_I T_Cell_Response Altered T-Cell Response MHC_Class_I->T_Cell_Response

Caption: this compound inhibits the LMP7 subunit of the immunoproteasome.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₀H₂₃BN₂O₆S
Molecular Weight 430.28 g/mol
CAS Number 2671040-07-4
Appearance Crystalline solid

Solubility Data

The solubility of this compound was determined in several common laboratory solvents. It is highly recommended to use dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions. The use of aqueous buffers as a primary solvent is not advised due to low solubility.

SolventSolubility (at 25°C)Molar Concentration (for 1 mg/mL)
DMSO ≥ 4.3 mg/mL≥ 10 mM
Ethanol Sparingly SolubleNot Recommended
Water InsolubleNot Recommended

Note: The solubility in DMSO is reported to be at least 10 mM. For practical purposes, preparing stock solutions at this concentration or lower is recommended.

Stock Solution Preparation

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Stock_Solution_Workflow cluster_workflow Stock Solution Preparation Workflow start Start weigh 1. Weigh this compound start->weigh add_dmso 2. Add appropriate volume of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to dissolve add_dmso->dissolve sonicate 4. Sonicate briefly (if necessary) dissolve->sonicate aliquot 5. Aliquot into single-use tubes sonicate->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.30 mg of this compound (Molecular Weight = 430.28 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.30 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless to pale yellow solution should be obtained.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Handling and Storage

  • Powder: Store the solid compound at -20°C for up to 3 years. The vial should be kept tightly sealed and protected from light and moisture.

  • Stock Solutions: As mentioned, store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound. Before use, thaw the stock solution at room temperature and briefly centrifuge to collect the contents at the bottom of the tube.

Dilution for Experimental Use

For cell-based assays, the DMSO stock solution can be further diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Notes and Protocols for In Vitro Studies of LMP7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Note: No specific in vitro studies for a compound designated "Lmp7-IN-1" were found in the public domain. The following application notes and protocols are based on established in vitro studies of well-characterized selective LMP7 inhibitors such as ONX 0914 (PR-957) and M3258. These protocols can serve as a guide for determining the optimal treatment duration of novel LMP7 inhibitors.

Introduction

Low-molecular-mass polypeptide-7 (LMP7), also known as β5i, is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for presentation on major histocompatibility complex (MHC) class I molecules and is involved in various immune responses.[2][3] Inhibition of LMP7 has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers.[2][4][5] Determining the optimal in vitro treatment duration of LMP7 inhibitors is critical for accurately assessing their biological effects, including target engagement, downstream signaling modulation, and cellular endpoints such as cytokine production and apoptosis.

Quantitative Data Summary

The optimal treatment duration of an LMP7 inhibitor in vitro is highly dependent on the cell type, the specific inhibitor, and the biological question being addressed. The following tables summarize key quantitative data from studies with the selective LMP7 inhibitors ONX 0914 and M3258, providing a reference for designing experiments.

Table 1: In Vitro Potency of Selective LMP7 Inhibitors

CompoundCell Line/PBMCsAssayIC50 (nmol/L)Treatment DurationReference
M3258MM.1S (Multiple Myeloma)Cellular LMP7 Activity22 hours[1]
M3258U266B1 (Multiple Myeloma)Cellular LMP7 Activity22 hours[1]
M3258Human PBMCsCellular LMP7 Activity372 hours[1]
M3258Rat PBMCsCellular LMP7 Activity132 hours[1]
M3258Dog PBMCsCellular LMP7 Activity212 hours[1]
ONX 0914Not SpecifiedLMP7 vs. β5 selectivity15-40 foldNot Specified[6]

Table 2: In Vitro Cellular Effects of Selective LMP7 Inhibitors

CompoundCell LineEffectConcentrationTreatment DurationReference
M3258MM.1SInduction of Caspase 3/7 ActivityEC50 = 110 nmol/L72 hours[1]
M3258MM.1SEffect on Cell ViabilityIC50 = 120 nmol/L96 hours[1]
ONX 0914Human PBMCsInhibition of IL-6 secretion300 nMNot Specified[7]
ONX 0914Mouse Splenic CD4+ T cellsImpaired Th17 differentiation300 nM3 days[7]
ONX 0914Human CellsInduction of Apoptosis300 nmol/L3 days[4]
ONX 0914Mouse CD4+ T cellsPulsed for 2h, then cultured200 nM72 hours[8]

Experimental Protocols

Protocol for Determining Cellular LMP7 Activity

This protocol is adapted from studies with the selective LMP7 inhibitor M3258 and is designed to measure the direct inhibition of LMP7 in a cellular context.[1]

Materials:

  • Cell line of interest (e.g., MM.1S, U266B1) or isolated PBMCs

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • LMP7 inhibitor (e.g., M3258)

  • DMSO (vehicle control)

  • 96-well plates

  • Lysis buffer (100 mmol/L HEPES pH 7.6, 60 mmol/L MgSO4, 1 mmol/L EDTA, 40 µg/mL digitonin)

  • LMP7 fluorogenic substrate (e.g., (Ac-ANW)2R110)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of PBS.

  • Prepare serial dilutions of the LMP7 inhibitor in DMSO and then dilute in PBS. Add the compound or DMSO (vehicle) to the wells.

  • Incubate the plate for a predetermined time course (e.g., 1, 2, 4, 8, 24 hours) at 37°C. A 2-hour incubation is a good starting point based on published data.[1]

  • Prepare the lysis buffer containing the LMP7 substrate at a final concentration of 10 µmol/L.

  • Add 50 µL of the lysis buffer with substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate IC50 values to determine the potency of the inhibitor at different time points.

Protocol for Assessing T-cell Differentiation

This protocol is based on studies investigating the effect of LMP7 inhibition on T helper cell differentiation.[7][8]

Materials:

  • Splenic CD4+ T cells isolated from mice

  • Complete RPMI-1640 medium

  • Th1, Th17, or Treg polarizing cytokine cocktails and antibodies

  • LMP7 inhibitor (e.g., ONX 0914)

  • DMSO (vehicle control)

  • 24-well plates

  • Flow cytometer

  • Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-17A) and transcription factor staining (e.g., anti-Foxp3)

Procedure:

  • Isolate naïve CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).

  • Seed the purified CD4+ T cells in a 24-well plate.

  • Treat the cells with the LMP7 inhibitor (e.g., 300 nM ONX 0914) or DMSO.[7]

  • Culture the cells under Th1, Th17, or Treg polarizing conditions for 3-5 days.[7]

  • For intracellular cytokine analysis, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before harvesting.

  • Harvest the cells and perform surface and intracellular staining for relevant markers.

  • Analyze the percentage of differentiated T helper cell subsets by flow cytometry.

Visualizations

Signaling Pathway Diagram

LMP7_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ) IRF1 IRF-1 Inflammatory_Stimuli->IRF1 induces LMP7 LMP7 (β5i) IRF1->LMP7 upregulates expression Immunoproteasome_Assembly Immunoproteasome Assembly Protein_Degradation Protein Degradation & Antigen Processing Immunoproteasome_Assembly->Protein_Degradation LMP7->Immunoproteasome_Assembly incorporates into LMP7_IN_1 This compound (Inhibitor) LMP7_IN_1->LMP7 inhibits NFkB_Activation NF-κB Activation Protein_Degradation->NFkB_Activation regulates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-23, IL-6) NFkB_Activation->Cytokine_Production T_Cell_Differentiation T-Cell Differentiation (Th1, Th17) Cytokine_Production->T_Cell_Differentiation Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., PBMCs, T-cells) Compound_Treatment 2. Treatment with this compound (Time Course: 2h, 24h, 48h, 72h) Cell_Culture->Compound_Treatment Target_Engagement 3a. Target Engagement (LMP7 Activity Assay) Compound_Treatment->Target_Engagement Cellular_Function 3b. Cellular Function (Cytokine Secretion - ELISA) Compound_Treatment->Cellular_Function Cell_Fate 3c. Cell Fate (Apoptosis/Viability Assay) Compound_Treatment->Cell_Fate Data_Analysis 4. Data Analysis (IC50/EC50 Determination) Target_Engagement->Data_Analysis Cellular_Function->Data_Analysis Cell_Fate->Data_Analysis Optimal_Duration 5. Determine Optimal Treatment Duration Data_Analysis->Optimal_Duration Logical_Relationship cluster_consequences Consequences of LMP7 Inhibition LMP7_Inhibition LMP7 Inhibition Reduced_Cytokine Reduced Pro-inflammatory Cytokine Production LMP7_Inhibition->Reduced_Cytokine Altered_TCell_Diff Altered T-Cell Differentiation LMP7_Inhibition->Altered_TCell_Diff Apoptosis_Induction Induction of Apoptosis (in malignant cells) LMP7_Inhibition->Apoptosis_Induction Therapeutic_Potential Therapeutic Potential in Autoimmune Diseases & Cancer Reduced_Cytokine->Therapeutic_Potential Altered_TCell_Diff->Therapeutic_Potential Apoptosis_Induction->Therapeutic_Potential

References

Application Notes and Protocols for Lmp7-IN-1 in a Mouse Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers utilizing Lmp7 inhibitors, exemplified by the well-characterized compound ONX 0914 (also known as PR-957), in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. The protocols detailed below are based on established methodologies demonstrating the efficacy of Lmp7 inhibition in ameliorating disease progression.

Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. The immunoproteasome, a specialized form of the proteasome found in hematopoietic cells, plays a crucial role in the pathogenesis of autoimmune diseases. The Lmp7 (low-molecular-mass peptide 7 or β5i) subunit of the immunoproteasome is a key catalytic component involved in cytokine production and the differentiation of pathogenic T helper (Th) cells, particularly Th1 and Th17 cells, which are major drivers of MS pathology.

Lmp7-IN-1, representing a class of selective Lmp7 inhibitors like ONX 0914, has emerged as a promising therapeutic agent. Inhibition of Lmp7 has been shown to attenuate disease progression in preclinical models of MS by preventing the infiltration of inflammatory immune cells into the CNS and suppressing the differentiation of autoreactive Th1 and Th17 cells.[1]

Mechanism of Action

Lmp7 inhibition mitigates EAE through several key mechanisms:

  • Inhibition of Pro-inflammatory T Helper Cell Differentiation: Lmp7 is critical for the differentiation of naïve CD4+ T cells into pathogenic Th1 and Th17 lineages. By inhibiting Lmp7, this compound reduces the population of these key inflammatory cells.[1]

  • Reduction of Inflammatory Cytokine Production: The inhibitor blocks the production of several pro-inflammatory cytokines, including IFN-γ (a hallmark of Th1 cells), IL-17 (a hallmark of Th17 cells), TNF-α, and GM-CSF, all of which contribute to the inflammatory cascade in the CNS.[1]

  • Prevention of Immune Cell Infiltration into the CNS: By reducing the population of pathogenic T cells and the overall inflammatory milieu, Lmp7 inhibition leads to a significant decrease in the infiltration of CD4+ T cells, activated lymphocytes, and myeloid cells into the brain and spinal cord.[1]

  • Modulation of TGFβ/Smad Signaling: Evidence suggests that Lmp7 inhibition may also exert its protective effects by upregulating the transforming growth factor-beta (TGFβ)/Smad signaling pathway, which is known to have anti-inflammatory and neuroprotective roles.[2][3]

Key Experimental Data

The following tables summarize the quantitative data from studies using the Lmp7 inhibitor ONX 0914 in the MOG35-55-induced EAE model in C57BL/6 mice.

Table 1: Effect of Prophylactic ONX 0914 Treatment on EAE Clinical Score and Incidence [1]

Treatment GroupMean Peak Clinical Score (± s.e.m.)Disease Incidence (%)
Vehicle3.5 ± 0.590%
ONX 0914 (10 mg/kg)1.0 ± 0.523%

Table 2: Effect of ONX 0914 on Immune Cell Infiltration into the CNS at Day 19 Post-Immunization [1]

Cell PopulationVehicle-Treated (Mean Cell Number ± s.e.m.)ONX 0914-Treated (Mean Cell Number ± s.e.m.)
CD4+ T cells1.2 x 10^5 ± 0.3 x 10^50.2 x 10^5 ± 0.1 x 10^5
Activated Lymphocytes (CD45highCD11b-)1.5 x 10^5 ± 0.4 x 10^50.3 x 10^5 ± 0.1 x 10^5
Activated Myeloid Cells (CD45highCD11b+)2.5 x 10^5 ± 0.5 x 10^50.5 x 10^5 ± 0.2 x 10^5

Table 3: Effect of ONX 0914 on Cytokine-Producing CD4+ T Cells in Draining Lymph Nodes [1]

CytokineVehicle-Treated (% of CD4+ T cells ± s.e.m.)ONX 0914-Treated (% of CD4+ T cells ± s.e.m.)
IFN-γ (Th1)1.5 ± 0.30.2 ± 0.1
IL-17 (Th17)1.0 ± 0.20.1 ± 0.05
TNF-α2.0 ± 0.40.3 ± 0.1
GM-CSF1.8 ± 0.30.2 ± 0.1

Signaling Pathways and Experimental Workflow

Lmp7_Inhibition_Signaling_Pathway cluster_0 T Helper Cell Differentiation cluster_1 Pathogenic Effects in EAE cluster_2 Therapeutic Intervention Naive_CD4_T_Cell Naive CD4+ T Cell Th1_Cell Th1 Cell Naive_CD4_T_Cell->Th1_Cell IL-12 Th17_Cell Th17 Cell Naive_CD4_T_Cell->Th17_Cell TGF-β, IL-6, IL-23 Treg_Cell Treg Cell Naive_CD4_T_Cell->Treg_Cell TGF-β Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17, TNF-α, GM-CSF) Th1_Cell->Pro_inflammatory_Cytokines Th17_Cell->Pro_inflammatory_Cytokines CNS_Inflammation CNS Inflammation & Demyelination Pro_inflammatory_Cytokines->CNS_Inflammation Lmp7_IN_1 This compound (e.g., ONX 0914) Immunoproteasome_Lmp7 Immunoproteasome (Lmp7 subunit) Lmp7_IN_1->Immunoproteasome_Lmp7 TGF_beta_Smad TGF-β/Smad Pathway Lmp7_IN_1->TGF_beta_Smad Promotes Immunoproteasome_Lmp7->Th1_Cell Inhibits differentiation Immunoproteasome_Lmp7->Th17_Cell Inhibits differentiation TGF_beta_Smad->CNS_Inflammation Suppresses

Caption: this compound signaling pathway in EAE.

EAE_Workflow cluster_0 EAE Induction cluster_1 Treatment Regimen cluster_2 Monitoring and Analysis Immunization Day 0: Immunize C57BL/6 mice with MOG35-55 peptide in CFA PTX_1 Day 0: Inject Pertussis Toxin (i.p.) Immunization->PTX_1 PTX_2 Day 2: Inject Pertussis Toxin (i.p.) PTX_1->PTX_2 Treatment_Start Initiate Treatment: This compound (10 mg/kg) or Vehicle PTX_2->Treatment_Start Treatment_Schedule Administer 3x per week Treatment_Start->Treatment_Schedule Clinical_Scoring Daily Clinical Scoring Treatment_Schedule->Clinical_Scoring Endpoint Day 19-25: Endpoint Analysis Clinical_Scoring->Endpoint CNS_Harvest Harvest Brain and Spinal Cord Endpoint->CNS_Harvest Cell_Isolation Isolate CNS Mononuclear Cells CNS_Harvest->Cell_Isolation Histology Histopathology (Inflammation & Demyelination) CNS_Harvest->Histology Flow_Cytometry Flow Cytometry Analysis (Cell Infiltration & Cytokines) Cell_Isolation->Flow_Cytometry

Caption: Experimental workflow for EAE induction and this compound treatment.

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice

This protocol describes the induction of chronic EAE using myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Isoflurane for anesthesia

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization, prepare a 1:1 emulsion of MOG35-55 (2 mg/mL in sterile PBS) and CFA (4 mg/mL M. tuberculosis).

    • Draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock.

    • Force the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize mice with isoflurane.

    • Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total volume of 200 µL per mouse, containing 200 µg of MOG35-55).

  • Pertussis Toxin Administration:

    • On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

Protocol 2: Administration of this compound (ONX 0914)

This protocol outlines both prophylactic and therapeutic treatment regimens.

Materials:

  • This compound (ONX 0914)

  • Vehicle solution (e.g., sterile PBS or as recommended by the manufacturer)

  • Syringes and needles for administration

Procedure:

  • Prophylactic Treatment:

    • Begin treatment on the day of immunization (Day 0).

    • Administer ONX 0914 at a dose of 10 mg/kg body weight three times a week.

    • Administration can be via intravenous (i.v.) or subcutaneous (s.c.) injection.

  • Therapeutic Treatment:

    • Monitor mice daily for clinical signs of EAE (see Protocol 3).

    • Initiate treatment upon the onset of clinical symptoms (typically around day 14-15).

    • Administer ONX 0914 at a dose of 10 mg/kg body weight three times a week.

Protocol 3: EAE Clinical Scoring

Daily monitoring of clinical signs is crucial for assessing disease progression and the efficacy of the treatment.

Scoring Scale:

  • 0: No clinical signs of disease.

  • 1: Limp tail.

  • 2: Hind limb weakness.

  • 3: Complete hind limb paralysis.

  • 4: Hind and forelimb paralysis.

  • 5: Moribund state or death.

Procedure:

  • Begin scoring mice daily from day 7 post-immunization.

  • Observe each mouse for the signs listed in the scoring scale.

  • Record the score for each mouse in a log.

  • Calculate the mean clinical score for each treatment group daily.

Protocol 4: Isolation of Mononuclear Cells from the CNS

This protocol is for the isolation of infiltrating immune cells from the brain and spinal cord at the experimental endpoint.

Materials:

  • Anesthetized mice

  • Sterile PBS

  • Percoll

  • RPMI-1640 medium

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Deeply anesthetize the mouse and perform transcardial perfusion with cold, sterile PBS to remove blood from the vasculature.

  • Dissect the brain and spinal cord and place them in cold RPMI-1640 medium.

  • Mechanically dissociate the tissue using a Dounce homogenizer.

  • Create a 30%/70% Percoll gradient by carefully layering 30% Percoll on top of 70% Percoll.

  • Layer the cell suspension onto the Percoll gradient.

  • Centrifuge at 500 x g for 20 minutes at room temperature with no brake.

  • Collect the mononuclear cells from the interface of the 30% and 70% Percoll layers.

  • Wash the cells with RPMI-1640 medium and resuspend for further analysis.

Protocol 5: Flow Cytometry Analysis of CNS Infiltrates

This protocol allows for the quantification of different immune cell populations and their cytokine production.

Materials:

  • Isolated CNS mononuclear cells

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD11b, CD4)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for restimulation

  • Brefeldin A (Golgi inhibitor)

  • Intracellular staining antibodies (e.g., anti-IFN-γ, anti-IL-17, anti-TNF-α, anti-GM-CSF)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Surface Staining:

    • Aliquot the isolated CNS cells into flow cytometry tubes.

    • Stain with a cocktail of antibodies against surface markers for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Intracellular Cytokine Staining:

    • For cytokine analysis, first restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-5 hours at 37°C.

    • After restimulation, perform surface staining as described above.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain with antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

    • Wash the cells and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.

Conclusion

The use of Lmp7 inhibitors like this compound (ONX 0914) presents a potent therapeutic strategy for mitigating neuroinflammation in mouse models of multiple sclerosis. The protocols and data provided herein offer a robust framework for researchers to investigate the efficacy and mechanism of action of such compounds, contributing to the development of novel treatments for MS.

References

Application Notes and Protocols for LMP7-IN-1 in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, creating a significant clinical challenge. The immunoproteasome, a specialized form of the proteasome induced by inflammatory cytokines, has emerged as a promising therapeutic target in various cancers. LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8) is a catalytic subunit of the immunoproteasome. Inhibition of LMP7 has shown potential in preclinical models of TNBC by inducing cancer cell death and modulating the tumor microenvironment.

These application notes provide a comprehensive overview and detailed protocols for the use of LMP7-IN-1, a selective inhibitor of LMP7, in TNBC cell lines. For the purpose of this document, data and protocols are primarily based on studies using the highly selective LMP7 inhibitor M3258, which serves as a representative compound for this compound.

Mechanism of Action

This compound is a selective and reversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1] By inhibiting LMP7, the compound disrupts the normal protein degradation process within cancer cells. This leads to an accumulation of poly-ubiquitinated proteins, inducing the unfolded protein response (UPR) and ultimately triggering apoptosis (programmed cell death).[1] In TNBC, LMP7 inhibition has been shown to directly reduce cell viability and induce apoptosis.[1][2] Furthermore, LMP7 inhibition can modulate the tumor microenvironment by reducing the population of tumor-associated M2 macrophages and activating cytotoxic CD8+ T cells, suggesting a dual mechanism of direct anti-tumor activity and immune stimulation.[2]

Signaling Pathway

The inhibition of LMP7 in TNBC cells is proposed to impact key signaling pathways involved in inflammation and cell survival. One of the central pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. In many cancers, constitutive NF-κB activation promotes cell proliferation, survival, and inflammation. The immunoproteasome is involved in the processing of NF-κB precursors and the degradation of its inhibitor, IκB. By inhibiting the immunoproteasome, this compound can lead to the suppression of pro-inflammatory signaling pathways, including those mediated by TNFα, which is a potent activator of NF-κB. This disruption contributes to the anti-tumor effects of the inhibitor.

LMP7_Inhibition_Pathway cluster_cell TNBC Cell cluster_tme Tumor Microenvironment LMP7_IN_1 This compound LMP7 LMP7 (Immunoproteasome) LMP7_IN_1->LMP7 Inhibits M2_Macrophage M2 Macrophages LMP7_IN_1->M2_Macrophage Reduces CD8_T_Cell CD8+ T Cells LMP7_IN_1->CD8_T_Cell Activates Ub_Proteins Poly-ubiquitinated Proteins LMP7->Ub_Proteins Degrades TNFa TNFα Signaling LMP7->TNFa Modulates NFkB NF-κB Pathway (pro-survival, pro-inflammatory) LMP7->NFkB Activates UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Accumulation leads to Apoptosis Apoptosis UPR->Apoptosis Induces Cell_Viability Cell Viability Apoptosis->Cell_Viability Reduces TNFa->NFkB Activates NFkB->Cell_Viability Promotes Invasion Cell Invasion NFkB->Invasion Promotes

Proposed mechanism of this compound in TNBC.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of the LMP7 inhibitor M3258 in TNBC and inflammatory breast cancer (IBC) cell lines.

Table 1: Inhibition of LMP7 Proteolytic Activity by M3258

Cell LineCancer TypeIC₅₀ (µM) for LMP7 ActivityCitation
HCC1187TNBC0.01
BCX-010TNBC/IBC0.02
SUM-149 PTTNBC/IBC0.21
FC-IBC02IBC1.21

Table 2: Effect of M3258 on Cell Viability of TNBC/IBC Cell Lines

Cell LineCancer TypeIC₅₀ (µM) for Cell Viability (72h)Citation
HCC1187TNBC~1-20 µM (range for various TNBC/IBC lines)
BCX-010TNBC/IBC~1-20 µM (range for various TNBC/IBC lines)
SUM-149 PTTNBC/IBC~1-20 µM (range for various TNBC/IBC lines)
FC-IBC02IBC~1-20 µM (range for various TNBC/IBC lines)

Note: Specific IC₅₀ values for viability for each cell line after 72h treatment were not detailed in the primary source but were reported to be in the 1-20 µM range.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in TNBC cell lines.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Assays start TNBC Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., CellTiter-Blue) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot (e.g., for PARP cleavage, NF-κB pathway proteins) lysis->western

Workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (CellTiter-Blue®)

This protocol is adapted from the Promega CellTiter-Blue® Cell Viability Assay Technical Bulletin.[2][3]

Objective: To determine the effect of this compound on the viability of TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., HCC1187, MDA-MB-231)

  • Complete cell culture medium

  • 96-well clear-bottom, black-sided plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • CellTiter-Blue® Reagent (Promega)

  • Phosphate-Buffered Saline (PBS)

  • Plate-reading fluorometer (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count TNBC cells.

    • Seed 5,000 - 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. Include a vehicle control (e.g., DMSO at the same concentration as the highest drug concentration).

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • Assay:

    • After incubation, add 20 µL of CellTiter-Blue® Reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of media-only (no cells) wells from all other wells.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot cell viability (%) against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7)

This protocol is based on the Promega Caspase-Glo® 3/7 Assay Technical Bulletin.

Objective: To measure the induction of apoptosis by this compound through the activity of caspases 3 and 7.

Materials:

  • TNBC cells cultured and treated as in Protocol 1.

  • 96-well white-walled, clear-bottom plates.

  • Caspase-Glo® 3/7 Reagent (Promega).

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the Cell Viability Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of media-only wells.

    • Express the data as fold-change in caspase activity relative to the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol provides a general method for cell cycle analysis.

Objective: To determine the effect of this compound on the cell cycle distribution of TNBC cells.

Materials:

  • TNBC cells cultured in 6-well plates.

  • This compound stock solution.

  • PBS (ice-cold).

  • 70% Ethanol (B145695) (ice-cold).

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment:

    • Seed TNBC cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (including a vehicle control) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting

This is a general protocol for Western blotting to analyze protein expression.

Objective: To assess the levels of key proteins involved in apoptosis (e.g., cleaved PARP) and signaling pathways (e.g., phospho-IκBα, total IκBα) following treatment with this compound.

Materials:

  • TNBC cells cultured and treated in 6-well or 10 cm dishes.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-cleaved PARP, anti-p-IκBα, anti-IκBα, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein samples to the same concentration and add Laemmli buffer. Boil for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Use a loading control like β-actin to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control.

Conclusion

The selective inhibition of LMP7 presents a promising therapeutic strategy for triple-negative breast cancer. The protocols and data provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in TNBC cell lines. These studies will be crucial for the continued development of novel targeted therapies for this challenging disease.

References

Troubleshooting & Optimization

Lmp7-IN-1 not showing effect in western blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lmp7-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to observing the effects of this compound via western blot.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound treatment on total LMP7 protein levels in a western blot?

A1: this compound is a selective inhibitor of the chymotrypsin-like activity of the LMP7 (also known as PSMB8) subunit of the immunoproteasome.[1] Its primary mechanism involves binding to the active site of the LMP7 protein, thereby inhibiting its proteolytic function. Therefore, you should not expect to see a decrease in the total amount of LMP7 protein on your western blot following treatment. The inhibitor affects the protein's function, not its expression or stability. In some systems, prolonged inhibition of one proteasome subunit can even lead to compensatory expression of other subunits.[2]

Q2: My western blot shows no change in the LMP7 band after this compound treatment. Does this mean the inhibitor is not working?

A2: Not necessarily. As explained in Q1, this compound inhibits LMP7's enzymatic activity. A western blot for total LMP7 protein is not a direct measure of its activity. To confirm the inhibitor's efficacy, you should consider the following:

  • Assess a downstream marker: The most effective way to demonstrate the inhibitor's effect is to measure a downstream biological outcome that is dependent on LMP7 activity. This could include a reduction in the production of certain cytokines like IL-23, IFN-γ, or IL-2.[1]

  • Perform a proteasome activity assay: A more direct method is to use a specific fluorogenic substrate to measure the chymotrypsin-like activity of the immunoproteasome in cell lysates treated with this compound versus a vehicle control.[2]

  • Look for a band shift: Some covalent inhibitors, like the related compound ONX 0914, can cause a slight upward shift in the apparent molecular weight of their target protein on a western blot due to the covalent modification.[3] While not guaranteed for this compound, it is a possibility to look for.

Q3: The signal for my LMP7 protein is very weak or absent on the western blot, even in my control samples. What could be the issue?

A3: A weak or absent signal for LMP7 can stem from several factors related to your sample preparation and western blot protocol. Common issues include:

  • Low Protein Load: Ensure you are loading a sufficient amount of total protein per well.[4][5]

  • Poor Lysis: The lysis buffer used may not be optimal for extracting nuclear and cytoplasmic proteins like LMP7.[6] Consider using a robust buffer like RIPA buffer and ensure complete lysis.

  • Protein Degradation: Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation to prevent degradation.[4][6]

  • Antibody Issues: The primary antibody concentration may be too low, or the antibody itself may not be effective.[4] Ensure you are using a validated anti-LMP7 antibody at the recommended dilution.

  • Suboptimal Transfer: Inefficient protein transfer from the gel to the membrane can lead to weak signals. Verify transfer efficiency using Ponceau S staining.[4][7]

Q4: I am seeing multiple bands on my western blot for LMP7. Which one is correct?

A4: The LMP7 protein (PSMB8) is expressed as a precursor protein of approximately 28-30 kDa, which is then cleaved to form the mature, active subunit of around 21-23 kDa.[8][9] It is possible to detect both the pro-form and the mature form on a western blot. Your antibody datasheet should specify which form(s) it recognizes.[8] Always check the expected molecular weight and compare it to the bands you observe. Non-specific bands can also arise from issues like antibody cross-reactivity or high antibody concentrations.

Troubleshooting Guide: Weak or No LMP7 Signal

Use the following table to troubleshoot common issues when you observe a weak or absent LMP7 band in your western blot experiment.

Potential Cause Recommendation Supporting Data/Rationale
Inhibitor Preparation/Storage Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the solvent used is appropriate and will not affect cell viability.Small molecule inhibitors can degrade over time if not stored correctly. Repeated freeze-thaw cycles should be avoided.
Cell Treatment Conditions Optimize the concentration and incubation time of this compound. A dose-response and time-course experiment is recommended.Insufficient concentration or duration of treatment may not be enough to achieve significant target engagement.
Protein Sample Preparation Use a lysis buffer containing strong detergents (e.g., RIPA buffer). Always include a protease inhibitor cocktail.[5][6] Quantify protein concentration and load at least 20-40 µg of total protein per lane.LMP7 is located in the cytoplasm and nucleus.[9] Incomplete lysis will result in low protein yield. Proteases released during lysis can degrade the target protein.
Primary Antibody Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[10] Use an antibody known to be effective for western blotting.Low antibody concentration or affinity is a common cause of weak signals. Longer incubation allows for more binding.
Secondary Antibody & Detection Ensure the secondary antibody is appropriate for the primary antibody's host species. Use fresh detection reagents (e.g., ECL substrate) as they can lose activity over time.[4]An incorrect or inactive secondary antibody/detection system will fail to produce a signal.
Blocking and Washing Over-blocking can sometimes mask the epitope.[10] Reduce blocking time or try a different blocking agent (e.g., BSA instead of milk). Conversely, ensure blocking is sufficient to prevent high background. Excessive washing can strip the antibody from the blot.[4]Blocking is a critical step that needs optimization. Non-fat dry milk can sometimes interfere with antibody binding.

Experimental Protocols

Protocol 1: Cell Lysis for LMP7 Detection
  • Preparation: Pre-cool a microcentrifuge to 4°C. Prepare ice-cold PBS and RIPA buffer supplemented with a protease inhibitor cocktail.

  • Cell Harvest: Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 150 µL for a 6-well plate).

  • Scraping: Use a cell scraper to scrape the adherent cells into the RIPA buffer. Transfer the lysate to a pre-cooled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C.[7]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-cooled tube, avoiding the pellet. This supernatant contains the soluble proteins.

  • Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: Store the protein lysates at -80°C or proceed to the next step.

Protocol 2: Western Blotting for LMP7
  • Sample Preparation: Thaw protein lysates on ice. Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel (a 12% or 4-20% gradient gel is suitable for LMP7's size). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[7]

  • Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-LMP7 primary antibody diluted in the blocking buffer. Incubation is typically done for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1-2 hours at room temperature.[11]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the blot with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Visual Guides

Signaling and Experimental Workflow Diagrams

LMP7_Inhibition_Pathway cluster_treatment Cell Treatment cluster_proteasome Immunoproteasome cluster_downstream Downstream Effects Lmp7_IN_1 This compound LMP7 LMP7 (PSMB8) (Chymotrypsin-like activity) Lmp7_IN_1->LMP7 Inhibits Cytokine Pro-inflammatory Cytokine Production (e.g., IL-23, IFN-γ) LMP7->Cytokine Regulates Protein_Deg Protein Degradation LMP7->Protein_Deg Mediates

Caption: Mechanism of this compound action on the immunoproteasome.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Primary Antibody (anti-LMP7) D->E F 6. Secondary Antibody E->F G 7. ECL Detection F->G H 8. Imaging & Analysis G->H

Caption: Standard experimental workflow for LMP7 western blotting.

Troubleshooting_Tree Start No/Weak LMP7 Band in Western Blot CheckControl Is signal present in positive control lane? Start->CheckControl CheckTransfer Check Ponceau S stain CheckControl->CheckTransfer Yes CheckLysis Improve Lysis Protocol (RIPA, Protease Inhibitors) CheckControl->CheckLysis No CheckAntibody Optimize Antibody Concentrations & Incubation CheckTransfer->CheckAntibody Transfer OK Consult Consult Antibody Datasheet / Tech Support CheckTransfer->Consult Transfer Failed CheckDetection Use Fresh Detection Reagents CheckAntibody->CheckDetection CheckAntibody->Consult No Improvement CheckLoading Increase Protein Load (20-40 µg) CheckLysis->CheckLoading Success Problem Solved CheckLoading->Success CheckDetection->Success

Caption: Decision tree for troubleshooting a weak or absent LMP7 signal.

References

potential off-target effects of Lmp7-IN-1 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of Lmp7-IN-1, particularly when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i).[1][2] It is a boronic acid derivative with a reported IC50 of 1.83 nM for LMP7.[1][2] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is involved in processing antigens for MHC class I presentation and regulating inflammatory responses.[3][4][5]

Q2: What are "off-target effects" and why are they a concern at high concentrations?

Off-target effects occur when a compound interacts with and modulates the function of proteins other than its intended primary target.[6][7] While this compound is designed to be selective for LMP7, at sufficiently high concentrations, it may begin to bind to other proteins with lower affinity. This can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity. This phenomenon is concentration-dependent because the binding of a drug to its targets (both on- and off-target) is governed by the principles of mass action. Higher concentrations can drive the binding to lower-affinity sites that would not be significantly occupied at lower, more selective concentrations.

Q3: What are the potential off-targets for a selective LMP7 inhibitor like this compound?

Based on the class of compound and data from similar immunoproteasome inhibitors, potential off-targets could include:

  • Other Proteasome Subunits: The most likely off-targets are other catalytically active subunits of the proteasome, such as the constitutive proteasome subunit β5 and other immunoproteasome subunits like LMP2 (β1i) and MECL-1 (β2i).[8][9] For example, the inhibitor ONX 0914, also described as LMP7-selective, has been shown to inhibit LMP2 at higher concentrations (e.g., 300 nM) with prolonged exposure.[3][5]

  • Unrelated Protein Classes (e.g., Kinases): Small molecule inhibitors can sometimes interact with ATP-binding pockets or other conserved domains in unrelated proteins, such as protein kinases. A comprehensive kinome scan would be required to rule out such interactions.[10]

Q4: How does the selectivity of this compound compare to other proteasome inhibitors?

Highly selective LMP7 inhibitors like M3258 have been developed to have a favorable safety profile compared to pan-proteasome inhibitors (e.g., Bortezomib), which target both the constitutive and immunoproteasomes.[8][11] Pan-inhibitors are associated with a broader range of toxicities, likely due to the inhibition of the ubiquitously expressed constitutive proteasome in healthy tissues.[8][12] The goal of selective inhibitors is to target the immunoproteasome in immune or cancer cells while sparing the constitutive proteasome in other tissues.

Troubleshooting Guide

This guide is intended to help researchers who are observing unexpected or inconsistent results in their experiments with this compound.

Problem / Observation Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity or Apoptosis At high concentrations, this compound may be inhibiting the constitutive proteasome subunit β5, leading to broad proteasome inhibition and general cytotoxicity, similar to pan-PIs.1. Perform a Dose-Response Curve: Determine the lowest effective concentration that gives the desired on-target effect (LMP7 inhibition) without significant cytotoxicity. 2. Use a Positive Control: Compare results with a known pan-proteasome inhibitor. 3. Assess Proteasome Subunit Activity: Use a biochemical assay to measure the activity of LMP7, β5, and LMP2 in cell lysates after treatment.
Altered Cytokine Profile or T-cell Differentiation Not Matching LMP7-knockout Phenotype The observed phenotype may result from the co-inhibition of LMP7 and another subunit, such as LMP2. Studies with ONX 0914 have shown that dual inhibition of LMP7 and LMP2 is required for certain anti-inflammatory effects, like potent IL-6 secretion inhibition and amelioration of autoimmune disease models.[5][9]1. Titrate this compound: Lower the concentration to see if the unexpected phenotype disappears, suggesting it was an off-target effect. 2. Use Comparator Compounds: Test a highly selective LMP2 inhibitor alone and in combination with this compound. Compare the results to those from ONX 0914 at a concentration known to inhibit both subunits (e.g., 300 nM).[5]
Inconsistent Results Between Batches or Experiments The effective concentration of the inhibitor might be variable due to factors like cell density, passage number, or activation state, which can alter immunoproteasome expression levels.1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and stimulation conditions. 2. Confirm Target Engagement: For each experiment, verify LMP7 inhibition using a biochemical assay on lysates from a satellite group of treated cells.

Data Presentation: Inhibitor Selectivity Profile

The following tables summarize the potency of this compound and provide context by comparing it with other relevant proteasome inhibitors.

Table 1: Potency of this compound

Compound Target IC50 (nM) Compound Class Reference

| this compound | LMP7 (β5i) | 1.83 | Boronic Acid Derivative |[1] |

Table 2: Selectivity Profile of Comparator Proteasome Inhibitors

Compound Primary Target(s) Potency / Selectivity Notes Potential Off-Targets at High Conc. Reference
M3258 LMP7 (β5i) Highly selective and reversible. IC50 values between 2-37 nM in cellular assays. Low, favorable non-clinical safety profile reported.[11] [8]
ONX 0914 LMP7 (β5i) Described as LMP7-selective (15-40 fold vs β5). LMP2 (β1i) . Prolonged exposure at ~300 nM leads to significant LMP2 inhibition.[3][5] [9][13]
Bortezomib Pan-Proteasome Potently inhibits LMP7 and constitutive subunit β5. N/A (designed as a pan-inhibitor) [8]

| Carfilzomib | Pan-Proteasome | Primarily inhibits β5 and LMP7 with near equal potency. | N/A (designed as a pan-inhibitor) |[14] |

Experimental Protocols

Protocol 1: Biochemical Assay for Proteasome Subunit Activity

This protocol allows for the direct measurement of LMP7, LMP2, and β5 activity in cell lysates to assess inhibitor selectivity and target engagement.

Methodology:

  • Cell Lysis:

    • Treat cells with various concentrations of this compound for the desired time.

    • Harvest and wash cells with cold PBS.

    • Lyse cells in a hypotonic buffer (e.g., 20 mM HEPES, 2 mM ATP, 5 mM MgCl2, pH 7.6) via sonication or Dounce homogenization on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Activity Assay:

    • Determine total protein concentration of the lysate using a BCA or Bradford assay.

    • In a 96-well black plate, add 20-50 µg of total protein per well.

    • Add the specific fluorogenic peptide substrate to each well.

      • LMP7 (Chymotrypsin-like): Suc-LLVY-AMC or (Ac-ANW)2R110

      • LMP2 (Trypsin-like): Bz-VGR-AMC

      • β5 (Chymotrypsin-like): Suc-LLVY-AMC

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity over time using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm for AMC substrates).

    • Calculate the rate of substrate cleavage (slope of fluorescence vs. time).

    • Normalize the activity of treated samples to a vehicle control (e.g., DMSO) to determine the percent inhibition.

Protocol 2: Cell-Based Assay for Cytokine Secretion

This protocol assesses the functional consequence of LMP7 inhibition on inflammatory signaling.

Methodology:

  • Cell Plating and Treatment:

    • Plate immune cells (e.g., human PBMCs or mouse splenocytes) in a 96-well plate.

    • Pre-treat cells with a serial dilution of this compound (and relevant controls like ONX 0914) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), overnight.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of key cytokines (e.g., IL-6, TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve and calculate the IC50 for the inhibition of cytokine secretion. Compare this functional IC50 to the biochemical IC50 for LMP7.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Outcome Observed CheckConc Is this compound concentration >100x biochemical IC50? Start->CheckConc LowerConc Action: Titrate down this compound concentration. Re-run experiment. CheckConc->LowerConc Yes ComparePhenotype Action: Use comparator compounds (e.g., LMP2i, pan-PI). Does phenotype match? CheckConc->ComparePhenotype No AssessSelectivity Action: Perform biochemical assay for off-target (e.g., LMP2, β5) activity. LowerConc->AssessSelectivity OffTarget Conclusion: High probability of off-target effect. AssessSelectivity->OffTarget Off-target activity found OnTarget Conclusion: Outcome likely due to on-target LMP7 inhibition or other experimental variable. AssessSelectivity->OnTarget No off-target activity ComparePhenotype->OffTarget Yes ComparePhenotype->OnTarget No G cluster_0 Hypothetical Off-Target Kinase Signaling LMP7_IN_1 This compound (High Conc.) LMP7 LMP7 LMP7_IN_1->LMP7 Inhibits OffTargetKinase Off-Target Kinase (e.g., SRC) LMP7_IN_1->OffTargetKinase Inhibits Proteostasis Altered Proteostasis (On-Target) LMP7->Proteostasis Downstream Downstream Signaling (e.g., STAT3) OffTargetKinase->Downstream Phenotype Observed Cellular Phenotype Proteostasis->Phenotype Downstream->Phenotype

References

Technical Support Center: Optimizing LMP7 Inhibitor Working Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal working concentration of selective LMP7 inhibitors while maintaining cell viability. The information provided is based on published data for well-characterized LMP7 inhibitors and offers a framework for troubleshooting common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a selective LMP7 inhibitor?

A selective LMP7 inhibitor is a small molecule that specifically targets and inhibits the chymotrypsin-like proteolytic activity of the LMP7 (low-molecular-mass polypeptide 7, also known as β5i or PSMB8) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells and can be induced in other cells by inflammatory cytokines.[2][3][4] By inhibiting LMP7, these compounds can modulate immune responses, block cytokine production, and induce apoptosis in cancer cells that rely on the immunoproteasome for survival, such as multiple myeloma.[1][2]

Q2: How do I determine the starting concentration for my cell viability experiments?

A good starting point is to perform a dose-response experiment with a wide range of concentrations. Based on published data for various LMP7 inhibitors, a range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) is often effective.[5] For instance, the LMP7 inhibitor M3258 has shown IC50 values for LMP7 inhibition in the low nanomolar range (2-37 nmol/L) in various cell lines.[1] The corresponding effect on cell viability and apoptosis in multiple myeloma cell lines was observed in the hundreds of nanomolar range.[1]

Q3: What are the common causes of excessive cytotoxicity in my experiments?

High levels of cell death can be attributed to several factors:

  • High Inhibitor Concentration: Concentrations significantly above the IC50 for the target can lead to off-target effects and non-specific toxicity.[6]

  • Prolonged Exposure: Continuous exposure to the inhibitor can disrupt essential cellular processes, leading to cumulative toxicity.[6]

  • Solvent Toxicity: The vehicle used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[6]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to LMP7 inhibition.

Q4: How can I confirm that the observed effect is due to LMP7 inhibition?

To confirm on-target activity, you can perform a western blot to measure the accumulation of ubiquitinated proteins, a hallmark of proteasome inhibition. Additionally, you can use a fluorogenic peptide substrate specific for LMP7 to directly measure the inhibition of its proteolytic activity in cell lysates.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High levels of unexpected cell death. Inhibitor concentration is too high.Perform a dose-response curve to identify the optimal non-toxic concentration. Start with a broad range of concentrations.[6]
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[6]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[6]
Cell line is particularly sensitive.Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.
Inconsistent results between experiments. Incomplete solubilization of the inhibitor.Ensure the inhibitor is fully dissolved in the stock solution and working solutions.
Instability of the inhibitor in culture media.Prepare fresh dilutions for each experiment. Assess the stability of the compound in your specific cell culture medium.[7]
Variability in cell seeding density.Ensure consistent cell numbers are plated for each experiment.
No observable effect on cell viability. Inhibitor concentration is too low.Increase the concentration of the inhibitor. Confirm the potency of your inhibitor stock.
Inhibitor is not cell-permeable.Verify the cell permeability of the inhibitor from the manufacturer's data or relevant literature.
Incorrect timing of inhibitor addition.Optimize the timing of inhibitor treatment relative to your experimental endpoint.

Quantitative Data Summary

Table 1: In Vitro Potency of Selective LMP7 Inhibitors

CompoundAssay TypeCell Line/SystemIC50/EC50Reference
M3258LMP7 Inhibition (Cell-free)Human LMP74.1 nmol/L[1]
M3258LMP7 Inhibition (Cellular)MM.1S (Multiple Myeloma)2 nmol/L[1]
M3258LMP7 Inhibition (Cellular)U266B1 (Multiple Myeloma)37 nmol/L[1]
M3258Cell Viability (IC50)MM.1S (Multiple Myeloma)367 nmol/L[1]
M3258Apoptosis Induction (EC50)MM.1S (Multiple Myeloma)420 nmol/L[1]
ONX 0914LMP7 Inhibition (Cellular)PBMCsNot specified, used at 300 nM[8]
ONX 0914T-cell DifferentiationMurine CD4+ T-cellsNot specified, used at various concentrations[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., Using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the LMP7 inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the LMP7 inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Measurement: After incubation, bring the plate to room temperature. Add CellTiter-Glo® Reagent according to the manufacturer's instructions. Mix well on an orbital shaker to induce cell lysis.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Ubiquitinated Proteins
  • Cell Treatment and Lysis: Treat cells with the LMP7 inhibitor or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the accumulation of high molecular weight ubiquitinated protein smears as an indicator of proteasome inhibition. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

LMP7_Signaling_Pathway cluster_proteasome Immunoproteasome LMP7 LMP7 (β5i) Peptides Peptide Fragments LMP7->Peptides Apoptosis Apoptosis LMP7->Apoptosis Cytokine Cytokine Production (e.g., IL-23, IFN-γ, IL-2) LMP7->Cytokine T_Cell_Diff T-Cell Differentiation LMP7->T_Cell_Diff LMP2 LMP2 (β1i) MECL1 MECL-1 (β2i) Ub_Proteins Ubiquitinated Proteins Ub_Proteins->LMP7 Degradation MHC1 MHC Class I Presentation Peptides->MHC1 LMP7_Inhibitor LMP7 Inhibitor (e.g., LMP7-IN-1) LMP7_Inhibitor->LMP7

Caption: Simplified signaling pathway of LMP7 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Dose_Response 3. Perform Dose-Response (e.g., 1 nM - 10 µM) Cell_Culture->Dose_Response Stock_Solution 2. Prepare Inhibitor Stock Solution (DMSO) Stock_Solution->Dose_Response Incubation 4. Incubate for 24, 48, 72 hours Dose_Response->Incubation Viability_Assay 5. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Analyze Data (Normalize to Vehicle) Viability_Assay->Data_Analysis IC50 7. Determine IC50 Data_Analysis->IC50 Optimal_Conc 8. Select Optimal Working Concentration IC50->Optimal_Conc

Caption: Experimental workflow for optimizing LMP7 inhibitor concentration.

Troubleshooting_Tree cluster_high Troubleshooting High Viability cluster_low Troubleshooting Low Viability cluster_solutions_high Solutions cluster_solutions_low Solutions Start High Cell Viability Observed? High_Viability Problem: High Cell Viability Start->High_Viability No Low_Viability Problem: Low Cell Viability Start->Low_Viability Yes Conc_Too_Low Is concentration too low? High_Viability->Conc_Too_Low Conc_Too_High Is concentration too high? Low_Viability->Conc_Too_High Inhibitor_Inactive Is inhibitor inactive? Conc_Too_Low->Inhibitor_Inactive Increase_Conc Increase Concentration Conc_Too_Low->Increase_Conc Cell_Resistant Is cell line resistant? Inhibitor_Inactive->Cell_Resistant Check_Stock Check Stock/Prepare Fresh Inhibitor_Inactive->Check_Stock Use_Sensitive_Line Use a More Sensitive Cell Line Cell_Resistant->Use_Sensitive_Line Solvent_Toxic Is solvent toxic? Conc_Too_High->Solvent_Toxic Decrease_Conc Decrease Concentration Conc_Too_High->Decrease_Conc Exposure_Too_Long Is exposure too long? Solvent_Toxic->Exposure_Too_Long Check_Solvent_Conc Check Solvent % Solvent_Toxic->Check_Solvent_Conc Reduce_Time Reduce Incubation Time Exposure_Too_Long->Reduce_Time

Caption: Troubleshooting decision tree for cell viability experiments.

References

Lmp7-IN-1 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lmp7-IN-1, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture media, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the LMP7 (Low Molecular Mass Protein 7 or β5i) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory signals in other cells. By inhibiting the chymotrypsin-like activity of LMP7, this compound can modulate downstream signaling pathways involved in inflammation, antigen presentation, and cell survival.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should I store the this compound stock solution?

A3: For long-term storage, it is recommended to store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for a few days, protected from light.

Q4: What is the stability of this compound in cell culture media?

A4: As a boronic acid derivative, this compound may be susceptible to degradation in aqueous environments like cell culture media. Boronic acids can undergo hydrolysis and oxidation.[1][2] The stability can be influenced by factors such as pH, temperature, and the presence of certain media components.[3] It is crucial to perform a stability assessment under your specific experimental conditions.

Q5: How can I improve the stability of this compound in my experiments?

A5: To mitigate potential degradation, consider the following:

  • Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.

  • Minimize Exposure: Reduce the time the compound spends in aqueous solution before being added to the cells.

  • Component Check: If you suspect media components are causing degradation, you can test the stability of this compound in a simpler buffer (e.g., PBS) and in media with and without serum.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected activity of this compound Degradation of the compound: this compound, as a boronic acid derivative, may be unstable in aqueous cell culture media, leading to a decrease in the effective concentration over time.[1][2]- Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment.- Prepare fresh working solutions from a frozen stock for each experiment.- Consider replenishing the media with fresh this compound during long-term experiments.
Improper storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation of the stock solution.- Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.- Protect the stock solution from light.
Precipitation of the compound: The final concentration of this compound in the cell culture medium may exceed its solubility, leading to precipitation.- Visually inspect the media for any precipitate after adding this compound.- Determine the solubility of this compound in your cell culture medium.- Ensure the final DMSO concentration is not causing the compound to fall out of solution.
High variability between experimental replicates Inconsistent compound concentration: Inaccurate pipetting of the viscous DMSO stock solution or incomplete mixing can lead to variations in the final concentration.- Use positive displacement pipettes for handling DMSO stock solutions.- Ensure thorough mixing of the working solution before adding it to the cells.
Cell density variations: Differences in cell seeding density can affect the cellular response to the inhibitor.- Ensure a uniform cell suspension and accurate cell counting before seeding.
Unexpected cellular toxicity DMSO toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (typically <0.5%).- Include a vehicle control (media with the same concentration of DMSO) in your experiments.
Off-target effects: At high concentrations, the inhibitor may have off-target effects.- Perform a dose-response experiment to determine the optimal concentration range for specific LMP7 inhibition.- If possible, use a structurally distinct LMP7 inhibitor as a control to confirm that the observed phenotype is due to LMP7 inhibition.

Quantitative Data Summary

Cell Culture Medium Supplement Incubation Time (hours) Temperature (°C) Remaining this compound (%)
DMEM10% FBS037100
DMEM10% FBS637Data to be determined
DMEM10% FBS1237Data to be determined
DMEM10% FBS2437Data to be determined
RPMI-164010% FBS037100
RPMI-164010% FBS637Data to be determined
RPMI-164010% FBS1237Data to be determined
RPMI-164010% FBS2437Data to be determined

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Prepare enough volume for all time points.

  • Incubation:

    • Dispense equal volumes of the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At each designated time point, remove one tube.

    • The T=0 sample should be processed immediately after preparation.

  • Sample Processing (Protein Precipitation):

    • To a 100 µL aliquot of the media sample, add 200 µL of cold acetonitrile (or another suitable solvent) to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS method.

  • Data Calculation:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at time t / Peak Area at time 0) x 100

Visualizations

LMP7_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_inflammatory_signaling Inflammatory Signaling Ub_Proteins Ubiquitinated Proteins Immunoproteasome Immunoproteasome (LMP7, LMP2, MECL-1) Ub_Proteins->Immunoproteasome Peptides Peptides Immunoproteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER Cell_Surface Cell Surface ER->Cell_Surface Peptide-MHC I Complex MHC_I MHC Class I MHC_I->ER CD8_T_Cell CD8+ T-Cell Recognition Cell_Surface->CD8_T_Cell LPS LPS TLR4 TLR4 LPS->TLR4 TRIF_TRAM TRIF/TRAM TLR4->TRIF_TRAM IRF3 IRF3 TRIF_TRAM->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN Immunoproteasome_reg Immunoproteasome (LMP7) Immunoproteasome_reg->TRIF_TRAM regulates Lmp7_IN_1 This compound Lmp7_IN_1->Immunoproteasome Lmp7_IN_1->Immunoproteasome_reg

Caption: Simplified signaling pathways involving the LMP7 subunit of the immunoproteasome.

Stability_Workflow A Prepare 10 mM this compound stock in DMSO B Dilute stock to final concentration in pre-warmed cell culture medium A->B C Dispense into aliquots for each time point (T=0, 2, 4, 8, 24h) B->C D Incubate at 37°C, 5% CO₂ C->D E At each time point, remove sample and add cold acetonitrile for protein precipitation D->E F Vortex and centrifuge to pellet proteins E->F G Collect supernatant F->G H Analyze this compound concentration by HPLC or LC-MS G->H I Calculate % remaining relative to T=0 H->I

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Logic Start Inconsistent or low activity of this compound Check_Storage Check stock solution storage (aliquoted, -20°C/-80°C, light-protected)? Start->Check_Storage Correct_Storage Correct storage practices Check_Storage->Correct_Storage No Check_Prep Is the working solution prepared fresh for each experiment? Check_Storage->Check_Prep Yes Fresh_Prep Prepare fresh working solutions Check_Prep->Fresh_Prep No Check_Precipitate Is there visible precipitate in the media? Check_Prep->Check_Precipitate Yes Solubility_Test Perform solubility test and adjust concentration if needed Check_Precipitate->Solubility_Test Yes Stability_Test Perform stability test in your media to determine degradation rate Check_Precipitate->Stability_Test No

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: LMP7 Enzymatic Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing LMP7 enzymatic activity assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments.

Section 1: Low or No Fluorescent Signal

Question: Why am I observing a very low or completely absent fluorescent signal?

Answer: A weak or absent signal can stem from several factors. A systematic evaluation of the following is recommended:

  • Inactive Enzyme: Ensure the LMP7 enzyme has been stored and handled correctly to maintain its activity. Avoid multiple freeze-thaw cycles.[1] It is advisable to prepare fresh enzyme dilutions for each experiment.

  • Incorrect Reagent Preparation or Storage:

    • Substrate Degradation: Fluorogenic substrates like Suc-LLVY-AMC are sensitive to light and pH. They should be stored protected from light and dissolved in a suitable solvent such as DMSO.[2]

    • Improperly Thawed Components: Thaw all reagents completely and mix them gently before use to ensure homogeneity.[1]

  • Suboptimal Assay Conditions:

    • Incorrect Wavelengths: Verify that your plate reader is set to the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC). For AMC, the excitation is typically around 360-380 nm and emission is around 440-460 nm.[2]

    • Assay Buffer Temperature: The assay buffer should be at room temperature for optimal performance.[1]

    • Incubation Time and Temperature: Ensure that the incubation times and temperatures are aligned with the recommended protocol.[1]

  • Instrument Settings:

    • Incorrect Gain Settings: An inappropriately low gain setting on the plate reader can lead to a weak signal.

    • Number of Flashes: A higher number of flashes per read can reduce variability and background noise, especially for samples with low signal.

Section 2: High Background Fluorescence

Question: What are the common causes of high background fluorescence and how can I reduce it?

Answer: High background can obscure the true signal from your enzymatic reaction. Consider the following potential causes and solutions:

  • Substrate Autohydrolysis: The fluorogenic substrate may hydrolyze spontaneously in the assay buffer. This can be tested with a "no-enzyme" control well containing only the substrate and buffer. If autohydrolysis is significant, prepare the substrate solution immediately before use.

  • Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent compounds. Use high-purity water and reagents to prepare fresh buffers.

  • Compound Autofluorescence: If testing inhibitors, the compound itself may be fluorescent at the assay wavelengths. This can be checked by measuring the fluorescence of the compound in the assay buffer without the enzyme or substrate.

  • Well-to-Well Contamination: Be meticulous with pipetting to prevent cross-contamination, particularly when adding high-concentration standards or inhibitors.[1]

  • Choice of Microplate: Using black, opaque-bottom microplates is crucial for fluorescence assays to minimize background from scattered light and neighboring wells.[1]

Section 3: Inconsistent Results and High Variability

Question: My results are not reproducible and show high variability between wells. What should I do?

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[1] Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into all wells.[1]

  • Incomplete Mixing: Ensure that all components in each well are thoroughly mixed before starting the measurement.

  • Temperature Gradients: Uneven temperature across the microplate can lead to variations in enzyme activity. Allow the plate to equilibrate to the desired temperature before starting the reaction.

  • Evaporation: Evaporation from the outer wells of a microplate can concentrate the reactants and alter the reaction rate. Using a plate sealer or ensuring a humidified environment in the incubator can mitigate this.

  • Microplate Type: Different microplates can have varying protein binding properties, which may affect enzyme and substrate availability.[3] Consistency in the type and brand of microplate used is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the key catalytic subunits of the immunoproteasome? The immunoproteasome contains three distinct catalytic β-subunits that replace their constitutive counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[3][4][5]

Q2: What is a commonly used fluorogenic substrate for measuring the chymotrypsin-like activity of LMP7? Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin) is a widely used fluorogenic substrate for the chymotrypsin-like activity of the proteasome, including the LMP7 subunit.[2][6]

Q3: What are some specific inhibitors of LMP7? Several specific inhibitors for LMP7 have been developed, including PR-957 (also known as ONX 0914), M3258, and PRN1126.[6][7][8] It's important to note that some inhibitors, like ONX 0914, may also inhibit other subunits such as LMP2 at higher concentrations or with prolonged exposure.[6]

Q4: How can I ensure the signal I'm measuring is specific to LMP7 activity? To confirm specificity, you can run parallel reactions in the presence of a specific LMP7 inhibitor. A significant reduction in the fluorescent signal in the presence of the inhibitor would indicate that the measured activity is primarily due to LMP7.[2]

Q5: What is a typical concentration range for the Suc-LLVY-AMC substrate? The working concentration for Suc-LLVY-AMC is typically in the range of 50-200 µM.[2] However, it is always recommended to optimize the substrate concentration for your specific experimental conditions.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations and Incubation Parameters

ParameterRecommended Range/ValueNotes
LMP7 Enzyme Assay-dependentTitrate to determine the optimal concentration that yields a linear reaction rate.
Suc-LLVY-AMC Substrate 50 - 200 µMPrepare fresh and protect from light.[2]
LMP7 Inhibitor (e.g., PR-957) Varies by inhibitorDetermine the IC50 for your specific assay conditions.
DMSO (in final reaction) < 1-2%High concentrations of DMSO can inhibit enzyme activity.[9]
Incubation Temperature 37°CMost enzymatic assays perform optimally at this temperature.[2]
Incubation Time 20 - 60 minutesMonitor kinetics to ensure measurements are taken within the linear phase of the reaction.[2]

Table 2: Instrument Settings for Fluorescence Detection of AMC

ParameterRecommended Setting
Excitation Wavelength 360 - 380 nm
Emission Wavelength 440 - 460 nm
Plate Type Black, opaque bottom
Read Mode Kinetic

Experimental Protocols

Detailed Protocol for LMP7 Enzymatic Activity Assay using Suc-LLVY-AMC

This protocol provides a general framework for measuring the chymotrypsin-like activity of LMP7.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable assay buffer, for example, 20 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT. Warm the buffer to room temperature before use.

  • LMP7 Enzyme Stock Solution: Reconstitute the lyophilized LMP7 enzyme in the assay buffer to a desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Suc-LLVY-AMC Substrate Stock Solution: Dissolve Suc-LLVY-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

  • LMP7 Inhibitor Stock Solution (Optional): Dissolve the specific LMP7 inhibitor (e.g., PR-957) in DMSO to a stock concentration of 1 mM. Store at -20°C.

  • Positive Control: A cell lysate known to have high immunoproteasome activity can be used.

  • Negative Control: Assay buffer without the enzyme.

2. Assay Procedure:

  • Prepare Master Mixes: Prepare a master mix containing the assay buffer and LMP7 enzyme. If using an inhibitor, prepare a separate master mix with the inhibitor.

  • Plate Setup:

    • Add 50 µL of the appropriate master mix to the wells of a black, opaque-bottom 96-well plate.

    • For inhibitor wells, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

  • Substrate Addition: Prepare a working solution of Suc-LLVY-AMC in the assay buffer. Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • Plot the Data: Plot the relative fluorescence units (RFU) against time for each well.

  • Determine the Reaction Rate: Identify the linear portion of the curve and calculate the slope (Vmax), which represents the initial reaction rate (ΔRFU/min).

  • Calculate Specific Activity: If the concentration of the LMP7 enzyme is known, the specific activity can be calculated using a standard curve of free AMC.

  • Inhibitor Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

LMP7_Assay_Workflow LMP7 Enzymatic Activity Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Add Enzyme/Inhibitor to Plate) prep->plate pre_inc Pre-incubation (If using inhibitor) plate->pre_inc start Initiate Reaction (Add Substrate) plate->start pre_inc->start read Kinetic Measurement (Fluorescence Plate Reader) start->read analyze Data Analysis (Calculate Reaction Rates, IC50) read->analyze

Caption: Workflow for the LMP7 enzymatic activity assay.

Troubleshooting_Flowchart Troubleshooting Flowchart for LMP7 Assay node_sol node_sol start Problem with Assay? low_signal Low/No Signal? start->low_signal high_bg High Background? start->high_bg high_var High Variability? start->high_var low_signal->high_bg No sol_enzyme Check Enzyme Activity (Storage, Handling, Fresh Dilutions) low_signal->sol_enzyme Yes high_bg->high_var No sol_autohydrolysis Check Substrate Autohydrolysis (No-Enzyme Control) high_bg->sol_autohydrolysis Yes sol_pipetting Check Pipetting Technique (Use Calibrated Pipettes, Master Mix) high_var->sol_pipetting Yes sol_reagents Verify Reagent Integrity (Substrate, Buffer) sol_enzyme->sol_reagents sol_settings Optimize Instrument Settings (Wavelengths, Gain) sol_reagents->sol_settings sol_contamination Use Fresh, High-Purity Reagents sol_autohydrolysis->sol_contamination sol_mixing Ensure Thorough Mixing sol_pipetting->sol_mixing sol_temp Check for Temperature Gradients sol_mixing->sol_temp

Caption: A logical guide to troubleshooting common LMP7 assay issues.

TGFb_Smad_Pathway Simplified TGFβ/Smad Signaling Pathway and LMP7 Inhibition TGFb TGFβ1 TGFbR TGFβ Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Binds with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_exp Target Gene Expression (e.g., related to remyelination) Nucleus->Gene_exp Regulates LMP7_inhibitor PR-957 (LMP7 Inhibitor) LMP7_inhibitor->TGFb Upregulates LMP7 LMP7 LMP7_inhibitor->LMP7 Inflammation Neuroinflammation LMP7->Inflammation Suppresses

Caption: LMP7 inhibition can modulate the TGFβ/Smad signaling pathway.[8][10]

References

inconsistent in vivo efficacy with Lmp7-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent in vivo efficacy with Lmp7-IN-1, a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i).

Troubleshooting Guide: Inconsistent In Vivo Efficacy

Researchers using this compound may observe variable or weaker than expected therapeutic outcomes in preclinical models. This guide addresses common issues and provides systematic troubleshooting steps.

Problem: this compound shows reduced or no efficacy in our in vivo model of [Autoimmune Disease/Inflammation] compared to published data for other immunoproteasome inhibitors.

Potential Cause 1: Requirement for Dual Lmp2/Lmp7 Inhibition

Recent studies indicate that for robust anti-inflammatory effects in some autoimmune models, concurrent inhibition of both the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome is necessary.[1][2][3] Highly selective LMP7 inhibitors, like this compound, have demonstrated muted or ineffective outcomes in certain in vivo models when used alone.[1][4] In contrast, broader-acting inhibitors like ONX-0914 (also known as PR-957), initially characterized as LMP7-selective, have been shown to also inhibit LMP2 at effective doses, which may account for their greater efficacy in some studies.[2][5][6]

Troubleshooting Steps:

  • Review Inhibitor Specificity: Confirm the selectivity profile of your this compound batch. While highly selective, understanding any minor off-target effects is crucial.

  • Consider a Combination Approach: If your model permits, consider co-administering this compound with a selective LMP2 inhibitor.[1][4]

  • Use a Broader Spectrum Inhibitor as a Positive Control: Employ an inhibitor known to target both LMP7 and LMP2, such as ONX-0914, as a positive control to validate that the immunoproteasome is a viable target in your model.[6]

Potential Cause 2: Suboptimal Dosing and Pharmacokinetics

The dose, route of administration, and formulation can significantly impact the in vivo exposure and efficacy of this compound.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose of this compound in your specific model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and tissue concentrations of this compound over time to ensure adequate exposure at the target site. Correlate drug levels with a pharmacodynamic marker of LMP7 inhibition (e.g., inhibition of chymotrypsin-like activity in tissue lysates).

  • Optimize Formulation and Administration Route: Investigate alternative formulations or routes of administration (e.g., intravenous, subcutaneous, oral) to improve bioavailability and target tissue exposure.

Potential Cause 3: Model-Specific Factors

The underlying pathophysiology of the chosen in vivo model may influence its sensitivity to LMP7 inhibition.

Troubleshooting Steps:

  • Assess Immunoproteasome Expression: Confirm the expression levels of LMP7 and LMP2 in the target tissues of your animal model during active disease. The therapeutic efficacy of this compound will depend on the presence of the immunoproteasome.

  • Evaluate the Role of Different Immune Cells: The therapeutic effect of LMP7 inhibition can be cell-type specific. For instance, it has been shown to block the production of IL-23 by monocytes and IFN-γ and IL-2 by T cells.[7][8] Understanding the key cellular drivers of pathology in your model can help interpret the results.

Summary of In Vivo Efficacy Data for Immunoproteasome Inhibitors
InhibitorTarget(s)Efficacy in Autoimmune ModelsKey FindingsCitations
ONX-0914 (PR-957) LMP7 and LMP2Effective in models of rheumatoid arthritis, colitis, multiple sclerosis, and lupus.Efficacy is likely due to the combined inhibition of both LMP7 and LMP2.[5][2][5][7]
Highly Selective LMP7 Inhibitors (e.g., PRN1126) LMP7Muted or ineffective in some models of inflammatory arthritis, IBD, and EAE when used alone.Suggests that LMP7 inhibition alone is insufficient for a robust anti-inflammatory response in certain contexts.[1][3][4]
KZR-616 LMP7 and LMP2In clinical development for autoimmune diseases.A dual inhibitor designed based on the finding that combined LMP7/LMP2 inhibition is more effective.[4][5]
M3258 LMP7Shows efficacy in multiple myeloma models and reshapes the tumor microenvironment in breast cancer models.Demonstrates that selective LMP7 inhibition can be effective in specific cancer contexts.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the LMP7 (Low Molecular Mass Polypeptide 7 or β5i) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells following exposure to inflammatory cytokines.[5][7] LMP7 possesses chymotrypsin-like proteolytic activity. By inhibiting this activity, this compound can modulate downstream inflammatory processes, including antigen presentation and the production of pro-inflammatory cytokines like IL-23, TNF-α, IFN-γ, and IL-2.[7][8][10]

Q2: Why is my highly selective Lmp7 inhibitor not working in my in vivo model?

Several studies have shown that highly selective LMP7 inhibitors can have limited efficacy in certain autoimmune disease models.[1][4] The prevailing hypothesis is that for a broad anti-inflammatory effect, inhibition of both LMP7 and another immunoproteasome subunit, LMP2 (β1i), is required.[2][3] The well-characterized immunoproteasome inhibitor ONX-0914, which shows efficacy in many models, inhibits both LMP7 and LMP2 at therapeutic doses.[2][6] Therefore, the lack of efficacy of your selective inhibitor may be due to the need for dual subunit inhibition in your specific experimental context.

Q3: How can I confirm that this compound is active in my animals?

To confirm target engagement in vivo, you can perform a pharmacodynamic (PD) assay. This typically involves collecting blood or tissue samples at various time points after administering this compound and measuring the chymotrypsin-like activity of the proteasome. A significant reduction in this activity compared to vehicle-treated animals would confirm that the inhibitor is reaching its target and is active.[8]

Q4: What are the key signaling pathways affected by LMP7 inhibition?

LMP7 inhibition has been shown to impact several key immune signaling pathways:

  • Cytokine Production: It can suppress the production of pro-inflammatory cytokines such as IL-23, TNF-α, IFN-γ, and IL-2.[7][8]

  • T-Cell Differentiation: It can suppress the differentiation of pro-inflammatory T helper cells (Th1 and Th17) and promote the development of regulatory T cells (Tregs).[11]

  • STAT Signaling: Inhibition of LMP7 has been linked to reduced phosphorylation of STAT1 and STAT3, key transcription factors in T-cell differentiation.[11]

Experimental Protocols & Methodologies

Protocol 1: In Vivo Dosing and Sample Collection for PD Analysis

  • Animal Model: Use an appropriate mouse model of autoimmune disease (e.g., collagen-induced arthritis, dextran (B179266) sodium sulfate-induced colitis).

  • Inhibitor Preparation: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil). The formulation should be optimized for the chosen route of administration.

  • Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral). A typical dose for a similar compound like ONX-0914 is 10 mg/kg.[2][6]

  • Sample Collection: At selected time points post-administration (e.g., 1, 4, 8, and 24 hours), collect whole blood and target tissues (e.g., spleen, kidney).

  • Sample Processing: Process tissues to isolate proteasomes for activity assays.

Protocol 2: Proteasome Activity Assay

  • Lysate Preparation: Homogenize tissues in a suitable lysis buffer to extract proteins.

  • Fluorogenic Substrate Assay: Measure the chymotrypsin-like activity of the proteasome using a fluorogenic substrate such as Suc-LLVY-AMC.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the total protein concentration in the lysate. Compare the activity in samples from this compound-treated animals to that from vehicle-treated controls to determine the percentage of inhibition.

Visualizations

Signaling_Pathway cluster_Inhibition This compound cluster_Proteasome Immunoproteasome cluster_Downstream Downstream Effects Lmp7_IN_1 This compound LMP7 LMP7 (β5i) Lmp7_IN_1->LMP7 Inhibits STAT_Phosphorylation STAT1/STAT3 Phosphorylation LMP7->STAT_Phosphorylation Promotes Treg Regulatory T-cell (Treg) Differentiation LMP7->Treg Suppresses Th1_Th17 Th1/Th17 Differentiation STAT_Phosphorylation->Th1_Th17 Drives Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-23, TNF-α, IFN-γ) Th1_Th17->Pro_inflammatory_Cytokines Produces

Caption: Signaling pathway affected by this compound.

Troubleshooting_Workflow Start Inconsistent In Vivo Efficacy Observed Check_Dual_Inhibition Is dual LMP2/LMP7 inhibition required? Start->Check_Dual_Inhibition Check_PK_PD Is drug exposure optimal? Check_Dual_Inhibition->Check_PK_PD No Combine_Therapy Combine with LMP2 inhibitor or use dual inhibitor Check_Dual_Inhibition->Combine_Therapy Yes Check_Model Is the model appropriate? Check_PK_PD->Check_Model Yes Optimize_Dose Conduct dose-response and PK/PD studies Check_PK_PD->Optimize_Dose No Validate_Model Confirm immunoproteasome expression in target tissue Check_Model->Validate_Model Unsure End Resolution Check_Model->End Yes Combine_Therapy->End Optimize_Dose->End Validate_Model->End

Caption: Troubleshooting workflow for this compound.

References

Lmp7-IN-1 Induced Cytotoxicity in Primary Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing Lmp7-IN-1 induced cytotoxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a designation for a selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7, also known as β5i or PSMB8), a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation on MHC class I molecules and regulating cytokine production. By inhibiting the chymotrypsin-like activity of the LMP7 subunit, this compound can modulate immune responses. Commercially available and researched examples of specific LMP7 inhibitors include ONX-0914 (also known as PR-957) and M3258.

Q2: What are the expected cytotoxic effects of this compound on primary cells?

The cytotoxic effects of LMP7 inhibitors are cell-type dependent. While they can induce apoptosis in some cancer cell lines, their effect on primary immune cells is often more nuanced, ranging from inhibition of proliferation and activation to direct cytotoxicity at higher concentrations. For instance, some studies indicate that LMP7 inhibition affects the proliferation of B and T cells more significantly than inducing widespread cell death at therapeutic concentrations. B cells may be more susceptible to apoptosis induced by LMP7 inhibitors compared to T cells.

Q3: Which primary cell types are most relevant for studying this compound cytotoxicity?

Given that LMP7 is a component of the immunoproteasome, primary immune cells are the most relevant for these studies. This includes:

  • Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of lymphocytes and monocytes.

  • Isolated T Lymphocytes (CD4+ and CD8+): To study effects on specific T cell subsets.

  • Isolated B Lymphocytes: To assess effects on antibody-producing cells.

  • Monocytes/Macrophages: To investigate impacts on innate immune cells.

Q4: What are the recommended assays for assessing this compound induced cytotoxicity in primary cells?

Several standard assays can be adapted for use with primary cells:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Release Assay: Quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Caspase-Glo 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Troubleshooting Guides

Issue 1: High background or low signal-to-noise ratio in cytotoxicity assays.

  • Possible Cause: Primary cells can have lower metabolic rates compared to cell lines, affecting assays like MTT. Additionally, serum in the culture medium can contain LDH, leading to high background in LDH assays.

  • Troubleshooting Steps:

    • Optimize cell seeding density: Determine the optimal cell number per well that provides a robust signal without being overly confluent.

    • Use serum-free or low-serum medium: For the duration of the assay, switch to a medium with reduced or no serum to minimize background LDH. Always include a "medium only" control.

    • Wash cells before assay: For adherent primary cells, gently wash with PBS before adding the assay reagent to remove any interfering substances from the medium.

    • Include proper controls: Always run untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control for cytotoxicity (e.g., staurosporine).

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Primary cells are inherently more variable than cell lines due to donor-to-donor differences and sensitivity to handling.

  • Troubleshooting Steps:

    • Standardize cell isolation and handling protocols: Ensure consistent procedures for isolating and culturing primary cells.

    • Use cells from multiple donors: To account for biological variability, repeat experiments with cells from at least three different healthy donors.

    • Monitor cell health: Regularly check cell viability and morphology before starting any experiment. Do not use cells that appear stressed or have low viability.

    • Minimize freeze-thaw cycles: If using cryopreserved primary cells, thaw them carefully and use them promptly. Avoid multiple freeze-thaw cycles.

Issue 3: this compound does not appear to be cytotoxic, but literature suggests it should have an effect.

  • Possible Cause: The primary effect of this compound in your specific primary cell type at the tested concentrations might be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death).

  • Troubleshooting Steps:

    • Perform a proliferation assay: Use an assay like CFSE or BrdU incorporation to specifically measure cell proliferation in parallel with your cytotoxicity assay.

    • Extend the incubation time: Some cytotoxic effects may only become apparent after longer exposure to the compound. Consider a time-course experiment (e.g., 24, 48, 72 hours).

    • Increase the concentration range: Perform a dose-response experiment with a wider range of this compound concentrations.

    • Assess markers of cell activation: LMP7 inhibition can affect cell activation. Measure activation markers (e.g., CD69, CD25) by flow cytometry to see if the compound is having a functional effect even in the absence of widespread cell death.

Quantitative Data

The following tables summarize reported IC50 and EC50 values for specific LMP7 inhibitors in various cell types. It is important to note that these values can vary depending on the specific assay conditions, incubation times, and the source of the primary cells.

Table 1: Cytotoxicity and Activity of M3258

Cell Line/TypeAssayParameterValue (nM)Reference
MM.1S (Multiple Myeloma)Cell ViabilityIC50367[1]
MM.1S (Multiple Myeloma)Caspase 3/7 ActivityEC50420[1]
Human PBMCsLMP7 InhibitionIC502-37[2]
Primary Human HepatocytesCytotoxicity (ATP depletion)IC5091,000[2]

Table 2: Cytotoxicity and Activity of ONX-0914 (PR-957)

Cell Line/TypeAssayParameterValue (nM)Reference
Raji (Human B cell lymphoma)LMP7 InhibitionIC505.7[1]
THP-1 (Human monocytic cell line)Cell Viability-Most sensitive among tested hematopoietic lines[3][4]
Primary NeuronsCell Viability-No influence on survival up to 100 nM[5]
Primary Human T cellsCytotoxicity-No significant cytotoxicity at 30 nM[6]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the viability of primary immune cells.

Materials:

  • Primary immune cells (e.g., PBMCs, T cells)

  • Complete RPMI-1640 medium

  • This compound (and specific inhibitors like ONX-0914, M3258)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Resuspend primary cells in complete medium at a concentration of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • Include wells for "medium only" (background control) and "untreated cells" (viability control).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

    • Add 100 µL of the diluted compound to the respective wells. For the "untreated cells" and "vehicle control" wells, add 100 µL of medium with or without the vehicle (e.g., DMSO), respectively.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization of Formazan (B1609692) Crystals:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully remove 180 µL of the supernatant from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

LDH Release Assay for Cytotoxicity

This protocol is designed to measure membrane integrity in primary cells.

Materials:

  • Primary immune cells

  • Serum-free or low-serum medium

  • This compound

  • LDH assay kit (commercially available kits are recommended)

  • Lysis solution (usually provided in the kit)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use a serum-free or low-serum medium for the treatment period to reduce background LDH.

    • In addition to other controls, prepare wells for "maximum LDH release" by adding lysis solution to untreated cells 45 minutes before the end of the incubation period.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of key executioner caspases.

Materials:

  • Primary immune cells

  • Complete RPMI-1640 medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • 96-well white-walled plates (for luminescence assays)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Signaling Pathways and Experimental Workflows

LMP7 Inhibition Signaling Cascade

LMP7 inhibition by compounds like this compound can trigger a cascade of events affecting multiple signaling pathways, which can culminate in either apoptosis or altered cell function depending on the cell type and context. The diagram below illustrates the key pathways involved.

LMP7_Inhibition_Pathway cluster_outcomes Cellular Outcomes Lmp7_IN_1 This compound LMP7 LMP7 (Immunoproteasome) Lmp7_IN_1->LMP7 Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins LMP7->Ub_Proteins Degrades NFkB NF-κB Pathway LMP7->NFkB Regulates STAT STAT Signaling LMP7->STAT Regulates TGFb TGF-β/Smad Pathway LMP7->TGFb Regulates UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Induces Caspases Caspase Activation (Caspase 3/7) UPR->Caspases Can activate Apoptosis Apoptosis NFkB->Apoptosis Anti-apoptotic (Inhibition leads to pro-apoptotic state) Proliferation Inhibition of Proliferation STAT->Proliferation Promotes (Inhibition reduces) Cytokine Altered Cytokine Production STAT->Cytokine TGFb->Proliferation Regulates TGFb->Cytokine Caspases->Apoptosis

Caption: LMP7 inhibition signaling cascade.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines a logical workflow for a comprehensive assessment of this compound induced cytotoxicity in primary cells.

Cytotoxicity_Workflow start Start: Isolate Primary Immune Cells culture Culture and Stabilize Cells start->culture treatment Treat with this compound (Dose-Response and Time-Course) culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability membrane Assess Membrane Integrity (LDH Release Assay) treatment->membrane apoptosis Assess Apoptosis (Caspase-Glo 3/7 Assay) treatment->apoptosis analysis Data Analysis: - Calculate IC50/EC50 - Statistical Analysis viability->analysis membrane->analysis apoptosis->analysis interpretation Interpret Results: Cytotoxic vs. Cytostatic Effects analysis->interpretation end End interpretation->end

Caption: Experimental workflow for cytotoxicity assessment.

References

Validation & Comparative

A Comparative Guide to the Selectivity of Lmp7-IN-1 and ONX-0914 (PR-957)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent immunoproteasome inhibitors: Lmp7-IN-1 and ONX-0914 (formerly PR-957). The immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells, is a key regulator of immune responses. Its targeted inhibition has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers. Understanding the precise selectivity of inhibitors is crucial for predicting their efficacy and potential off-target effects.

Executive Summary

Both this compound and ONX-0914 are potent inhibitors of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i), which is responsible for the chymotrypsin-like activity of the immunoproteasome. However, their selectivity profiles across the full range of proteasome catalytic subunits differ.

This compound is a highly potent and selective inhibitor of LMP7 with a reported IC50 of 1.83 nM.[1] Data regarding its activity against other immunoproteasome (LMP2, MECL1) and constitutive proteasome (β5, β2, β1) subunits is limited in the public domain, originating primarily from patent literature.

ONX-0914 (PR-957) is a well-characterized selective inhibitor of LMP7.[2] Notably, it also exhibits inhibitory activity against the LMP2 (β1i) subunit, particularly at higher concentrations or with prolonged exposure.[3][4] Its selectivity for LMP7 over the constitutive counterpart β5 is reported to be in the range of 20- to 40-fold.[5]

Quantitative Selectivity Profile

The following table summarizes the available quantitative data for the inhibitory activity (IC50) of this compound and ONX-0914 against the catalytic subunits of the immunoproteasome and the constitutive proteasome.

InhibitorLMP7 (β5i)LMP2 (β1i)MECL1 (β2i)β5β2β1
This compound 1.83 nM[1]Data not availableData not availableData not availableData not availableData not available
ONX-0914 (PR-957) ~5-10 nM[2][6]~60-80% inhibition at maximally tolerated doses in mice[6]Data not available~200-400 nMData not availableData not available

Experimental Protocols

The determination of inhibitor selectivity is paramount in drug development. The following are detailed methodologies for key experiments cited in the characterization of immunoproteasome inhibitors.

Biochemical Assay: Fluorogenic Peptide Substrate Assay

This in vitro assay is a standard method to determine the inhibitory activity of compounds against the specific catalytic subunits of the proteasome.

Principle: The assay utilizes fluorogenic peptide substrates that are specifically cleaved by the different proteolytic activities of the proteasome (chymotrypsin-like, trypsin-like, and caspase-like). Cleavage of the substrate releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage.

Detailed Protocol:

  • Reagents and Materials:

    • Purified human 20S immunoproteasome and constitutive proteasome.

    • Specific fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, Boc-LSTR-AMC for trypsin-like activity, Z-LLE-AMC for caspase-like activity).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).

    • Test compounds (this compound, ONX-0914) dissolved in DMSO.

    • Black 96-well or 384-well plates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of the microplate, add the assay buffer.

    • Add the diluted test compounds to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

    • Add the purified proteasome (immunoproteasome or constitutive proteasome) to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the specific fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data by expressing the reaction rates as a percentage of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining after heat treatment is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Detailed Protocol:

  • Reagents and Materials:

    • Cell line of interest (e.g., a human leukemia cell line like RS4;11 which expresses the immunoproteasome).

    • Cell culture medium and supplements.

    • Test compounds (this compound, ONX-0914) dissolved in DMSO.

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).

    • PCR tubes or 96-well PCR plates.

    • Thermal cycler.

    • Equipment for protein quantification (e.g., BCA assay).

    • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control).

  • Procedure:

    • Culture cells to the desired density.

    • Treat the cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS with protease inhibitors and aliquot them into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

  • Analysis:

    • Analyze the soluble fractions by Western blotting using a primary antibody specific for the target protein (e.g., anti-LMP7) and a loading control antibody (e.g., anti-GAPDH).

    • Quantify the band intensities.

    • Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of Pro-inflammatory Cytokine Production

Immunoproteasome inhibitors like ONX-0914 have been shown to suppress the production of pro-inflammatory cytokines, a key aspect of their therapeutic effect. This is achieved, in part, by modulating signaling pathways within immune cells such as T-cells. While the complete mechanism is still under investigation, evidence suggests an impact on the ERK signaling pathway, while the canonical NF-κB pathway may remain unaffected.[1][7]

Cytokine_Inhibition_Pathway cluster_TCR T-Cell Receptor Activation cluster_Signaling Intracellular Signaling cluster_Transcription Gene Transcription cluster_Cytokines Cytokine Production TCR_CD28 TCR/CD28 Stimulation ERK_Pathway ERK Signaling Pathway TCR_CD28->ERK_Pathway Activates NFkB_Pathway Canonical NF-κB Pathway TCR_CD28->NFkB_Pathway Activates Transcription_Factors Activation of Transcription Factors (e.g., AP-1) ERK_Pathway->Transcription_Factors Activates NFkB_Pathway->Transcription_Factors Activates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-2, TNF-α) Transcription_Factors->Cytokine_Production Induces Inhibitor ONX-0914 Inhibitor->ERK_Pathway Inhibits Experimental_Workflow Start Start: Novel Compound Biochemical_Assay Biochemical Assay: Fluorogenic Substrate Assay Start->Biochemical_Assay Cellular_Assay Cellular Assay: Cellular Thermal Shift Assay (CETSA) Start->Cellular_Assay Data_Analysis_Biochem Data Analysis: Determine IC50 values for all 6 proteasome subunits Biochemical_Assay->Data_Analysis_Biochem Data_Analysis_Cellular Data Analysis: Confirm target engagement and assess cellular potency Cellular_Assay->Data_Analysis_Cellular Selectivity_Profile Generate Selectivity Profile Data_Analysis_Biochem->Selectivity_Profile Data_Analysis_Cellular->Selectivity_Profile End End: Characterized Inhibitor Selectivity_Profile->End

References

A Head-to-Head Battle in Multiple Myeloma: Lmp7-IN-1 Analogue M3258 vs. Bortezomib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multiple myeloma therapeutics, proteasome inhibitors have emerged as a cornerstone of treatment. Bortezomib (B1684674), a first-in-class proteasome inhibitor, has significantly improved patient outcomes. However, its broad inhibition of both constitutive and immunoproteasomes can lead to dose-limiting toxicities. This has spurred the development of more targeted agents, such as selective immunoproteasome inhibitors like Lmp7-IN-1. This guide provides a detailed comparison of the preclinical efficacy of a potent and selective LMP7 inhibitor, M3258 (as a surrogate for this compound), and the pan-proteasome inhibitor, bortezomib, in multiple myeloma cells.

This comparison guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear overview of the differential effects of selective immunoproteasome versus pan-proteasome inhibition in the context of multiple myeloma.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data from preclinical studies comparing the activity of the selective LMP7 inhibitor M3258 and the pan-proteasome inhibitor bortezomib in multiple myeloma cell lines.

ParameterM3258 (LMP7 Inhibitor)Bortezomib (Pan-Proteasome Inhibitor)Cell Line(s)Reference
Biochemical IC50 (LMP7/β5i) 4.1 nMComparable potency to M3258Human immunoproteasomes[1][2]
Biochemical IC50 (β5) 2,519 nMPotent inhibitorHuman constitutive proteasomes[1][2]
Cellular IC50 (LMP7 Inhibition) 2.2 nMComparable potency to M3258MM.1S[2]
Cell Viability IC50 367 nMNot explicitly stated in direct comparisonMM.1S[2]
Apoptosis Induction (EC50) 420 nMNot explicitly stated in direct comparisonMM.1S[2]

Note: M3258 is presented as a close analogue and representative of a selective LMP7 inhibitor like this compound due to the availability of direct comparative data against bortezomib.

Deciphering the Mechanisms: A Tale of Two Inhibitors

Bortezomib functions by reversibly inhibiting both the constitutive 20S proteasome and the immunoproteasome, which are crucial for the degradation of ubiquitinated proteins.[1][2][3] This broad-spectrum inhibition disrupts cellular protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[3] In multiple myeloma, this leads to the accumulation of pro-apoptotic proteins and the inhibition of the pro-survival NF-κB pathway.

In contrast, this compound and its analogue M3258 are highly selective for the LMP7 (β5i) subunit of the immunoproteasome.[1][2] The immunoproteasome is predominantly expressed in hematopoietic cells, including multiple myeloma cells.[1] By selectively targeting the immunoproteasome, these inhibitors aim to achieve a more targeted anti-myeloma effect while potentially sparing normal tissues from the toxicities associated with constitutive proteasome inhibition.[4][5] The selective inhibition of LMP7 also leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in multiple myeloma cells.[1][2]

Proteasome_Inhibition_Pathway cluster_pan Pan-Proteasome Inhibition cluster_selective Selective Immunoproteasome Inhibition Bortezomib Bortezomib Proteasome Constitutive Proteasome (β5) Bortezomib->Proteasome Inhibits Immunoproteasome Immunoproteasome (LMP7/β5i) Bortezomib->Immunoproteasome Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Bortezomib->Ub_Proteins Lmp7_IN_1 This compound / M3258 Lmp7_IN_1->Immunoproteasome Selectively Inhibits Lmp7_IN_1->Ub_Proteins Protein_Homeostasis Protein Homeostasis Proteasome->Protein_Homeostasis Maintains Immunoproteasome->Protein_Homeostasis Maintains Cell_Survival Cell Survival Protein_Homeostasis->Cell_Survival Apoptosis Apoptosis Ub_Proteins->Apoptosis

References

Lmp7-IN-1: A Comparative Analysis of Selectivity Against Proteasome Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of Lmp7-IN-1 against various proteasome subunits, supported by experimental data. This compound, also known as M3258, is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i)[1][2][3]. Its selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential in diseases where the immunoproteasome is implicated, such as multiple myeloma[2][3][4].

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (M3258) against the catalytic subunits of the human immunoproteasome (β1i, β2i, β5i) and constitutive proteasome (β1c, β2c, β5c). The data clearly demonstrates the remarkable selectivity of this compound for the LMP7 subunit.

Proteasome SubunitTargetIC50 (nM)
Immunoproteasome β1i (LMP2)>30,000[2]
β2i (MECL-1)>30,000[2]
β5i (LMP7)4.1[2]
Constitutive Proteasome β1c (δ)>30,000[2]
β2c (Z)>30,000[2]
β5c (X)2,519[2]

Table 1: Selectivity profile of this compound (M3258) against human proteasome subunits. Data is presented as the mean IC50 values from cell-free biochemical assays.

Experimental Protocols

The determination of the inhibitory activity of this compound against purified human proteasome subunits was conducted using a cell-free biochemical assay[5].

Materials:

  • Purified human immunoproteasome and constitutive proteasome.

  • This compound (M3258) compound.

  • Fluorogenic peptide substrates specific for each proteasome subunit:

    • β1c: Ac-nLPnLD-AMC

    • β1i (LMP2): (Ac-PAL)2R110

    • β2c and β2i (MECL-1): Ac-RLR-AMC

    • β5c: Suc-LLVY-AMC

    • β5i (LMP7): Suc-LLVY-AMC

  • Assay buffer: 20 mmol/L Tris pH 7.5, 0.03% sodium dodecyl sulfate (B86663) (SDS), and 1 mmol/L ethylenediaminetetraacetic acid (EDTA).

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution.

  • 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Purified human immunoproteasome (0.25 nmol/L) or constitutive proteasome (1.25 nmol/L) was pre-incubated with varying concentrations of this compound (dissolved in DMSO) for 2 hours at 25°C in the assay buffer.

  • Following pre-incubation, the specific fluorogenic peptide substrate for each subunit was added to the wells at the following final concentrations:

    • Ac-nLPnLD-AMC for β1c: 50 µmol/L

    • (Ac-PAL)2R110 for β1i: 80 µmol/L

    • Ac-RLR-AMC for β2c and β2i: 20 µmol/L

    • Suc-LLVY-AMC for β5i: 40 µmol/L

    • Suc-LLVY-AMC for β5c: 50 µmol/L

  • Fluorescence was measured immediately after substrate addition and again after 1 hour using an Envision 2104 plate reader. The excitation and emission wavelengths were set according to the substrate manufacturer's instructions.

  • The inhibitory activity of this compound was determined by calculating the difference in fluorescence over the 1-hour incubation period.

  • IC50 values were calculated by nonlinear regression analysis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of this compound against different proteasome subunits.

Proteasome_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Proteasome Purified Proteasomes (Immuno & Constitutive) Preincubation Pre-incubation (2 hours, 25°C) Proteasome->Preincubation Inhibitor This compound (Serial Dilutions) Inhibitor->Preincubation Substrate Add Fluorogenic Substrates Preincubation->Substrate Incubated Mixture Measurement Fluorescence Reading (t=0 and t=1h) Substrate->Measurement Reaction Wells Calculation Calculate % Inhibition Measurement->Calculation Fluorescence Data IC50 Determine IC50 Values (Nonlinear Regression) Calculation->IC50 Inhibition Data Result Comparative Selectivity Data IC50->Result Selectivity Profile

Workflow for Proteasome Subunit Selectivity Assay.

References

A Comparative Guide to Lmp7-IN-1 and Other Selective Immunoproteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a critical target for therapeutic intervention in autoimmune diseases and hematological malignancies. Its three catalytic subunits, LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i), offer opportunities for the development of highly selective inhibitors. This guide provides a comparative analysis of Lmp7-IN-1 against other prominent selective immunoproteasome inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.

The Immunoproteasome Signaling Pathway

The immunoproteasome plays a crucial role in processing proteins for antigen presentation and regulating inflammatory signaling pathways. Inhibition of its specific subunits can modulate these processes, offering a targeted approach to treating various pathologies.

Immunoproteasome_Pathway cluster_antigen_presentation Antigen Presentation cluster_inflammation Inflammatory Signaling cluster_inhibition Inhibition Ubiquitinated\nProteins Ubiquitinated Proteins Immunoproteasome Immunoproteasome Ubiquitinated\nProteins->Immunoproteasome Degradation Peptides Peptides Immunoproteasome->Peptides NF-κB Activation NF-κB Activation Immunoproteasome->NF-κB Activation Regulates MHC Class I MHC Class I Peptides->MHC Class I Loading T-cell Recognition T-cell Recognition MHC Class I->T-cell Recognition Immune Response Immune Response T-cell Recognition->Immune Response Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Pro-inflammatory\nStimuli->NF-κB Activation Cytokine\nProduction Cytokine Production NF-κB Activation->Cytokine\nProduction Transcription Inflammation Inflammation Cytokine\nProduction->Inflammation This compound This compound LMP7 LMP7 This compound->LMP7 Inhibits Other Selective\nInhibitors Other Selective Inhibitors Other Selective\nInhibitors->LMP7 LMP2 LMP2 Other Selective\nInhibitors->LMP2 MECL-1 MECL-1 Other Selective\nInhibitors->MECL-1 LMP7->Immunoproteasome LMP2->Immunoproteasome MECL-1->Immunoproteasome Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Proteasome Inhibition Assay (IC50 Determination) Cellular_Assay Cell-Based Proteasome Activity Assay Biochemical_Assay->Cellular_Assay Lead Compounds Cytokine_Assay Cytokine Production Assay (PBMCs) Cellular_Assay->Cytokine_Assay Viability_Assay Cell Viability/Apoptosis Assay Cytokine_Assay->Viability_Assay Western_Blot Western Blot for Ubiquitinated Proteins Viability_Assay->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Western_Blot->PK_PD Optimized Leads Efficacy_Models Disease Models (e.g., Arthritis, Lupus) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity Clinical_Candidate Clinical_Candidate Toxicity->Clinical_Candidate Compound_Library Test Compounds Compound_Library->Biochemical_Assay

Comparative In Vivo Study of LMP7 Inhibitors: M3258 vs. ONX-0914

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis of Potency, Selectivity, and Therapeutic Efficacy in Preclinical Models

In the landscape of targeted therapies, the immunoproteasome subunit LMP7 (Low Molecular Weight Protein 7) has emerged as a compelling target for hematological malignancies and autoimmune diseases. Inhibition of LMP7 can disrupt protein homeostasis in cancer cells and modulate inflammatory responses. This guide provides a comparative analysis of two prominent LMP7 inhibitors, M3258 and ONX-0914 (also known as PR-957), focusing on their in vivo performance, supported by experimental data. While the initial intent was to compare M3258 with Lmp7-IN-1, the lack of publicly available in vivo data for this compound necessitated a shift in focus to a more data-rich comparison with the well-characterized inhibitor ONX-0914.

Introduction to the Comparators

M3258 is an orally bioavailable, potent, reversible, and highly selective inhibitor of the LMP7 (β5i) subunit of the immunoproteasome[1][2][3]. It has demonstrated significant antitumor efficacy in preclinical models of multiple myeloma and has been investigated in a Phase I clinical trial for this indication[2][3].

ONX-0914 (PR-957) is another selective inhibitor of the LMP7 subunit. It has been extensively studied in preclinical models of autoimmune diseases and cancer, demonstrating the therapeutic potential of LMP7 inhibition[4]. However, some studies suggest that at higher concentrations or with prolonged exposure, ONX-0914 may also inhibit the LMP2 subunit of the immunoproteasome[5][6].

Quantitative Data Presentation

The following tables summarize the key quantitative data for M3258 and ONX-0914 based on available preclinical in vivo studies.

Table 1: In Vitro Potency and Selectivity

ParameterM3258ONX-0914 (PR-957)
LMP7 (β5i) IC50 3.6 nM (biochemical)[1], 4.1 nM[2]Potent inhibitor (specific IC50 not consistently reported across all sources)
LMP7 Cellular IC50 3.4 nM[1]-
β5 (constitutive) IC50 2519 nM[1][2]Selective over constitutive proteasome
Selectivity (β5/LMP7) >600-foldHigh selectivity
Other Subunits Weak activity against LMP2, MECL-1, β1, β2[2]May inhibit LMP2 at higher concentrations[5][6]

Table 2: In Vivo Efficacy in Preclinical Models

ModelCompoundDosageEfficacyReference
Multiple Myeloma Xenograft (MM.1S) M325810 mg/kg, oral, once dailySignificant tumor growth inhibition[2]
Multiple Myeloma Xenograft (U266B1) M32581 mg/kg, oral, dailyTumor regression[7]
Triple-Negative Breast Cancer Xenograft (SUM-149 PT) M325810 mg/kg, oral, once dailySignificant tumor growth inhibition[8]
Experimental Arthritis (Mouse Model) ONX-0914 (PR-957)Not specifiedReversal of disease signs
Dextran Sodium Sulfate-Induced Colitis ONX-0914 (PR-957)Not specifiedReduced Th1 and Th17 expansion, promoted Treg development

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies with M3258 and ONX-0914.

1. Xenograft Tumor Model for Efficacy Assessment (M3258)

  • Cell Line: Human multiple myeloma cell lines (e.g., MM.1S, U266B1) or triple-negative breast cancer cell lines (e.g., SUM-149 PT).

  • Animal Model: Female immunodeficient mice (e.g., SCID or Rag2 knockout).

  • Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. M3258 is administered orally, once daily, at a specified dose (e.g., 10 mg/kg)[2][8].

  • Efficacy Readouts: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of LMP7 activity, ubiquitinated protein levels, and apoptosis markers)[2].

  • Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA) to determine significant differences between treatment and control groups.

2. Dextran Sodium Sulfate (DSS)-Induced Colitis Model (ONX-0914)

  • Animal Model: Wild-type mice.

  • Induction of Colitis: Mice are provided with drinking water containing DSS for a specified period (e.g., 5-7 days) to induce acute colitis.

  • Treatment: ONX-0914 or vehicle is administered to the mice, often via intravenous or subcutaneous injection, during the DSS treatment period.

  • Efficacy Readouts: Disease activity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colons are collected for histological analysis of inflammation and measurement of cytokine levels. Lymphocytes from the spleen or mesenteric lymph nodes can be isolated for flow cytometric analysis of T cell populations (Th1, Th17, Treg).

  • Statistical Analysis: Statistical tests (e.g., Student's t-test or ANOVA) are used to compare disease activity scores, histological scores, and immune cell populations between the ONX-0914 and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathway

The immunoproteasome, including the LMP7 subunit, plays a critical role in protein degradation and antigen presentation. Its inhibition affects multiple downstream pathways.

LMP7_Signaling_Pathway cluster_proteasome Immunoproteasome cluster_downstream Downstream Effects LMP7 LMP7 (β5i) Antigen_Presentation MHC Class I Antigen Presentation LMP7->Antigen_Presentation Peptide Generation Cytokine_Production Cytokine Production (e.g., IL-23, IFN-γ) LMP7->Cytokine_Production Regulation T_Cell_Differentiation T-Cell Differentiation (Th1, Th17) LMP7->T_Cell_Differentiation Modulation LMP2 LMP2 (β1i) MECL1 MECL-1 (β2i) Ub_Proteins Ubiquitinated Proteins Ub_Proteins->LMP7 Degradation Apoptosis Apoptosis Induction Ub_Proteins->Apoptosis Accumulation Leads to Inhibitor M3258 / ONX-0914 Inhibitor->LMP7 Inhibition

Caption: Simplified signaling pathway of LMP7 and its inhibition.

Experimental Workflow

The following diagram illustrates a typical in vivo experimental workflow for evaluating an LMP7 inhibitor.

Experimental_Workflow start Animal Model Selection (e.g., Xenograft, Autoimmune) tumor_induction Tumor Implantation or Disease Induction start->tumor_induction randomization Randomization into Treatment & Control Groups tumor_induction->randomization treatment Drug Administration (M3258 or ONX-0914) randomization->treatment monitoring In-life Monitoring (Tumor Size, Clinical Score) treatment->monitoring endpoint Endpoint Analysis (Tissue Collection) monitoring->endpoint analysis Data Analysis (Efficacy, PD, Toxicity) endpoint->analysis

Caption: General experimental workflow for in vivo inhibitor studies.

Conclusion

Both M3258 and ONX-0914 are potent inhibitors of the LMP7 subunit of the immunoproteasome with demonstrated in vivo efficacy in various disease models. M3258 is characterized by its high selectivity for LMP7 and its oral bioavailability, which has supported its clinical development in multiple myeloma. ONX-0914 has a longer history of investigation and has been instrumental in validating LMP7 as a therapeutic target in autoimmune diseases, although its potential for off-target effects on LMP2 at higher concentrations is a consideration.

The choice between these inhibitors for preclinical research may depend on the specific biological question being addressed. For studies requiring highly selective and orally administered LMP7 inhibition, M3258 presents a compelling option. ONX-0914 remains a valuable tool, particularly for studies in autoimmunity, though careful dose selection is necessary to ensure target specificity. Further head-to-head in vivo comparative studies would be beneficial to fully elucidate the therapeutic windows and potential differential effects of these two important LMP7 inhibitors.

References

Assessing the Cross-Reactivity of Lmp7-IN-1 with the Constitutive Proteasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of Lmp7-IN-1, a potent inhibitor of the immunoproteasome subunit LMP7 (β5i), and its potential cross-reactivity with the constitutive proteasome.

While this compound has demonstrated high potency in inhibiting the LMP7 subunit of the immunoproteasome, a crucial aspect for its therapeutic potential is its selectivity over the ubiquitously expressed constitutive proteasome. Inhibition of the constitutive proteasome is associated with toxicities that can limit the clinical utility of such inhibitors.[1][2] This guide synthesizes the available data on this compound and compares it with other well-characterized LMP7 inhibitors to provide a framework for assessing its cross-reactivity.

The Proteasome: A Tale of Two Complexes

The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in maintaining cellular homeostasis.[2] Eukaryotic cells express two major forms of the 20S proteasome core particle: the constitutive proteasome and the immunoproteasome.

The constitutive proteasome is present in all cell types and is responsible for the routine turnover of proteins. Its catalytic activity is mediated by the β1c, β2c, and β5c subunits.

The immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory signals like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).[1] In the immunoproteasome, the constitutive catalytic subunits are replaced by their immuno-counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[1][2] This alteration in subunit composition results in different cleavage preferences, which is particularly important for generating peptides for MHC class I antigen presentation.

This compound: A Potent LMP7 Inhibitor

This compound is a boronic acid derivative identified as a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[3] It exhibits an IC50 of 1.83 nM for LMP7.[3] The high potency of this compound makes it a valuable tool for studying the role of the immunoproteasome in various physiological and pathological processes. However, a comprehensive assessment of its selectivity, particularly against the constitutive β5c subunit, is crucial for its development as a therapeutic agent.

Currently, specific quantitative data on the IC50 of this compound against the constitutive proteasome subunit β5c is not publicly available. The following sections provide a comparative framework using data from other well-studied LMP7 inhibitors to highlight the importance of such data.

Comparative Analysis of LMP7 Inhibitor Selectivity

To illustrate the importance of assessing cross-reactivity, this section compares the selectivity profiles of other notable LMP7 inhibitors. The ideal selective inhibitor will have a very low IC50 for LMP7 and a significantly higher IC50 for β5c and other constitutive proteasome subunits, resulting in a high selectivity ratio.

InhibitorTarget SubunitIC50 (nM)Selectivity (β5c / LMP7)Reference
This compound LMP7 (β5i) 1.83 Data not available [3]
β5c Data not available
M3258 LMP7 (β5i) 4.1 >600-fold [4]
β5c 2,519[4]
ONX-0914 (PR-957) LMP7 (β5i) Varies by assay15 to 40-fold [5]
β5c Varies by assay[5]
PRN1126 Immunoproteasome (human) 7.2 ~30-fold [1]
Constitutive Proteasome (human) 210[1]

Table 1: Comparison of IC50 Values and Selectivity of LMP7 Inhibitors. This table highlights the selectivity profiles of different LMP7 inhibitors. A higher selectivity ratio indicates greater specificity for the immunoproteasome over the constitutive proteasome. The absence of data for this compound's activity against β5c prevents a direct comparison of its selectivity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to assess inhibitor activity, the following diagrams illustrate the ubiquitin-proteasome system and a typical experimental workflow for determining inhibitor selectivity.

Proteasome_System cluster_0 Ubiquitin-Proteasome System Protein Protein Ubiquitinated_Protein Ubiquitinated_Protein Protein->Ubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Protein 26S_Proteasome 26S_Proteasome Ubiquitinated_Protein->26S_Proteasome Degradation Peptides Peptides 26S_Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System.

Proteasome_Inhibition cluster_1 Proteasome Subtypes and Inhibition Constitutive_Proteasome Constitutive Proteasome (β1c, β2c, β5c) Cell_Homeostasis Normal Cell Function Constitutive_Proteasome->Cell_Homeostasis Toxicity Off-target Effects Constitutive_Proteasome->Toxicity Inhibition leads to Immunoproteasome Immunoproteasome (LMP2, MECL-1, LMP7) Immune_Response Antigen Presentation, Cytokine Production Immunoproteasome->Immune_Response Lmp7_IN_1 This compound Lmp7_IN_1->Constitutive_Proteasome Potential Cross-reactivity Lmp7_IN_1->Immunoproteasome Inhibition

Caption: Selective Inhibition of the Immunoproteasome.

Experimental_Workflow cluster_2 IC50 Determination Workflow Purified_Proteasome Purified Constitutive or Immunoproteasome Incubation Incubation Purified_Proteasome->Incubation Inhibitor_Dilution Serial Dilution of This compound Inhibitor_Dilution->Incubation Substrate_Addition Addition of Fluorogenic Peptide Substrate (e.g., Suc-LLVY-AMC) Incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence Substrate_Addition->Fluorescence_Measurement IC50_Calculation Calculate IC50 Fluorescence_Measurement->IC50_Calculation

Caption: Experimental Workflow for IC50 Determination.

Experimental Protocols

The following is a generalized protocol for determining the IC50 of an inhibitor against purified proteasome subunits, based on common methodologies found in the literature.

Objective: To determine the concentration of this compound required to inhibit 50% of the chymotrypsin-like activity of purified human constitutive proteasome (β5c) and immunoproteasome (LMP7).

Materials:

  • Purified human 20S constitutive proteasome and 20S immunoproteasome.

  • This compound (or other test inhibitor).

  • Fluorogenic peptide substrate for chymotrypsin-like activity: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA).

  • DMSO for inhibitor dilution.

  • 96-well black microplates.

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm).

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer to achieve a range of final concentrations to be tested.

  • Proteasome Preparation: Dilute the purified 20S constitutive proteasome and immunoproteasome in assay buffer to a working concentration.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the diluted proteasome (either constitutive or immunoproteasome).

    • Add the serially diluted inhibitor to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without proteasome as a background control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.

  • Enzymatic Reaction:

    • Prepare a solution of the fluorogenic substrate Suc-LLVY-AMC in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the vehicle control (DMSO) to determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC50 value.

Conclusion and Future Directions

Future studies should prioritize determining the full selectivity profile of this compound against all catalytic subunits of both the immunoproteasome and the constitutive proteasome. This will provide a clearer picture of its therapeutic window and potential for off-target effects. The experimental protocols outlined in this guide provide a roadmap for researchers to conduct such comparative studies, not only for this compound but for the continued development of next-generation, highly selective proteasome inhibitors. The insights gained from such studies will be invaluable for the advancement of targeted therapies for a range of diseases.

References

Confirming Lmp7-IN-1 Target Engagement in Animal Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the in vivo target engagement of Lmp7-IN-1, a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7). Effective assessment of target engagement is critical for establishing a compound's mechanism of action and therapeutic potential. Here, we detail both direct and indirect methodologies, complete with experimental protocols and comparative data to aid in the design and interpretation of preclinical studies.

Direct Target Engagement Methods

Direct methods provide evidence of the physical interaction between this compound and its target protein, LMP7. These techniques are crucial for confirming that the inhibitor reaches and binds to its intended target in a complex biological system.

Proteasome Activity Assay

This assay directly measures the enzymatic activity of the LMP7 subunit in tissue homogenates. The chymotrypsin-like activity of the proteasome, primarily mediated by LMP7 in immunoproteasomes, is quantified using a fluorogenic substrate.

Comparison of Proteasome Activity Assays

ParameterProteasome-Glo™ Luminescence AssayIn-Gel Proteasome Assay
Principle Measures chymotrypsin-like activity using a luminogenic substrate (e.g., Suc-LLVY-aminoluciferin) in tissue lysates.Separates proteasome complexes by native-PAGE, followed by incubation with a fluorogenic substrate (e.g., Suc-LLVY-AMC) to visualize activity in the gel.
Throughput High (96- or 384-well plate format)Low to medium
Sensitivity HighModerate
Quantitative Highly quantitativeSemi-quantitative
Advantages Simple, rapid, and high-throughput.Provides information on the activity of different proteasome complexes (20S, 26S).
Disadvantages Measures total chymotrypsin-like activity from all proteasome subtypes.More complex and time-consuming.

Experimental Protocol: Luminescence-Based Proteasome Activity Assay

  • Tissue Homogenization: Homogenize fresh or frozen animal tissue (e.g., spleen, lymph nodes) in ice-cold lysis buffer (e.g., TSDG buffer: 10 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1.1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT, 10% glycerol, 2 mM ATP). Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the tissue lysate using a standard method (e.g., BCA assay).

  • Assay Preparation: Dilute the lysate to a final concentration of 0.2 mg/ml in an appropriate assay buffer. In a white-walled 96-well plate, add 50 µL of the diluted lysate to each well.

  • Inhibitor Control: To a subset of wells, add a known proteasome inhibitor (e.g., MG-132) to determine the background signal from non-proteasomal activity.

  • Substrate Addition: Prepare the luminogenic substrate solution (e.g., Proteasome-Glo™ reagent with Suc-LLVY-aminoluciferin). Add 50 µL of the substrate solution to each well.

  • Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (wells with inhibitor) from the total luminescence to determine the proteasome-specific activity. Compare the activity in tissues from this compound-treated animals to that of vehicle-treated controls.

Western Blot for Covalent Inhibitor Binding

For covalent inhibitors, target engagement can be visualized as a mobility shift of the LMP7 protein on a Western blot. The covalent binding of the inhibitor increases the molecular weight of the LMP7 protein, causing it to migrate slower during SDS-PAGE.

Experimental Protocol: Western Blot for LMP7 Mobility Shift

  • Tissue Lysate Preparation: Prepare tissue lysates as described for the proteasome activity assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LMP7 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band pattern between samples from treated and untreated animals. A higher molecular weight band for LMP7 in the treated samples indicates covalent binding of this compound.

Indirect Target Engagement Methods

Indirect methods assess the downstream biological consequences of LMP7 inhibition. These assays provide evidence of the functional impact of this compound in a physiological context.

Cytokine Profiling

LMP7 plays a role in regulating the production of pro-inflammatory cytokines. Inhibition of LMP7 is expected to reduce the levels of cytokines such as IL-6 and TNF-α.

Comparison of Cytokine Measurement Techniques

TechniqueELISAMultiplex Assay (e.g., Luminex)
Principle Enzyme-linked immunosorbent assay for the quantification of a single cytokine.Bead-based immunoassay for the simultaneous quantification of multiple cytokines.
Throughput Medium to highHigh
Analytes SingleMultiple
Sample Volume LowLow
Advantages Widely available, well-established, and cost-effective for single-analyte measurement.Provides a comprehensive cytokine profile from a small sample volume.
Disadvantages Measures only one analyte at a time.Higher initial instrument cost.

Experimental Protocol: ELISA for IL-6 and TNF-α in Mouse Serum

  • Sample Collection: Collect blood from this compound-treated and vehicle-treated mice. Allow the blood to clot and then centrifuge to separate the serum.

  • ELISA Procedure: Use a commercially available ELISA kit for mouse IL-6 or TNF-α.

    • Add standards and samples to the antibody-coated microplate.

    • Incubate to allow the cytokine to bind to the immobilized antibody.

    • Wash the plate and add a biotin-conjugated detection antibody.

    • Incubate and wash again.

    • Add streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve. Compare the levels between treated and control groups.

T-cell Differentiation Analysis by Flow Cytometry

LMP7 inhibition has been shown to modulate the differentiation of T helper (Th) cells, often leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in regulatory T cells (Tregs).[1]

Experimental Protocol: Flow Cytometry for Th1/Th17/Treg Differentiation

  • Splenocyte Isolation: Isolate spleens from treated and control mice and prepare a single-cell suspension.

  • In Vitro Polarization (Optional but Recommended for Robust Signal): Culture the splenocytes for 3-5 days under conditions that promote differentiation into Th1 (IL-12, anti-IL-4), Th17 (TGF-β, IL-6), or Treg (TGF-β, IL-2) lineages.

  • Restimulation and Intracellular Staining:

    • Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells.

    • Stain for intracellular markers: IFN-γ (for Th1), IL-17A (for Th17), and Foxp3 (for Tregs).

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD4+ cells expressing the respective lineage-defining markers.

  • Data Analysis: Compare the proportions of Th1, Th17, and Treg cells between the this compound-treated and vehicle-treated groups.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using LMP7 inhibitors in animal models.

MethodInhibitorAnimal ModelTissue/SampleKey FindingReference
Proteasome ActivityONX-0914 (10 mg/kg)MouseWhole Blood~73% inhibition of LMP7 activity 1 hour post-dose.[1]
Cytokine Levels (ELISA)PR-957Rat (EAN model)SerumSignificant decrease in IL-6 and IL-23 levels.[2]
Cytokine Levels (ELISA)ONX-0914Mouse (LPS-induced inflammation)Maternal SerumAlleviation of LPS-induced increase in IL-6.[3]
T-cell DifferentiationPR-957Rat (EAN model)Spleen & Sciatic NerveDown-regulated the proportion of Th17 cells.[2]
T-cell DifferentiationONX-0914MouseMesenteric Lymph NodesReduction in CD8+ effector memory and central memory T cells.[1]

Visualizing Workflows and Pathways

Signaling Pathway of LMP7 Inhibition

LMP7_Pathway cluster_upstream Upstream Regulation cluster_proteasome Immunoproteasome cluster_downstream Downstream Effects IFN-gamma IFN-gamma STAT1/IRF-1 STAT1/IRF-1 IFN-gamma->STAT1/IRF-1 activates LMP7 LMP7 STAT1/IRF-1->LMP7 induces expression Antigen_Presentation Antigen_Presentation LMP7->Antigen_Presentation promotes Cytokine_Production Cytokine_Production LMP7->Cytokine_Production regulates T-cell_Differentiation T-cell_Differentiation LMP7->T-cell_Differentiation influences This compound This compound This compound->LMP7 inhibits

Caption: LMP7 signaling and inhibition pathway.

Experimental Workflow: Proteasome Activity Assay

Proteasome_Activity_Workflow start Start: Animal Dosing (this compound or Vehicle) tissue Tissue Collection (e.g., Spleen) start->tissue homogenize Tissue Homogenization tissue->homogenize quantify Protein Quantification homogenize->quantify assay Luminescence Assay (add substrate) quantify->assay read Measure Luminescence assay->read analyze Data Analysis: Compare Treated vs. Vehicle read->analyze end End: Target Engagement Confirmed analyze->end

Caption: Workflow for proteasome activity assay.

Experimental Workflow: Flow Cytometry for T-cell Differentiation

Flow_Cytometry_Workflow start Start: Animal Dosing (this compound or Vehicle) spleen Spleen Isolation start->spleen splenocytes Prepare Single-Cell Suspension spleen->splenocytes polarize In Vitro T-cell Polarization (Th1, Th17, Treg conditions) splenocytes->polarize restimulate Restimulation & Staining (Surface & Intracellular markers) polarize->restimulate acquire Flow Cytometry Data Acquisition restimulate->acquire analyze Data Analysis: Gate on CD4+ T-cell subsets acquire->analyze end End: Functional Effect Confirmed analyze->end

Caption: Workflow for T-cell differentiation analysis.

By employing a combination of these direct and indirect methods, researchers can robustly confirm the in vivo target engagement of this compound and build a strong foundation for further preclinical and clinical development.

References

A Head-to-Head Comparison of Immunoproteasome Inhibitors in Autoimmune Models: The Case of PR-957 versus Highly Selective LMP7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the therapeutic potential of targeting the immunoproteasome in autoimmune diseases reveals a nuanced landscape where the breadth of subunit inhibition may be a critical determinant of efficacy. This guide compares the well-documented effects of the dual LMP7/LMP2 inhibitor PR-957 (also known as ONX-0914) with the profile of highly selective LMP7 inhibitors, represented by compounds like Lmp7-IN-1 and PRN1126, in preclinical autoimmune models.

While this compound has been identified as a potent and highly selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7) subunit of the immunoproteasome, with an IC50 of 1.83 nM, publicly available data on its performance in autoimmune models is currently lacking. In contrast, PR-957 has been extensively studied, providing a wealth of data on its therapeutic effects. Emerging evidence, however, suggests that the efficacy of PR-957 may not solely be attributed to its LMP7 inhibition but also to its concurrent, albeit less potent, inhibition of the LMP2 subunit. This has led to a critical re-evaluation of the optimal strategy for targeting the immunoproteasome in autoimmune conditions.

This guide will therefore use PR-957 as the benchmark for a broader activity profile and will draw upon data from other highly selective LMP7 inhibitors, such as PRN1126, to project the likely performance of a compound like this compound. The central theme emerging from this comparison is that a dual inhibition of LMP7 and LMP2 appears to be more effective in ameliorating autoimmune pathology than the highly selective inhibition of LMP7 alone.

Comparative Efficacy in Preclinical Autoimmune Models

Extensive studies in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis have demonstrated the therapeutic potential of PR-957. In contrast, studies with more selective LMP7 inhibitors have shown limited efficacy, suggesting a synergistic role for the co-inhibition of LMP2.

Rheumatoid Arthritis

In mouse models of collagen-induced arthritis (CIA), PR-957 has been shown to significantly reduce disease severity, inflammation, and bone erosion.[1] Treatment with PR-957 leads to a rapid and lasting anti-inflammatory effect, diminishing the expression of multiple inflammatory mediators, including TNF-α and IL-6.[2]

InhibitorModelKey FindingsReference
PR-957 (ONX-0914) Collagen-Induced Arthritis (CIA) & Collagen Antibody-Induced Arthritis (CAIA) in mice- Dose-dependent reversal of disease signs. - Complete amelioration of visible disease at the highest dose. - Reduced cellular infiltration, cytokine production (TNF-α, IL-6), and autoantibody levels.[1][2][1][2]
Highly Selective LMP7 Inhibition (e.g., PRN1126) Inflammatory Arthritis in mice- Ineffective in mouse models of inflammatory arthritis.[3][3]
Inflammatory Bowel Disease (IBD)

PR-957 has demonstrated protective effects in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a common model for IBD. Treatment with PR-957 reduces weight loss, tissue damage, and the production of pro-inflammatory cytokines. In contrast, the highly selective LMP7 inhibitor PRN1126 did not ameliorate DSS-induced colitis.[4] This further supports the hypothesis that dual LMP7 and LMP2 inhibition is necessary for therapeutic efficacy in this context.

InhibitorModelKey FindingsReference
PR-957 (ONX-0914) Dextran Sulfate Sodium (DSS)-Induced Colitis in mice- Reduced weight loss and colon tissue destruction. - Suppressed production of numerous pro-inflammatory cytokines.[4][4]
PRN1126 Dextran Sulfate Sodium (DSS)-Induced Colitis in mice- Did not ameliorate disease symptoms.[4][4]
Multiple Sclerosis

In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, PR-957 has been shown to attenuate disease progression. This effect is associated with a reduction in the infiltration of inflammatory cells into the central nervous system and a decrease in the differentiation of pathogenic Th1 and Th17 cells.[1][2] Similar to the findings in the colitis model, the highly selective LMP7 inhibitor PRN1126 was found to be ineffective in the EAE model.[4]

InhibitorModelKey FindingsReference
PR-957 (ONX-0914) Experimental Autoimmune Encephalomyelitis (EAE) in mice- Attenuated disease progression in both active and passive EAE models. - Reduced infiltration of cytokine-producing CD4+ cells into the brain and spinal cord. - Impaired differentiation of Th1 and Th17 cells.[1][2][1][2]
PRN1126 Experimental Autoimmune Encephalomyelitis (EAE) in mice- Ineffective in ameliorating disease.[4][4]

Mechanism of Action: A Tale of Two Subunits

The immunoproteasome is a specialized form of the proteasome found in immune cells that plays a crucial role in processing antigens for presentation and in regulating cytokine production and T-cell differentiation. It comprises three catalytic subunits: LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i).

PR-957 was initially characterized as a selective LMP7 inhibitor.[4] However, further studies revealed that at therapeutically relevant concentrations, it also inhibits LMP2.[4] This dual activity appears to be key to its broad anti-inflammatory effects. The inhibition of both LMP7 and LMP2 leads to a more profound suppression of pro-inflammatory cytokine production (e.g., IL-6, IL-23, TNF-α) and a more significant impact on the differentiation of pathogenic T helper cells (Th1 and Th17) than selective LMP7 inhibition alone.[4][5]

G cluster_0 Immune Cell Activation cluster_1 Immunoproteasome Activity cluster_2 Downstream Effects cluster_3 Inhibitor Action Antigen Presenting Cell Antigen Presenting Cell T-Cell T-Cell Antigen Presenting Cell->T-Cell Antigen Presentation LMP7 LMP7 T-Cell->LMP7 LMP2 LMP2 T-Cell->LMP2 MECL-1 MECL-1 T-Cell->MECL-1 Cytokine Production Cytokine Production LMP7->Cytokine Production Th1/Th17 Differentiation Th1/Th17 Differentiation LMP7->Th1/Th17 Differentiation LMP2->Cytokine Production LMP2->Th1/Th17 Differentiation Autoimmune Pathology Autoimmune Pathology Cytokine Production->Autoimmune Pathology Th1/Th17 Differentiation->Autoimmune Pathology PR-957 PR-957 PR-957->LMP7 Strong Inhibition PR-957->LMP2 Inhibition This compound / PRN1126 This compound / PRN1126 This compound / PRN1126->LMP7 Highly Selective Inhibition This compound / PRN1126->LMP2 No Significant Inhibition

Figure 1: Signaling pathway illustrating the role of the immunoproteasome in autoimmune responses and the differential targeting by PR-957 and highly selective LMP7 inhibitors.

The diagram above illustrates how both LMP7 and LMP2 contribute to the downstream signaling that drives cytokine production and Th1/Th17 differentiation, key events in autoimmune pathology. PR-957's ability to inhibit both subunits leads to a more comprehensive blockade of these pathogenic pathways compared to the narrow targeting of highly selective LMP7 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies of PR-957 in various autoimmune models.

Collagen-Induced Arthritis (CIA) in Mice
  • Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.[6][7] A booster immunization is typically given 21 days later.

  • Treatment: PR-957 or vehicle is administered intravenously or subcutaneously, often starting at the onset of clinical symptoms.

  • Assessment: Disease severity is scored based on paw swelling and inflammation. Histological analysis of the joints is performed to assess cellular infiltration, synovitis, and bone erosion. Cytokine levels in the serum and joint tissue are measured by ELISA.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Induction of Colitis: Acute colitis is induced in C57BL/6 mice by administering 2-5% DSS in their drinking water for 5-7 days.[4]

  • Treatment: PR-957 or vehicle is administered daily, often starting concurrently with DSS administration.

  • Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. At the end of the experiment, colon length is measured, and sections are taken for histological analysis of inflammation and tissue damage. Myeloperoxidase (MPO) activity in the colon is measured as an indicator of neutrophil infiltration.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Induction of EAE: EAE is induced in C57BL/6 mice by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and complete Freund's adjuvant.[1][2] Pertussis toxin is administered on the day of immunization and two days later.

  • Treatment: PR-957 or vehicle is administered, often starting at the time of immunization or at the onset of clinical signs.

  • Assessment: Mice are scored daily for clinical signs of EAE, such as tail limpness and limb paralysis. Infiltration of immune cells into the central nervous system (brain and spinal cord) is analyzed by flow cytometry and immunohistochemistry. The differentiation of T helper cells in the draining lymph nodes and spleen is assessed by intracellular cytokine staining and flow cytometry.

G Start Start Autoimmune Model Induction Autoimmune Model Induction Start->Autoimmune Model Induction Treatment Group Treatment Group Autoimmune Model Induction->Treatment Group PR-957 PR-957 Treatment Group->PR-957 Highly Selective LMP7i Highly Selective LMP7i Treatment Group->Highly Selective LMP7i Vehicle Control Vehicle Control Treatment Group->Vehicle Control Clinical Scoring Clinical Scoring PR-957->Clinical Scoring Histological Analysis Histological Analysis PR-957->Histological Analysis Immunological Analysis Immunological Analysis PR-957->Immunological Analysis Highly Selective LMP7i->Clinical Scoring Highly Selective LMP7i->Histological Analysis Highly Selective LMP7i->Immunological Analysis Vehicle Control->Clinical Scoring Vehicle Control->Histological Analysis Vehicle Control->Immunological Analysis Data Comparison Data Comparison Clinical Scoring->Data Comparison Histological Analysis->Data Comparison Immunological Analysis->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Figure 2: A generalized experimental workflow for comparing immunoproteasome inhibitors in preclinical autoimmune models.

Conclusion

The available evidence strongly suggests that the therapeutic efficacy of targeting the immunoproteasome in autoimmune diseases is significantly enhanced by the dual inhibition of both the LMP7 and LMP2 subunits. While highly selective LMP7 inhibitors like the potent this compound may hold promise, the preclinical data from analogous compounds indicate that they may be less effective than broader-spectrum immunoproteasome inhibitors like PR-957.

For researchers and drug developers in the field of autoimmune diseases, these findings have important implications. The focus may need to shift from achieving maximum selectivity for a single subunit to identifying the optimal balance of inhibition across multiple immunoproteasome subunits to achieve the desired immunomodulatory effects. Future head-to-head studies involving this compound in relevant autoimmune models are eagerly awaited to either confirm or challenge this emerging paradigm. Until then, PR-957 remains the more extensively validated and, based on current understanding, likely more efficacious agent for the treatment of autoimmune diseases through immunoproteasome inhibition.

References

A Researcher's Guide to Validating Lmp7-IN-1 Specificity: A Comparative Analysis of Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, establishing the specificity of a targeted inhibitor is paramount. Lmp7-IN-1, a potent inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i), holds significant therapeutic promise.[1] This guide provides a comparative overview of key biochemical assays essential for validating the specificity of this compound, with a focus on experimental data and protocols. We will compare its performance with other notable LMP7 inhibitors, providing a framework for rigorous preclinical evaluation.

Comparative Specificity of LMP7 Inhibitors

The ideal LMP7 inhibitor demonstrates high potency against its target while exhibiting minimal activity against other proteasome subunits, both constitutive (β1, β2, β5) and other immunoproteasome subunits (LMP2/β1i, MECL-1/β2i). The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against various proteasome subunits. This data is critical for interpreting experimental outcomes and predicting potential off-target effects.

InhibitorLMP7 (β5i) IC50 (nM)LMP2 (β1i) IC50 (nM)MECL-1 (β2i) IC50 (nM)β5 IC50 (nM)β1 IC50 (nM)β2 IC50 (nM)Selectivity (β5/LMP7)
This compound 1.83[1]Data not availableData not availableData not availableData not availableData not availableData not available
M3258 4.1[2]>30,000[2]>30,000[2]2,519[2]>30,000[2]>30,000[2]~614-fold[2]
ONX-0914 (PR-957) ~10-39~β5 IC50Data not available~180-780Data not availableData not available~15-40-fold
PRN1126 7.2>10,000Data not available210Data not availableData not available~30-fold

Note: IC50 values can vary depending on the assay conditions and the source of the purified proteasomes. The data for ONX-0914 and PRN1126 is aggregated from multiple sources and may show some variability.

Key Biochemical Assays for Specificity Validation

A multi-faceted approach employing both cell-free and cell-based assays is crucial for a comprehensive assessment of this compound specificity.

Cell-Free Proteasome Activity Assays

These assays utilize purified proteasomes and fluorogenic peptide substrates to directly measure the inhibitory activity of a compound against each catalytic subunit.

Experimental Protocol: Fluorogenic Peptide Substrate Assay

  • Preparation of Reagents:

    • Purified human 20S constitutive proteasome and immunoproteasome.

    • Fluorogenic substrates:

      • LMP7 (β5i): Ac-ANW-AMC

      • LMP2 (β1i): Ac-PAL-AMC

      • MECL-1 (β2i): Ac-RCR-AMC (or similar)

      • β5: Suc-LLVY-AMC

      • β1: Z-LLE-AMC

      • β2: Bz-VGR-AMC

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT.

    • Inhibitor stock solutions (e.g., in DMSO).

  • Assay Procedure:

    • In a black 96-well plate, add the purified proteasome to the assay buffer.

    • Add serial dilutions of this compound or the comparator inhibitor. Include a vehicle control (DMSO).

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding the specific fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis from the linear phase of the fluorescence curve.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell-Based Assays

Cell-based assays provide insights into the inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and intracellular target engagement.

a) Cytokine Secretion Assays

Inhibition of LMP7 in immune cells, such as peripheral blood mononuclear cells (PBMCs), can modulate the production and secretion of inflammatory cytokines.

Experimental Protocol: Cytokine Secretion Assay (ELISA)

  • Cell Culture and Treatment:

    • Isolate human PBMCs from healthy donor blood.

    • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) for 18-24 hours.

  • Cytokine Measurement:

    • Centrifuge the plate and collect the cell culture supernatant.

    • Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-12) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the treated and untreated samples.

    • Determine the IC50 value for the inhibition of cytokine secretion.

b) Cell Viability Assays

In certain cancer cell lines, particularly those of hematopoietic origin like multiple myeloma, the immunoproteasome is highly expressed and essential for survival. Inhibition of LMP7 can induce apoptosis in these cells.

Experimental Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to be dependent on immunoproteasome activity (e.g., MM.1S) in a 96-well plate.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with a range of concentrations of this compound or other inhibitors for 48-72 hours.

  • Viability Measurement:

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Visualizing Workflows and Pathways

To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_for_Specificity_Validation cluster_CellFree Cell-Free Assays cluster_CellBased Cell-Based Assays Purified Proteasomes Purified Proteasomes Inhibitor Titration (this compound & Alts) Inhibitor Titration (this compound & Alts) Purified Proteasomes->Inhibitor Titration (this compound & Alts) Fluorogenic Substrates Fluorogenic Substrates Fluorogenic Substrates->Inhibitor Titration (this compound & Alts) Fluorescence Measurement Fluorescence Measurement Inhibitor Titration (this compound & Alts)->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination Immune Cells (PBMCs) Immune Cells (PBMCs) Inhibitor Treatment Inhibitor Treatment Immune Cells (PBMCs)->Inhibitor Treatment Cancer Cells (e.g., MM.1S) Cancer Cells (e.g., MM.1S) Cancer Cells (e.g., MM.1S)->Inhibitor Treatment Cytokine Secretion Assay Cytokine Secretion Assay Inhibitor Treatment->Cytokine Secretion Assay Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay Specificity Profile Specificity Profile Cytokine Secretion Assay->Specificity Profile Cell Viability Assay->Specificity Profile

Caption: Workflow for validating LMP7 inhibitor specificity.

LMP7_Signaling_Pathway Antigenic Proteins Antigenic Proteins Ubiquitination Ubiquitination Antigenic Proteins->Ubiquitination Immunoproteasome Immunoproteasome Ubiquitination->Immunoproteasome Peptide Fragments Peptide Fragments Immunoproteasome->Peptide Fragments Cleavage LMP7 LMP7 LMP7->Immunoproteasome MHC Class I MHC Class I Peptide Fragments->MHC Class I Loading T-Cell Receptor T-Cell Receptor MHC Class I->T-Cell Receptor CD8+ T-Cell CD8+ T-Cell T-Cell Receptor->CD8+ T-Cell Activation Immune Response Immune Response CD8+ T-Cell->Immune Response This compound This compound This compound->LMP7 Inhibition

Caption: Role of LMP7 in antigen presentation.

By employing a combination of these robust biochemical assays, researchers can confidently establish the specificity profile of this compound, paving the way for its further development as a selective therapeutic agent. The comparative data presented here serves as a valuable benchmark for these critical validation studies.

References

Lmp7-IN-1: A Precision Tool in Proteasome Inhibition Compared to Broader Boronic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of proteasome inhibitors is continually evolving. This guide provides an objective comparison of Lmp7-IN-1, a highly selective immunoproteasome inhibitor, with other notable boronic acid-based proteasome inhibitors, supported by experimental data and detailed methodologies.

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has proven to be a successful strategy in cancer therapy. Boronic acid-based compounds have emerged as a prominent class of proteasome inhibitors. This guide focuses on a comparative analysis of this compound against established inhibitors like Bortezomib (B1684674) and Ixazomib, highlighting differences in their selectivity, potency, and potential therapeutic implications.

Performance Comparison: A Quantitative Look at Selectivity

A key differentiator among proteasome inhibitors is their selectivity towards the different catalytic subunits of the constitutive proteasome (β1, β2, β5) and the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7). This compound, also known as M3258, demonstrates exceptional selectivity for the LMP7 subunit of the immunoproteasome.[1][2][3][4][5] In contrast, Bortezomib and Ixazomib exhibit a broader inhibition profile.

Inhibitorβ1 (Caspase-like) IC50 (nM)β1i/LMP2 (Caspase-like) IC50 (nM)β2 (Trypsin-like) IC50 (nM)β2i/MECL-1 (Trypsin-like) IC50 (nM)β5 (Chymotrypsin-like) IC50 (nM)β5i/LMP7 (Chymotrypsin-like) IC50 (nM)
This compound (M3258) >30,000>30,000>30,000>30,00025194.1
Bortezomib 317.33500Not Reported3.4 - 8.62.3
Ixazomib 31Not Reported3500Not Reported3.4 - 120Not Reported

Mechanism of Action: Targeting the Proteasome

Boronic acid-based proteasome inhibitors function by forming a stable, yet often reversible, tetrahedral intermediate with the catalytic threonine residue in the active site of the proteasome subunits. This interaction blocks the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins. The resulting cellular stress triggers apoptosis, particularly in rapidly dividing cancer cells which are more dependent on proteasome function for survival.

The high selectivity of this compound for the LMP7 subunit, which is predominantly expressed in hematopoietic cells, suggests a more targeted therapeutic approach with a potentially reduced side-effect profile compared to less selective inhibitors that also target the constitutively expressed proteasome subunits found in a wider range of tissues.

Signaling Pathways Affected

Proteasome inhibition significantly impacts key cellular signaling pathways, primarily the NF-κB and the Unfolded Protein Response (UPR) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is crucial for cell survival, inflammation, and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation and promoting apoptosis.[6][7][8][9][10][11][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters Proteasome Proteasome IkB->Proteasome degradation NF-kB_n NF-kB NF-kB->NF-kB_n translocates Inhibitor Proteasome Inhibitor Proteasome->Inhibitor Inhibitor->Proteasome inhibits Gene_Expression Target Gene Expression NF-kB_n->Gene_Expression activates

Caption: Inhibition of the NF-κB pathway by boronic acid-based proteasome inhibitors.
Unfolded Protein Response (UPR)

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The proteasome is responsible for degrading these aberrant proteins through a process called ER-associated degradation (ERAD). Inhibition of the proteasome leads to the accumulation of these proteins, triggering the UPR.[13][14][15][16][17] Chronic UPR activation can lead to apoptosis. Key players in this pathway include the sensors IRE1α, PERK, and ATF6.

UPR_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Misfolded_Proteins Misfolded Proteins ERAD ER-Associated Degradation Misfolded_Proteins->ERAD UPR_Sensors IRE1α, PERK, ATF6 Misfolded_Proteins->UPR_Sensors activates Proteasome Proteasome ERAD->Proteasome to Inhibitor Proteasome Inhibitor Proteasome->Inhibitor Inhibitor->Proteasome inhibits Apoptosis Apoptosis UPR_Sensors->Apoptosis leads to

Caption: The role of proteasome inhibition in triggering the Unfolded Protein Response.

Experimental Protocols

Proteasome Activity Assay

This protocol outlines a method to determine the inhibitory activity of compounds on proteasome subunits using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome (constitutive and immunoproteasome)

  • Fluorogenic peptide substrates specific for each subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Proteasome inhibitors (this compound, Bortezomib, etc.) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the proteasome inhibitors in assay buffer.

  • In a 96-well plate, add the purified proteasome to each well.

  • Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic substrate to all wells to initiate the reaction.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of proteasome inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., multiple myeloma cell line RPMI-8226)

  • Complete cell culture medium

  • Proteasome inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the proteasome inhibitors in complete culture medium.

  • Remove the old medium and add the medium containing the different concentrations of the inhibitors to the cells. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model for Multiple Myeloma

This protocol describes a general procedure for evaluating the in vivo efficacy of proteasome inhibitors in a mouse xenograft model of multiple myeloma.[18][19][20][21]

Workflow:

Xenograft_Workflow Cell_Culture 1. Culture MM Cells (e.g., RPMI-8226) Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Injection 3. Subcutaneous/ Intravenous Injection into Immunocompromised Mice Cell_Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth Injection->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Inhibitor (e.g., Bortezomib 0.5 mg/kg, i.p.) and Vehicle Control Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Euthanize and Analyze Tumors Monitoring->Endpoint

Caption: General workflow for an in vivo multiple myeloma xenograft study.

Procedure:

  • Cell Preparation: Culture human multiple myeloma cells (e.g., RPMI-8226) under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Implantation: Inject a specific number of cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the proteasome inhibitor in a suitable vehicle. Administer the drug to the treatment group according to a predetermined schedule and dosage (e.g., Bortezomib at 0.5 mg/kg via intraperitoneal injection, twice weekly).[19][20] The control group receives the vehicle only.

  • Efficacy Evaluation: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound represents a significant advancement in the field of proteasome inhibition, offering a highly selective tool for targeting the immunoproteasome. Its distinct profile, characterized by potent and specific inhibition of the LMP7 subunit, contrasts with the broader activity of established boronic acid-based inhibitors like Bortezomib and Ixazomib. This high selectivity may translate to a more favorable therapeutic window and reduced off-target effects. The provided experimental data and detailed protocols offer a framework for researchers to further investigate and compare the performance of these inhibitors in various preclinical models. The continued exploration of selective proteasome inhibitors like this compound holds promise for the development of more targeted and effective therapies for hematological malignancies and potentially other immune-related disorders.

References

Safety Operating Guide

Proper Disposal of Lmp7-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Lmp7-IN-1, a potent and selective immunoproteasome subunit LMP7 (β5i) inhibitor.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potentially hazardous laboratory chemicals should be strictly followed. It is highly recommended to request a substance-specific SDS from the supplier for detailed safety information.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[1]

  • Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, use a NIOSH (US) or EN 166 (EU) approved respirator.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]

  • Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

This compound Disposal Procedures

The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations. As a boronic acid derivative, it should be treated as hazardous chemical waste.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, gloves), in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be kept closed when not in use and stored in a cool, dry, and well-ventilated area.[1]

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.[1]

    • Wear appropriate PPE, including respiratory protection.[1]

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

    • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1]

    • Clean the spill area thoroughly with a suitable decontamination solution.

    • Prevent spilled material from entering drains or waterways.[1]

  • Final Disposal:

    • Dispose of the hazardous waste container through your institution's designated hazardous waste management program.

    • Do not dispose of this compound down the drain or in the regular trash.

Chemical and Physical Properties

Limited quantitative data is publicly available for this compound. The following table summarizes the known information.

PropertyValueSource
Target Immunoproteasome subunit LMP7 (β5i)[2]
IC₅₀ 1.83 nM[2]
Chemical Class Boronic acid derivative[2]

Experimental Workflow: this compound Disposal

The following diagram illustrates the general workflow for the safe disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste this compound & Contaminated Materials A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C D Store Container in a Cool, Dry, Well-Ventilated Area C->D E Contact Institutional Environmental Health & Safety (EHS) D->E F Transfer Waste to Authorized Personnel E->F

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lmp7-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lmp7-IN-1, a potent and selective immunoproteasome subunit LMP7 (β5i) inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

This compound is a boronic acid derivative, a class of compounds that requires careful handling due to potential hazards.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1] This guide synthesizes general best practices for handling potent chemical inhibitors with the known hazard profile of boronic acid derivatives to provide a robust safety framework.

Personal Protective Equipment (PPE): A Tabular Guide

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Laboratory coat
Handling of Pure Compound (Solid) - Chemical safety goggles meeting EN 166 or NIOSH standards- Face shield (if there is a risk of splashing or dust generation)- Chemical-resistant gloves (e.g., nitrile, neoprene)- Disposable laboratory coat or gown- Respiratory protection (e.g., N95 respirator or higher) if handling outside a fume hood or if dust is generated
Solution Preparation and Dilution - Chemical safety goggles- Chemical-resistant gloves- Laboratory coat
In Vitro / In Vivo Experiments - Nitrile gloves- Laboratory coat- Safety glasses
Waste Disposal - Chemical safety goggles- Chemical-resistant gloves- Laboratory coat

Operational Plan: From Receipt to Experimentation

A clear, step-by-step operational plan minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear nitrile gloves and a lab coat during unpacking.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly sealed.

2. Handling the Pure Compound:

  • All handling of the solid form of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.

  • Before handling, ensure all required PPE is correctly worn.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: Dispose of unused this compound powder and any contaminated consumables (e.g., weighing boats, pipette tips) as hazardous chemical waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of contaminated gloves and disposable lab coats in a designated hazardous waste stream.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

The Immunoproteasome Pathway and the Role of LMP7

Lmp7, also known as β5i, is a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system.[3][4] Under inflammatory conditions, such as in the presence of interferon-gamma (IFN-γ) or tumor necrosis factor-alpha (TNF-α), the standard catalytic subunits of the proteasome (β1, β2, and β5) are replaced by their immuno-subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively.[5] This alteration in subunit composition changes the proteolytic activity of the proteasome, favoring the generation of peptides that are better suited for binding to MHC class I molecules. These peptide-MHC complexes are then presented on the cell surface to cytotoxic T lymphocytes, initiating a T-cell mediated immune response.[4] this compound selectively inhibits the chymotrypsin-like activity of the LMP7 subunit, thereby modulating the adaptive immune response.

Immunoproteasome_Pathway Immunoproteasome Assembly and Antigen Presentation Pathway cluster_activation Inflammatory Stimuli cluster_proteasome Proteasome Forms cluster_process Cellular Processes IFN-gamma IFN-gamma Immunoproteasome Immunoproteasome (LMP2, MECL-1, LMP7) IFN-gamma->Immunoproteasome induces expression of LMP2, MECL-1, LMP7 TNF-alpha TNF-alpha TNF-alpha->Immunoproteasome induces expression of LMP2, MECL-1, LMP7 Standard_Proteasome Standard Proteasome (β1, β2, β5) Standard_Proteasome->Immunoproteasome is replaced by Peptide_Generation Peptide Fragments Immunoproteasome->Peptide_Generation Protein_Ubiquitination Ubiquitinated Cellular Proteins Protein_Ubiquitination->Immunoproteasome degrades MHC_Class_I_Loading Peptide Loading onto MHC Class I Peptide_Generation->MHC_Class_I_Loading Antigen_Presentation Antigen Presentation on Cell Surface MHC_Class_I_Loading->Antigen_Presentation T_Cell_Activation Cytotoxic T-Cell Activation Antigen_Presentation->T_Cell_Activation This compound This compound This compound->Immunoproteasome inhibits LMP7 (β5i) subunit

Caption: Role of LMP7 in the immunoproteasome pathway.

By understanding the hazards and implementing these safety and handling protocols, researchers can confidently and safely advance their work with this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.